Quinupristin and dalfopristin
Description
Properties
IUPAC Name |
N-[(3S,6S,12R,15S,16R,19S,25R)-25-[[(3S)-1-azabicyclo[2.2.2]octan-3-yl]sulfanylmethyl]-3-[[4-(dimethylamino)phenyl]methyl]-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosan-15-yl]-3-hydroxypyridine-2-carboxamide;(6R,7S,10R,11R,12Z,17Z,19Z,21S)-6-[2-(diethylamino)ethylsulfonyl]-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),12,17,19,25(28)-pentaene-2,8,14,23-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H67N9O10S.C34H50N4O9S/c1-6-37-50(68)61-23-11-14-38(61)51(69)59(5)40(26-32-16-18-36(19-17-32)58(3)4)52(70)62-28-35(30-73-43-29-60-24-20-33(43)21-25-60)42(64)27-39(62)47(65)57-45(34-12-8-7-9-13-34)53(71)72-31(2)44(48(66)55-37)56-49(67)46-41(63)15-10-22-54-46;1-7-37(8-2)16-17-48(44,45)28-13-15-38-31(28)34(43)47-32(22(3)4)24(6)11-12-29(41)35-14-9-10-23(5)18-25(39)19-26(40)20-30-36-27(21-46-30)33(38)42/h7-10,12-13,15-19,22,31,33,35,37-40,43-45,63H,6,11,14,20-21,23-30H2,1-5H3,(H,55,66)(H,56,67)(H,57,65);9-12,18,21-22,24-25,28,31-32,39H,7-8,13-17,19-20H2,1-6H3,(H,35,41)/b;10-9-,12-11-,23-18-/t31-,35+,37-,38+,39?,40+,43-,44+,45+;24-,25-,28-,31-,32-/m11/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKJUHVNTMYXOD-CEHYXHNTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CC(C(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CSC6CN7CCC6CC7)CC8=CC=C(C=C8)N(C)C)C.CCN(CC)CCS(=O)(=O)C1CCN2C1C(=O)OC(C(C=CC(=O)NCC=CC(=CC(CC(=O)CC3=NC(=CO3)C2=O)O)C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C(=O)N2CCC[C@H]2C(=O)N([C@H](C(=O)N3C[C@H](C(=O)CC3C(=O)N[C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CS[C@@H]6CN7CCC6CC7)CC8=CC=C(C=C8)N(C)C)C.CCN(CC)CCS(=O)(=O)[C@@H]1CCN2[C@H]1C(=O)O[C@@H]([C@@H](/C=C\C(=O)NC/C=C\C(=C/[C@H](CC(=O)CC3=NC(=CO3)C2=O)O)\C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C87H117N13O19S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1713.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Synergistic Siege of the Bacterial Ribosome: A Technical Guide to the Mechanism of Action of Quinupristin and Dalfopristin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinupristin (B39894) and dalfopristin (B1669780), the two components of the streptogramin antibiotic Synercid®, represent a powerful tool in the fight against multidrug-resistant Gram-positive infections. While individually exhibiting bacteriostatic activity, their combination results in a potent, synergistic bactericidal effect. This in-depth technical guide elucidates the molecular mechanism underpinning this synergy, focusing on their interaction with the 50S ribosomal subunit. We will explore their distinct binding sites, the allosteric communication that leads to their cooperative binding, and the subsequent dual inhibition of protein synthesis. This guide also provides a summary of key quantitative data, detailed experimental protocols for studying these interactions, and visual representations of the mechanism and workflows to facilitate a comprehensive understanding for researchers in antimicrobial drug development.
Core Mechanism of Action: A Two-Pronged Attack on Protein Synthesis
The bactericidal efficacy of the quinupristin-dalfopristin combination stems from their sequential and cooperative binding to the 50S ribosomal subunit, effectively halting protein synthesis at two critical stages.[1]
Dalfopristin: The Initiator of Ribosomal Paralysis
Dalfopristin, a streptogramin A, is the first to engage the ribosome. It binds to the peptidyl transferase center (PTC) of the 23S rRNA within the 50S subunit.[1][2][3] This binding event has two primary consequences:
-
Inhibition of Peptide Bond Formation: Dalfopristin directly obstructs the catalytic activity of the PTC, preventing the formation of peptide bonds, a fundamental step in polypeptide chain elongation.[1][2]
-
Blockage of Substrate Binding: It physically hinders the attachment of aminoacyl-tRNA to both the acceptor (A) and donor (P) sites of the PTC.[1][4] This action effectively stalls the early phase of protein synthesis.[5]
Crucially, the binding of dalfopristin induces a significant conformational change in the 23S rRNA.[1][3] This allosteric alteration is the linchpin of the synergistic interaction with quinupristin.
Quinupristin: The Enhancer and Elongation Blocker
Quinupristin, a streptogramin B, binds to a site within the ribosomal exit tunnel, in close proximity to the PTC where dalfopristin is bound.[1][6] The conformational change induced by dalfopristin dramatically increases the binding affinity of quinupristin for its target site by approximately 100-fold.[1][5][7] Once bound, quinupristin executes the second phase of the attack:
-
Blockade of Polypeptide Elongation: Quinupristin physically obstructs the path of the nascent polypeptide chain as it traverses the ribosomal exit tunnel.[1][6] This action inhibits the late phase of protein synthesis.[5][8]
-
Premature Release of Incomplete Peptides: The blockage of the exit tunnel leads to the dissociation of incomplete and non-functional peptide chains from the ribosome.[1][8]
The Synergistic Outcome: Irreversible Inhibition
The cooperative and sequential binding of dalfopristin and quinupristin creates a stable ternary complex with the ribosome.[3] This complex locks the ribosome in a non-productive state, leading to a complete and irreversible cessation of protein synthesis, ultimately resulting in bacterial cell death.[1] The synergy is further stabilized by direct interactions between the two drug molecules and their shared contact with nucleotide A2062 of the 23S rRNA.[5][6]
Quantitative Data Summary
The synergistic activity of quinupristin and dalfopristin is reflected in their potent in vitro activity against a range of Gram-positive pathogens.
| Parameter | Value | Organism/Condition | Reference |
| Quinupristin Binding Affinity (Ka) | 3.5 x 10(7) M(-1) | Tightly coupled 70S ribosomes (alone) | [9] |
| Quinupristin Binding Affinity (Ka) | 69 x 10(7) M(-1) | Tightly coupled 70S ribosomes (+ Dalfopristin) | [9] |
| Synergistic Enhancement of Quinupristin Binding | ~100-fold | 50S ribosomal subunit | [1][5][7] |
| MIC90 (Quinupristin-Dalfopristin) | ≤ 1 µg/mL | Multidrug-resistant E. faecium, Methicillin-susceptible S. aureus, Methicillin-resistant S. aureus, S. epidermidis | [8] |
| MIC (Quinupristin-Dalfopristin) | 0.5 to 1 µg/ml | S. aureus strains with varying MLS resistance phenotypes | [10] |
MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates. MLS: Macrolide-Lincosamide-Streptogramin.
Experimental Protocols
The elucidation of the quinupristin-dalfopristin mechanism of action has been made possible through a combination of structural, biochemical, and microbiological techniques.
Structural Analysis: X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM)
These techniques provide atomic-level insights into the binding of this compound to the 50S ribosomal subunit.
3.1.1. Purification of 50S Ribosomal Subunits
-
Cell Culture and Lysis: Grow a suitable bacterial strain (e.g., Deinococcus radiodurans or Escherichia coli) to mid-log phase. Harvest cells by centrifugation and lyse them using a French press or sonication.
-
Ribosome Pelletting: Pellet ribosomes from the cell lysate by ultracentrifugation through a sucrose (B13894) cushion.
-
Subunit Dissociation: Resuspend the ribosome pellet in a low-magnesium buffer to dissociate the 70S ribosomes into 30S and 50S subunits.
-
Sucrose Gradient Centrifugation: Separate the 30S and 50S subunits by ultracentrifugation on a sucrose density gradient.
-
Fraction Collection and Concentration: Collect the fractions containing the 50S subunits and concentrate them using ultrafiltration.
3.1.2. Crystallization of the Ribosome-Antibiotic Complex (X-ray Crystallography)
-
Complex Formation: Incubate the purified 50S ribosomal subunits with a molar excess of both this compound to ensure complete binding.
-
Crystallization Screening: Use the vapor diffusion method (sitting or hanging drop) to screen a wide range of crystallization conditions (precipitants, pH, temperature).
-
Crystal Optimization: Optimize initial crystal hits by refining the crystallization conditions to obtain large, well-diffracting crystals.
-
Data Collection: Expose the crystals to a high-intensity X-ray beam at a synchrotron source and collect diffraction data.
-
Structure Determination: Process the diffraction data to determine the electron density map and build an atomic model of the 50S subunit in complex with this compound.
3.1.3. Sample Preparation and Imaging (Cryo-EM)
-
Complex Formation: Prepare the 50S-quinupristin-dalfopristin complex as described for crystallography.
-
Grid Preparation: Apply a small volume of the complex solution to a cryo-EM grid, blot away excess liquid, and rapidly plunge-freeze it in liquid ethane (B1197151) to create a thin layer of vitrified ice.
-
Data Collection: Image the frozen grids in a transmission electron microscope at cryogenic temperatures, collecting a large number of images of individual ribosomal particles from different orientations.
-
Image Processing and 3D Reconstruction: Use specialized software to align and average the individual particle images to generate a high-resolution three-dimensional reconstruction of the ribosome-antibiotic complex.
In Vitro Synergy Testing
These assays are used to quantitatively assess the synergistic interaction between this compound.
3.2.1. Checkerboard Assay
-
Preparation of Antibiotic Dilutions: Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate. Dalfopristin dilutions are typically made along the x-axis and quinupristin dilutions along the y-axis.
-
Inoculation: Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Incubation: Incubate the plate at 37°C for 16-24 hours.
-
Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination by visual inspection of turbidity. Calculate the Fractional Inhibitory Concentration (FIC) Index using the formula: FIC Index = (MIC of Dalfopristin in combination / MIC of Dalfopristin alone) + (MIC of Quinupristin in combination / MIC of Quinupristin alone)
-
Interpretation:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
3.2.2. Time-Kill Assay
-
Preparation of Cultures: Grow bacterial cultures to the logarithmic phase.
-
Antibiotic Exposure: Expose the bacterial suspension to quinupristin alone, dalfopristin alone, and the combination of both at specific concentrations (often near their MICs). Include a growth control without antibiotics.
-
Sampling: At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each culture.
-
Viable Cell Counting: Perform serial dilutions of the aliquots and plate them on appropriate agar (B569324) plates to determine the number of colony-forming units (CFU)/mL.
-
Data Analysis: Plot the log10 CFU/mL versus time for each condition. Synergy is typically defined as a ≥ 2 log10 decrease in CFU/mL with the combination compared to the most active single agent.
Visualizations
Mechanism of Action
Caption: Synergistic mechanism of this compound on the 50S ribosome.
Experimental Workflow: In Vitro Synergy Testing
Caption: Workflow for in vitro synergy testing of this compound.
Conclusion
The synergistic interaction between this compound at the heart of the bacterial protein synthesis machinery provides a compelling example of combination therapy overcoming the limitations of individual agents. Dalfopristin's initial binding and induced conformational change in the 50S ribosome creates a high-affinity binding site for quinupristin, leading to a dual blockade of protein synthesis. This intricate mechanism of action, elucidated through advanced structural and biochemical techniques, results in a potent bactericidal effect against a range of clinically important Gram-positive pathogens. A thorough understanding of this synergistic siege is crucial for the continued effective use of this important antibiotic combination and for the rational design of future antimicrobial strategies to combat the ever-growing threat of antibiotic resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. A systematic study of 50S ribosomal subunit purification enabling robust crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ribosome purification approaches for studying interactions of regulatory proteins and RNAs with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
The Synergistic Core of Quinupristin and Dalfopristin: A Technical Guide to a Potent Antibacterial Alliance
For Immediate Release
In the ongoing battle against antimicrobial resistance, the combination of quinupristin (B39894) and dalfopristin (B1669780), marketed as Synercid®, stands as a significant therapeutic option, particularly against challenging Gram-positive pathogens. This technical guide provides an in-depth exploration of the synergistic antibacterial activity of this streptogramin combination for researchers, scientists, and drug development professionals. While individually bacteriostatic, their combined action results in a potent bactericidal effect, a phenomenon rooted in their unique, cooperative mechanism of action at the bacterial ribosome.
The Mechanism of Synergistic Action: A Two-Pronged Attack on Protein Synthesis
The remarkable efficacy of the quinupristin-dalfopristin combination lies in its sequential and synergistic binding to the 50S ribosomal subunit of the bacterial ribosome, effectively halting protein synthesis at two distinct stages. This cooperative binding enhances their individual activities, transforming them from bacteriostatic agents into a bactericidal force.
Dalfopristin (Streptogramin A): The Initiator
Dalfopristin is the first to bind to the peptidyl transferase center (PTC) of the 23S rRNA within the 50S ribosomal subunit. This initial binding event is crucial as it induces a conformational change in the ribosome. The primary roles of dalfopristin are:
-
Inhibition of Peptide Bond Formation: It directly obstructs the enzymatic activity required for the formation of peptide bonds.
-
Blockage of tRNA Binding: Dalfopristin physically hinders the attachment of aminoacyl-tRNA to both the acceptor (A) and donor (P) sites of the PTC, thereby arresting the early phase of protein synthesis.
Quinupristin (Streptogramin B): The Enhancer
The conformational change in the ribosome triggered by dalfopristin's binding dramatically increases the ribosome's affinity for quinupristin, enhancing its binding by a factor of approximately 100. Quinupristin then binds to a proximate site in the ribosomal exit tunnel. Its key inhibitory functions include:
-
Prevention of Polypeptide Elongation: Quinupristin blocks the nascent polypeptide chain from passing through the exit tunnel, thus inhibiting the late phase of protein synthesis.
-
Release of Incomplete Peptides: This blockage leads to the premature release of incomplete and non-functional peptide chains.
The culmination of these actions is the formation of a stable, inactive ribosomal complex, leading to a complete and irreversible shutdown of protein synthesis and subsequent bacterial cell death.
Synergistic binding of dalfopristin and quinupristin to the 50S ribosomal subunit.
Quantitative Efficacy: In Vitro Activity
The synergistic activity of quinupristin-dalfopristin is reflected in its potent in vitro activity against a range of Gram-positive pathogens. The minimum inhibitory concentration (MIC) is a key measure of antibiotic efficacy, with MIC90 representing the concentration required to inhibit 90% of tested isolates.
| Pathogen | Quinupristin-Dalfopristin MIC90 (µg/mL) |
| Staphylococcus aureus (Methicillin-Susceptible) | ≤ 1.0 |
| Staphylococcus aureus (Methicillin-Resistant) | 1.0 |
| Staphylococcus epidermidis | ≤ 1.0 |
| Streptococcus pneumoniae | 0.75 - 2.0 |
| Streptococcus pyogenes | ≤ 1.0 |
| Enterococcus faecium (Vancomycin-Susceptible) | ≤ 1.0 |
| Enterococcus faecium (Vancomycin-Resistant) | 1.0 |
| Enterococcus faecalis | Generally Resistant |
Experimental Protocols for Synergy Testing
The synergistic interaction between this compound can be quantitatively assessed using several in vitro methods. The two most common and informative techniques are the checkerboard assay and the time-kill assay.
Checkerboard Assay
The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the degree of synergy.
Methodology:
-
Preparation of Antibiotic Solutions: Prepare stock solutions of this compound. A series of two-fold dilutions of each antibiotic are then prepared.
-
Plate Setup: In a 96-well microtiter plate, the dilutions of dalfopristin are added to the wells in increasing concentrations along the x-axis, while the dilutions of quinupristin are added in increasing concentrations along the y-axis. This creates a matrix of wells containing various combinations of the two antibiotics.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Incubation: The plate is incubated at 37°C for 16-24 hours.
-
Data Analysis: The MIC of each drug alone and in combination is determined. The FIC index is calculated using the following formula:
FIC Index = FIC of Quinupristin + FIC of Dalfopristin
Where:
-
FIC of Quinupristin = (MIC of Quinupristin in combination) / (MIC of Quinupristin alone)
-
FIC of Dalfopristin = (MIC of Dalfopristin in combination) / (MIC of Dalfopristin alone)
Interpretation of FIC Index:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
Workflow for the checkerboard synergy assay.
Time-Kill Assay
The time-kill assay provides a dynamic assessment of the bactericidal activity of the antibiotic combination over time.
Methodology:
-
Preparation of Cultures: Bacterial cultures are grown to the logarithmic phase of growth.
-
Exposure to Antibiotics: The bacterial suspension is then exposed to quinupristin alone, dalfopristin alone, and the combination of this compound at specific concentrations (often at or near their MICs). A growth control without any antibiotic is also included.
-
Sampling: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 6, 8, and 24 hours).
-
Viable Cell Count: The number of viable bacteria in each aliquot is determined by serial dilution and plating on appropriate agar (B569324) medium.
-
Data Analysis: The results are plotted as log10 CFU/mL versus time.
Interpretation:
-
Synergy: A ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.
-
Bactericidal Activity: A ≥ 3-log10 decrease in CFU/mL from the initial inoculum at 24 hours.
-
An In-depth Technical Guide to Quinupristin and Dalfopristin: Classification, Chemical Structure, and Core Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the streptogramin antibiotics quinupristin (B39894) and dalfopristin (B1669780), commercially available as a combination product. This document delves into their classification, detailed chemical structures, synergistic mechanism of action, and relevant physicochemical and pharmacokinetic properties. Furthermore, it presents in vitro susceptibility data against a range of clinically significant bacteria and outlines key experimental protocols for their study.
Classification and Chemical Identity
Quinupristin and dalfopristin belong to the streptogramin family of antibiotics, a class of protein synthesis inhibitors.[1][2][3] They are semi-synthetic derivatives of pristinamycin, a naturally occurring antibiotic produced by Streptomyces pristinaespiralis.[2][4][5]
The combination product, Synercid®, is a sterile, lyophilized formulation containing this compound in a 30:70 (w/w) ratio, respectively.[4][5] This specific ratio is crucial for their synergistic bactericidal activity.
Chemical Structures
The chemical structures of this compound are complex macrocyclic molecules.
Dalfopristin:
-
Molecular Weight: 690.8 g/mol [6]
-
IUPAC Name: (3R,4R,5E,10E,12E,14S,26R,26aS)-26-[[2-(diethylamino)ethyl]sulfonyl]-8,9,14,15,24,25,26,26a-octahydro-14-hydroxy-3-isopropyl-4,12-dimethyl-3H-21,18-nitrilo-1H,22H-pyrrolo[2,1-c][4][6][8][9]dioxadiazacyclotetracosine-1,7,16,22(4H,17H)-tetrone[7]
Quinupristin:
-
Molecular Formula: C₅₃H₆₇N₉O₁₀S[10]
-
Molecular Weight: 1022.2 g/mol [10]
-
IUPAC Name: N-[[(3S,6S,9S,12R,13S,16R)-12-ethyl-3-(4-dimethylaminobenzyl)-4,13-dimethyl-2,5,8,11,15-pentaoxo-9-phenyl-16-[[(3S)-quinuclidin-3-yl]sulfanylmethyl]-1,7-dioxa-4,10,14-triazacyclohexadecan-6-yl]methyl]pyridine-2-carboxamide
The combination of these two structurally distinct molecules results in a potent antimicrobial agent.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. The development of these semi-synthetic derivatives was primarily aimed at improving the water solubility of the natural streptogramin compounds.[9][11]
| Property | Quinupristin | Dalfopristin | Notes |
| Molecular Formula | C₅₃H₆₇N₉O₁₀S | C₃₄H₅₀N₄O₉S | |
| Molecular Weight | 1022.2 g/mol [10] | 690.8 g/mol [6] | |
| Solubility | Soluble in DMSO (125 mg/mL), requires ultrasonic assistance.[12] | Soluble in DMSO (100 mg/mL), Ethanol (100 mg/mL). Insoluble in water.[13] | The mesylate salt complex of quinupristin-dalfopristin has good water solubility.[14] |
| Stability | The combination product, when reconstituted in dextrose solution, is stable for 5 hours at room temperature and 54 hours when refrigerated.[8] It is incompatible with saline solutions.[15] | In vitro studies have shown a loss of activity in testing media over time, emphasizing the need for standardized procedures.[1] | |
| XLogP3 | 4.2[10] | A measure of lipophilicity. |
Mechanism of Action: A Synergistic Inhibition of Protein Synthesis
This compound are inhibitors of bacterial protein synthesis, targeting the 50S ribosomal subunit.[2][4] While each component individually exhibits bacteriostatic activity, their combination results in synergistic and often bactericidal action.[16]
The synergistic mechanism can be broken down into the following steps:
-
Dalfopristin Binding: Dalfopristin binds to the peptidyl transferase center (PTC) on the 23S rRNA of the 50S ribosomal subunit. This binding induces a conformational change in the ribosome.[2][16]
-
Enhanced Quinupristin Affinity: The conformational change induced by dalfopristin increases the affinity of the ribosome for quinupristin by approximately 100-fold.[2]
-
Quinupristin Binding: Quinupristin binds to a nearby site on the 50S ribosomal subunit, within the ribosomal exit tunnel.[16]
-
Inhibition of Protein Synthesis:
-
Dalfopristin's binding interferes with the attachment of both aminoacyl-tRNA and peptidyl-tRNA to the ribosome, thus inhibiting the early phase of protein synthesis.[9]
-
Quinupristin's binding blocks the elongation of the polypeptide chain and causes the release of incomplete peptide chains, thereby inhibiting the late phase of protein synthesis.[2][9]
-
This dual and cooperative binding effectively shuts down protein synthesis, leading to bacterial cell death in susceptible organisms.
In Vitro Antimicrobial Activity
Quinupristin/dalfopristin demonstrates activity primarily against Gram-positive bacteria, including many multi-drug resistant strains. It is notably inactive against Enterococcus faecalis. The following table summarizes the in vitro activity of quinupristin/dalfopristin against a selection of clinical isolates.
| Organism (No. of Isolates) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Staphylococcus aureus (methicillin-susceptible) | 0.5 | 1 | [6] |
| Staphylococcus aureus (methicillin-resistant) | 1 | 2 | [6] |
| Streptococcus pneumoniae | 0.5 | 1 | [6] |
| Enterococcus faecium (vancomycin-susceptible) | 1 | 2 | [6] |
| Enterococcus faecium (vancomycin-resistant) | 2 | 4 | [6] |
| Corynebacterium jeikeium (30) | 0.2 | [7] | |
| Listeria monocytogenes (30) | 1.6 | [7] |
Pharmacokinetics
The pharmacokinetic properties of this compound have been studied in healthy volunteers and to a limited extent in patient populations.
| Parameter | Quinupristin | Dalfopristin | Reference |
| Half-life | ~0.85 hours | ~0.7 hours | [12] |
| Volume of Distribution | 0.45 L/kg | 0.24 L/kg | [12] |
| Metabolism | Hepatic (conjugated with glutathione (B108866) and cysteine) | Hepatic (hydrolyzed to an active metabolite) | [12] |
| Excretion | Primarily fecal (75-77%) | Primarily fecal (75-77%) | [12] |
| CYP450 Interaction | Significant inhibitor of CYP3A4 | Significant inhibitor of CYP3A4 | [10] |
Special Populations:
-
Hepatic Insufficiency: Dosage adjustments may be necessary in patients with hepatic dysfunction, though specific recommendations are not firmly established.[10][14]
-
Renal Insufficiency: No dosage adjustment is typically required for patients with renal impairment.[14]
-
Pediatric Patients: The pharmacokinetics in patients under 16 years of age have not been extensively studied.[1]
Experimental Protocols
This section outlines the general methodologies for key experiments related to the study of this compound. For detailed, step-by-step protocols, researchers should refer to the cited literature and established standards from organizations like the Clinical and Laboratory Standards Institute (CLSI).
Antimicrobial Susceptibility Testing
The determination of the Minimum Inhibitory Concentration (MIC) is fundamental to assessing the in vitro activity of quinupristin/dalfopristin. The broth microdilution method is a standard procedure.
References
- 1. Evaluation of quinupristin/dalfopristin (Synercid) and RPR 106972 stability in susceptibility testing media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinupristin/dalfopristin - Wikipedia [en.wikipedia.org]
- 3. Streptogramin - Wikipedia [en.wikipedia.org]
- 4. Quinupristin-Dalfopristin: A New Antibiotic for Severe Gram-Positive Infections | AAFP [aafp.org]
- 5. drugs.com [drugs.com]
- 6. Dalfopristin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. Dalfopristin | C34H50N4O9S | CID 6323289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Quinupristin/dalfopristin: the first available macrolide-lincosamide-streptogramin antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel streptogramin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quinupristine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. bioaustralis.com [bioaustralis.com]
- 15. Safety and tolerability of quinupristin/dalfopristin: administration guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dalfopristin - Wikipedia [en.wikipedia.org]
In Vitro Spectrum of Activity for Quinupristin and Dalfopristin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro spectrum of activity for the streptogramin antibiotic combination, quinupristin (B39894)/dalfopristin (B1669780). This document details its efficacy against a range of clinically significant bacteria, outlines the experimental protocols for susceptibility testing, and illustrates the synergistic mechanism of action.
Introduction
Quinupristin/dalfopristin is a sterile, lyophilized formulation of two semi-synthetic pristinamycin (B1678112) derivatives, quinupristin (a streptogramin B) and dalfopristin (a streptogramin A), in a 30:70 (w/w) ratio.[1] While individually these components are bacteriostatic, their combination results in synergistic and often bactericidal activity against a wide array of Gram-positive bacteria, including multi-drug resistant strains.[2][3] This guide focuses on the quantitative in vitro data that defines its spectrum of activity.
Mechanism of Action
Quinupristin and dalfopristin act synergistically to inhibit bacterial protein synthesis by binding to different sites on the 50S ribosomal subunit.[3] Dalfopristin binds first, inducing a conformational change in the ribosome that increases the affinity for quinupristin binding.[1] This sequential binding blocks two separate steps in protein elongation, leading to premature detachment of incomplete peptide chains and ultimately, bacterial cell death.[1]
Synergistic mechanism of Quinupristin/Dalfopristin.
In Vitro Spectrum of Activity
The following tables summarize the in vitro activity of quinupristin/dalfopristin against a variety of clinically relevant bacteria, as determined by Minimum Inhibitory Concentration (MIC) testing. MIC values are presented as MIC₅₀ (the concentration that inhibits 50% of isolates) and MIC₉₀ (the concentration that inhibits 90% of isolates), and/or the range of MICs observed.
Gram-Positive Cocci
Quinupristin/dalfopristin demonstrates potent activity against a broad range of Gram-positive cocci, including strains resistant to other classes of antibiotics.
| Organism | Resistance Profile | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | >10,000 | - | 0.5 | 0.5 | [1][4] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | >10,000 | - | 0.5 | 1.0 | [1][4] |
| Staphylococcus epidermidis | - | - | ≤2 | - | - | [5] |
| Streptococcus pneumoniae | Penicillin-Susceptible | 612 | ≤1.0 | - | 0.5-1.0 | [6][7] |
| Streptococcus pneumoniae | Penicillin-Resistant | 612 | ≤1.0 | - | 0.75-1.0 | [1][6] |
| Streptococcus pneumoniae | Erythromycin-Resistant | 30 | 0.125-2 | - | 1.0 | [7] |
| Streptococcus pyogenes | - | 33 | ≤1 | - | - | [5] |
| Enterococcus faecium | Vancomycin-Susceptible | 92 | ≤0.5-4 | - | - | [8] |
| Enterococcus faecium | Vancomycin-Resistant (VRE) | >14 | ≤2 | - | 1.0 | [1][8] |
| Enterococcus faecalis | - | 106 | ≤8 | - | - | [8] |
Anaerobic Bacteria
Quinupristin/dalfopristin also exhibits activity against certain anaerobic organisms.
| Organism | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Clostridium perfringens | - | - | - | - | [2] |
| Lactobacillus spp. | - | - | - | - | [2] |
| Bacteroides fragilis | - | - | - | - | [2] |
| Peptostreptococcus spp. | - | - | - | - | [2] |
Other Bacteria
Activity against Gram-negative bacteria is limited; however, some respiratory pathogens show susceptibility.
| Organism | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Moraxella catarrhalis | - | - | - | - | [2] |
| Haemophilus influenzae | - | 2.0-8.0 | - | - | [6] |
Experimental Protocols
The determination of in vitro susceptibility of bacteria to quinupristin/dalfopristin is primarily conducted using broth microdilution or agar (B569324) dilution methods, following standardized procedures from organizations such as the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method
This method involves preparing serial dilutions of quinupristin/dalfopristin in a liquid growth medium in microtiter plates.
Methodology:
-
Preparation of Antimicrobial Stock Solution: A stock solution of quinupristin/dalfopristin is prepared in a suitable solvent as per the manufacturer's instructions.
-
Serial Dilutions: The stock solution is serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Each well containing the antimicrobial dilution is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The microtiter plate is incubated at 35°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.[9]
Agar Dilution Method
In this method, the antimicrobial agent is incorporated into an agar medium upon which the test organisms are inoculated.[10]
Methodology:
-
Preparation of Antimicrobial-Containing Agar Plates: A series of agar plates are prepared, each containing a specific concentration of quinupristin/dalfopristin. This is achieved by adding the appropriate volume of the antimicrobial stock solution to molten Mueller-Hinton agar before it solidifies.[10][11]
-
Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard.
-
Inoculation: A standardized volume of the bacterial suspension (typically 1-2 µL) is spotted onto the surface of each agar plate, allowing for the testing of multiple isolates simultaneously.[10]
-
Incubation: The plates are incubated at 35°C for 16-20 hours.[10]
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of a visible colony or a faint haze.[10]
Workflow for MIC determination.
Conclusion
Quinupristin/dalfopristin exhibits a potent in vitro spectrum of activity, particularly against Gram-positive cocci, including challenging multi-drug resistant pathogens such as MRSA and VRE. Its synergistic mechanism of action provides a valuable therapeutic option. Standardized susceptibility testing methods are crucial for accurately determining its efficacy against clinical isolates and guiding appropriate clinical use.
References
- 1. Antimicrobial activity of quinupristin-dalfopristin (RP 59500, Synercid) tested against over 28,000 recent clinical isolates from 200 medical centers in the United States and Canada - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial activity of quinupristin/dalfopristin. Rationale for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinupristin-dalfopristin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Antimicrobial activity of quinupristin/dalfopristin, a new injectable streptogramin with a wide Gram-positive spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Provisional quality control parameters and interpretive criteria for testing susceptibility of Streptococcus pneumoniae and Haemophilus influenzae to quinupristin/dalfopristin (RP59500). Antimicrobial Testing Quality Control Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro activity of quinupristin/dalfopristin against erythromycin-susceptible and erythromycin-resistant Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative in-vitro activity of quinupristin/dalfopristin against Enterococcus spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cgspace.cgiar.org [cgspace.cgiar.org]
- 10. Agar dilution - Wikipedia [en.wikipedia.org]
- 11. rr-asia.woah.org [rr-asia.woah.org]
The Renaissance of a Classic: A Technical Guide to the Discovery and Development of Streptogramin Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the rich history of streptogramin antibiotics, from their initial discovery in the mid-20th century to the development of modern semi-synthetic derivatives. We delve into the core scientific principles that underpin their unique synergistic mechanism of action, provide detailed experimental methodologies for their evaluation, and present key quantitative data to support further research and development in this critical class of antimicrobials.
Discovery of the Natural Streptogramins: Pristinamycin (B1678112) and Virginiamycin
The story of streptogramins begins with the independent discovery of two distinct, yet structurally related, groups of natural products.
Pristinamycin , produced by Streptomyces pristinaespiralis, was first described in the 1950s.[1] It is a complex of two synergistic components: Pristinamycin I (PI), a polyunsaturated macrolactone belonging to the streptogramin B group, and Pristinamycin II (PII), a cyclic hexadepsipeptide of the streptogramin A group.[1][2] These components are co-produced in a ratio of approximately 30:70 (PI:PII).[1]
Similarly, Virginiamycin was isolated in 1954 from Streptomyces virginiae.[3] It is also a mixture of two synergistic compounds: Virginiamycin M1 (VM1), a streptogramin A, and Virginiamycin S1 (VS1), a streptogramin B.[3][4] While each component individually exhibits bacteriostatic activity, their combination results in potent bactericidal action.[3][4]
These early discoveries laid the foundation for a new class of antibiotics characterized by the synergistic action of two structurally distinct molecules that both target the bacterial ribosome.[5][6]
The Leap to Semi-Synthetics: The Development of Quinupristin (B39894)/Dalfopristin (B1669780) (Synercid®)
A significant challenge limiting the widespread clinical use of natural streptogramins was their poor water solubility, making intravenous administration difficult.[1][6] This obstacle spurred the development of semi-synthetic derivatives with improved pharmaceutical properties.
The most notable outcome of these efforts was the creation of quinupristin/dalfopristin , a combination of two semi-synthetic derivatives of pristinamycin, marketed as Synercid®. Quinupristin is derived from pristinamycin IA (streptogramin B) and dalfopristin is derived from pristinamycin IIA (streptogramin A).[2][7] This combination, typically in a 30:70 ratio of quinupristin to dalfopristin, offered the crucial advantage of being water-soluble, allowing for intravenous administration.[6]
Synercid® received FDA approval on September 21, 1999, for the treatment of serious or life-threatening infections associated with vancomycin-resistant Enterococcus faecium (VREF) and complicated skin and skin structure infections caused by methicillin-susceptible Staphylococcus aureus and Streptococcus pyogenes.[3][7][8]
Quantitative Antimicrobial Activity
The in vitro activity of streptogramin antibiotics is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The synergistic nature of streptogramins means that the combination of the two components is significantly more potent than either component alone.
| Antibiotic | Organism | MIC Range (µg/mL) | Notes |
| Virginiamycin | Staphylococcus aureus (Wild-Type) | 0.125 - 2 | Formal clinical breakpoints are not established.[3] |
| Staphylococcus aureus (Resistant) | > 4 | Resistance may be mediated by vat or vga genes.[3] | |
| Pristinamycin | Streptococcus pneumoniae (Erythromycin-Resistant) | 0.25 - 2 | Appears susceptible in vitro.[8] |
| Streptococcus pneumoniae (Pristinamycin-Resistant reference strains) | 8 | [8] | |
| Quinupristin/Dalfopristin | Staphylococcus aureus (Methicillin-Susceptible) | All susceptible | All isolates tested were susceptible.[1] |
| Staphylococcus aureus (Methicillin-Resistant) | High rates of nonsusceptibility (31%) in some regions.[1] | Nonsusceptibility defined as MICs ≥2 µg/ml.[1] | |
| Streptococcus pneumoniae | Low rates of nonsusceptibility (8%) in some regions.[1] | Nonsusceptibility defined as MICs ≥2 µg/ml.[1] | |
| Enterococcus faecium (Vancomycin-Resistant) | High rates of nonsusceptibility (66%) in some regions.[1] | Nonsusceptibility defined as MICs ≥2 µg/ml.[1] |
Clinical Breakpoints for Quinupristin/Dalfopristin: The Clinical and Laboratory Standards Institute (CLSI) has established the following interpretive criteria for quinupristin/dalfopristin against Enterococcus faecium:
-
Susceptible: ≤1 µg/mL
-
Intermediate: 2 µg/mL
-
Resistant: ≥4 µg/mL
For Staphylococcus aureus and Streptococcus pneumoniae, a breakpoint of ≤1 µg/mL is generally considered susceptible.[4]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a standard procedure for determining the in vitro susceptibility of bacteria to antimicrobial agents.
Materials:
-
Streptogramin antibiotic powder (e.g., Virginiamycin)
-
Appropriate solvent (e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland
-
96-well microtiter plates
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antibiotic Stock Solution: Prepare a concentrated stock solution of the streptogramin antibiotic in a suitable solvent. For Virginiamycin, a stock of 1280 µg/mL in DMSO is common.[3]
-
Serial Dilutions: Perform serial two-fold dilutions of the antibiotic stock solution in CAMHB in the wells of a 96-well microtiter plate to achieve the desired concentration range (e.g., 0.06 to 64 µg/mL).[3] The final volume in each well should be 50 µL.[3]
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well after adding 50 µL of the inoculum.[3]
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing the antibiotic dilutions.[3] Include a growth control well (inoculum in CAMHB without antibiotic) and a sterility control well (CAMHB only).[3]
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.[3]
-
Reading Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible bacterial growth.[3]
Assessment of Synergy: Checkerboard and Time-Kill Assays
Checkerboard Assay: This method allows for the determination of the fractional inhibitory concentration (FIC) index, which quantifies the degree of synergy.
Procedure Outline:
-
Two antibiotics (Streptogramin A and B components) are serially diluted in a two-dimensional array in a microtiter plate.
-
Each well is inoculated with a standardized bacterial suspension.
-
Following incubation, the MIC of each antibiotic alone and in combination is determined.
-
The FIC index is calculated using the formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
-
Synergy: FIC index ≤ 0.5
-
Indifference/Additivity: 0.5 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
-
Time-Kill Assay: This dynamic assay assesses the bactericidal activity of the antibiotic combination over time.
Procedure Outline:
-
Bacterial cultures in the logarithmic growth phase are exposed to the individual streptogramin components and their combination at specific concentrations (often multiples of the MIC).
-
Aliquots are removed at various time points (e.g., 0, 2, 4, 6, 24 hours).
-
The number of viable bacteria (CFU/mL) in each aliquot is determined by plating on appropriate agar.
-
The results are plotted as log10 CFU/mL versus time. Synergy is typically defined as a ≥2 log10 decrease in CFU/mL at 24 hours with the combination compared to the most active single agent.
Mechanism of Action and Regulatory Pathways
Synergistic Inhibition of Protein Synthesis
Streptogramins exert their antibacterial effect by binding to the 50S subunit of the bacterial ribosome and inhibiting protein synthesis. The two components act in a synergistic and sequential manner.
-
Dalfopristin (Streptogramin A) Binding: Dalfopristin binds to the peptidyl transferase center (PTC) on the 50S ribosomal subunit.[5] This binding induces a conformational change in the ribosome.[5]
-
Enhanced Quinupristin (Streptogramin B) Binding: The conformational change induced by dalfopristin increases the affinity of the ribosome for quinupristin by approximately 100-fold.[2]
-
Quinupristin Binding and Protein Synthesis Blockade: Quinupristin then binds to a nearby site in the ribosomal exit tunnel, blocking the elongation of the polypeptide chain and causing the release of incomplete peptides.[2]
This cooperative binding leads to a stable ternary complex of ribosome-dalfopristin-quinupristin, which effectively halts protein synthesis and results in bactericidal activity against many susceptible organisms.[2]
Caption: Synergistic inhibition of the bacterial 50S ribosome by dalfopristin and quinupristin.
Regulation of Biosynthesis: The Virginiae Butanolide Signaling Pathway
The production of virginiamycin in Streptomyces virginiae is regulated by a quorum-sensing mechanism mediated by small, hormone-like signaling molecules called virginiae butanolides (VBs).[3]
At low cell densities, a repressor protein, BarA, is bound to the promoter regions of the virginiamycin biosynthetic genes, preventing their transcription. As the bacterial population grows, the concentration of VBs, such as virginiae butanolide C (VB-C), increases.[4] VB-C binds to a specific cytoplasmic receptor protein, which then interacts with BarA, causing it to dissociate from the DNA.[4] This derepression allows for the transcription of the virginiamycin biosynthetic genes and the subsequent production of the antibiotic.
Caption: Regulation of virginiamycin biosynthesis by the virginiae butanolide signaling pathway.
Drug Development Workflow: From Natural Product to Semi-Synthetic Drug
The development of quinupristin/dalfopristin from pristinamycin exemplifies a successful strategy to overcome the limitations of a natural product antibiotic.
Caption: Drug development workflow from pristinamycin to quinupristin/dalfopristin (Synercid®).
Conclusion
The streptogramin class of antibiotics represents a compelling example of enduring antimicrobial efficacy. From their discovery as natural products to the rational design of semi-synthetic derivatives to overcome pharmaceutical limitations, their journey highlights the power of chemical modification to enhance the therapeutic potential of natural molecules. The unique synergistic mechanism of action continues to make them a valuable tool in the fight against multidrug-resistant Gram-positive pathogens. Further research into this remarkable class of antibiotics holds promise for the development of new agents to address the ongoing challenge of antimicrobial resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinupristin/dalfopristin - Wikipedia [en.wikipedia.org]
- 3. Streptomycin biosynthesis and its regulation in Streptomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification and characterization of virginiae butanolide C-binding protein, a possible pleiotropic signal-transducer in Streptomyces virginiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synergy of Streptogramin Antibiotics Occurs Independently of Their Effects on Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergy of streptogramin antibiotics occurs independently of their effects on translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Streptogramin B biosynthesis in Streptomyces pristinaespiralis and Streptomyces virginiae: molecular characterization of the last structural peptide synthetase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dichotomy of Quinupristin/Dalfopristin: A Technical Guide to its Bacteriostatic and Bactericidal Effects
For Researchers, Scientists, and Drug Development Professionals
Quinupristin (B39894)/dalfopristin (B1669780), a combination of two streptogramin antibiotics, represents a significant tool in the arsenal (B13267) against multidrug-resistant Gram-positive bacteria. While the individual components, quinupristin (a streptogramin B) and dalfopristin (a streptogramin A), are merely bacteriostatic, their synergistic combination yields a potent bactericidal effect against a range of pathogens. This in-depth technical guide explores the nuances of this dual activity, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism and evaluation.
The Synergistic Mechanism of Action: From Inhibition to Eradication
The bactericidal power of quinupristin/dalfopristin is a classic example of synergistic antimicrobial action. The process unfolds sequentially at the level of the bacterial ribosome, the cellular machinery for protein synthesis.
-
Dalfopristin's Initiating Role : Dalfopristin binds to the peptidyl transferase center on the 50S ribosomal subunit. This initial binding event induces a conformational change in the ribosome.[1] This change has a dual effect: it inhibits peptide bond formation and enhances the binding affinity for quinupristin by approximately 100-fold.[1][2]
-
Quinupristin's Elongation Blockade : Following the dalfopristin-induced conformational change, quinupristin binds to a nearby site on the 50S ribosomal subunit.[2] This binding physically obstructs the nascent polypeptide chain's exit tunnel, thereby preventing the elongation of the protein.[2] This action also leads to the premature release of incomplete and non-functional peptide fragments.[2]
The combined, sequential actions of dalfopristin and quinupristin effectively lock the ribosome in a non-functional state, leading to a complete and irreversible shutdown of protein synthesis, ultimately resulting in bacterial cell death.
Spectrum of Activity: A Tale of Two Effects
The classification of quinupristin/dalfopristin as either bacteriostatic or bactericidal is highly dependent on the target organism.
-
Bactericidal Activity : The combination is generally considered bactericidal against methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MSSA and MRSA) and Streptococcus pneumoniae.[3][4]
-
Bacteriostatic Activity : In contrast, against Enterococcus faecium, including vancomycin-resistant strains (VREF), quinupristin/dalfopristin is primarily bacteriostatic.[3][4] It exhibits poor activity against Enterococcus faecalis.[4]
Factors such as the bacterial inoculum size and the growth phase of the bacteria can also influence the observed activity.[3]
Quantitative Data Presentation
The in vitro activity of quinupristin/dalfopristin is quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum. An MBC/MIC ratio of ≤4 is generally indicative of bactericidal activity.
Table 1: In Vitro Activity of Quinupristin/Dalfopristin against Staphylococcus aureus
| Strain Type | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MBC₅₀ (mg/L) | MBC₉₀ (mg/L) | Reference(s) |
| Methicillin-Susceptible S. aureus (MSSA) | 0.25 | 0.5 | 1.0 | 1.0 | [5] |
| Methicillin-Resistant S. aureus (MRSA) | 0.5 | 1.0 | 4.0 | 8.0 | [5] |
| MRSA (Erythromycin-Inducible Resistance) | 0.25 | 0.5 | 1.0 | 1.0 | [5] |
| MRSA (Erythromycin-Constitutive Resistance) | 0.5 | 1.5 | 4.0 | 8.0 | [5] |
Table 2: In Vitro Activity of Quinupristin/Dalfopristin against Enterococcus faecium
| Strain Type | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MBC Range (mg/L) | Reference(s) |
| Vancomycin-Susceptible E. faecium (VSEF) | 0.06 - 2.0 | - | ≤1.0 | - | [6][7] |
| Vancomycin-Resistant E. faecium (VREF) | 0.125 - 1.0 | - | - | 0.25 - 64 | [8] |
Detailed Experimental Protocols
The determination of the bacteriostatic and bactericidal properties of quinupristin/dalfopristin relies on standardized laboratory procedures.
Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method
This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.
Materials:
-
Sterile 96-well U-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Quinupristin/dalfopristin stock solution
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile diluent (e.g., saline or broth)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antibiotic Dilutions: a. Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate. b. Add 100 µL of the quinupristin/dalfopristin working solution (at twice the highest desired final concentration) to well 1. c. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and repeating this process across to well 10. Discard the final 50 µL from well 10. Well 11 serves as the growth control (no antibiotic), and well 12 as the sterility control (no inoculum).
-
Inoculum Preparation: a. From a fresh (18-24 hour) culture, suspend several colonies in sterile diluent. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: a. Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well is 100 µL.
-
Incubation: a. Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: a. The MIC is the lowest concentration of quinupristin/dalfopristin at which there is no visible growth (turbidity) in the well.
Minimum Bactericidal Concentration (MBC) Assay
This assay is performed as a subsequent step to the MIC test to determine the concentration of the antibiotic that kills the bacteria.
Materials:
-
MIC plate from the previous assay
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Calibrated loop or micropipette
-
Incubator (35°C ± 2°C)
Procedure:
-
Subculturing: a. From each well of the MIC plate that shows no visible growth, take a 10 µL aliquot. b. Spot-inoculate the aliquot onto a labeled section of an MHA plate.
-
Incubation: a. Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.
-
Determining the MBC: a. After incubation, observe the number of colonies on the agar. b. The MBC is the lowest concentration of quinupristin/dalfopristin that results in a ≥99.9% reduction in the initial inoculum count.
Time-Kill Curve Assay
This dynamic assay provides information on the rate of bacterial killing over time.
Materials:
-
Sterile culture tubes or flasks
-
CAMHB
-
Quinupristin/dalfopristin stock solution
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Shaking incubator (35°C ± 2°C)
-
MHA plates
-
Sterile diluent and plating supplies
Procedure:
-
Preparation: a. Prepare tubes with CAMHB containing various concentrations of quinupristin/dalfopristin (e.g., 0.5x, 1x, 2x, 4x MIC). Include a growth control tube without the antibiotic.
-
Inoculation: a. Inoculate each tube with the prepared bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation and Sampling: a. Incubate all tubes at 35°C ± 2°C with constant agitation. b. At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), remove an aliquot from each tube.
-
Viable Cell Counting: a. Perform serial dilutions of each aliquot in sterile diluent. b. Plate a defined volume of the appropriate dilutions onto MHA plates. c. Incubate the plates for 18-24 hours.
-
Data Analysis: a. Count the colonies on the plates and calculate the CFU/mL for each time point and concentration. b. Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[4]
Conclusion
Quinupristin/dalfopristin's clinical utility is rooted in its synergistic mechanism that converts two individually bacteriostatic agents into a potent bactericidal combination against many challenging Gram-positive pathogens. However, its activity is not uniform across all susceptible organisms, exhibiting a primarily bacteriostatic effect against Enterococcus faecium. A thorough understanding of its concentration- and organism-dependent effects, as determined by robust in vitro methods like MIC, MBC, and time-kill assays, is crucial for its appropriate clinical application and for guiding future antimicrobial development. The detailed protocols and data presented in this guide provide a framework for the continued investigation and strategic use of this important antibiotic.
References
- 1. Bactericidal Activity of Quinupristin-Dalfopristin against Staphylococcus aureus: Clindamycin Susceptibility as a Surrogate Indicator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. benchchem.com [benchchem.com]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. Comparative in-vitro activity of quinupristin/dalfopristin against Enterococcus spp - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Quinupristin and Dalfopristin Against Vancomycin-Resistant Enterococcus faecium
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vancomycin-resistant Enterococcus faecium (VRE) presents a formidable challenge in clinical settings, necessitating the use of alternative therapeutic agents.[1][2][3] Quinupristin (B39894)/dalfopristin (B1669780), a combination of two semi-synthetic streptogramin antibiotics, offers a critical treatment option for infections caused by multi-drug resistant Gram-positive bacteria, including VRE.[4][5] This guide provides a comprehensive technical overview of the synergistic mechanism of action of quinupristin and dalfopristin, the molecular basis of resistance in E. faecium, quantitative efficacy data, and detailed experimental protocols for in vitro assessment.
Mechanism of Action: A Synergistic Inhibition of Protein Synthesis
This compound individually exhibit bacteriostatic activity; however, when combined, they act synergistically to produce a potent bactericidal effect.[6][7] This synergy is a result of their cooperative binding to the 50S ribosomal subunit, thereby inhibiting bacterial protein synthesis at two distinct stages.[8][9]
Dalfopristin (Streptogramin A): The initial binding of dalfopristin to the peptidyl transferase center (PTC) of the 23S rRNA within the 50S ribosomal subunit induces a conformational change in the ribosome.[4][8][10] This action directly hinders the attachment of aminoacyl-tRNA to the acceptor (A) and donor (P) sites, thereby blocking peptide bond formation in the early phase of protein synthesis.[4][8]
Quinupristin (Streptogramin B): The conformational change induced by dalfopristin binding increases the ribosome's affinity for quinupristin by approximately 100-fold.[8] Quinupristin then binds to a nearby site in the ribosomal exit tunnel.[8] This binding event obstructs the elongation of the polypeptide chain, effectively halting the late phase of protein synthesis and leading to the premature release of incomplete peptide chains.[6][7][8]
The combined action of dalfopristin and quinupristin results in the formation of a stable, inactive drug-ribosome complex, leading to the irreversible cessation of protein synthesis and ultimately, bacterial cell death.[8][11]
Mechanisms of Resistance in Enterococcus faecium
Resistance to quinupristin/dalfopristin in E. faecium is primarily mediated by enzymatic drug modification and target site modification.
3.1 Enzymatic Inactivation:
The most significant mechanism of high-level resistance is the enzymatic inactivation of streptogramins.[12][13] This is primarily achieved by virginiamycin acetyltransferases (Vat), encoded by vat genes.
-
vat(D) and vat(E) : These genes encode acetyltransferases that inactivate the streptogramin A component (dalfopristin).[12][13][14] The presence of vat(D) or vat(E) is associated with high-level resistance, with Minimum Inhibitory Concentrations (MICs) often ≥32 µg/mL.[12][13][14] These genes are frequently located on plasmids, facilitating their dissemination.[12]
3.2 Target Site Modification:
Modification of the ribosomal target can also confer resistance.
-
erm(B) : This gene encodes a methyltransferase that modifies the 23S rRNA, leading to resistance to macrolides, lincosamides, and streptogramin B (quinupristin), a phenotype known as MLSB resistance.[12][15] While resistance to both components is generally required for high-level resistance to the combination, the presence of erm(B) contributes to reduced susceptibility.[12]
3.3 Efflux Pumps:
Efflux pumps can contribute to intrinsic and low-level resistance in enterococci by actively transporting the antibiotics out of the bacterial cell. The LsaA protein, an ABC transporter, has been implicated in the intrinsic resistance of Enterococcus faecalis to quinupristin-dalfopristin.
Quantitative Data: In Vitro Susceptibility and Clinical Efficacy
The following tables summarize the in vitro activity of quinupristin/dalfopristin against E. faecium and the clinical outcomes from various studies.
Table 1: In Vitro Activity of Quinupristin/Dalfopristin against Enterococcus faecium
| Organism | MIC90 (µg/mL) | Reference(s) |
| Vancomycin-Susceptible E. faecium | ≤ 1.0 | [8] |
| Vancomycin-Resistant E. faecium (VRE) | 1.0 | [8][16][17][18] |
| VRE (vanA and vanB phenotypes) | 0.5 | [19] |
Table 2: Clinical Efficacy of Quinupristin/Dalfopristin in VRE Infections
| Study Population | Dosage | Clinical Success Rate | Bacteriological Eradication Rate | Reference(s) |
| 23 evaluable hospitalized patients | 7.5 mg/kg q8h or 5 mg/kg q8h | 83% (19/23) | 74% (17/23) | [20][21] |
| 193 clinically evaluable patients (emergency-use) | 7.5 mg/kg q8h | 73.6% (142/193) | 70.5% (110/156) | [5][16] |
| 396 patients (emergency-use) | 7.5 mg/kg q8h | 68.8% (evaluable subset) | - | [17] |
| 56 oncology patients (in combination with minocycline) | 7.5 mg/kg q8h | 68% (38/56) | - | [22] |
Experimental Protocols
5.1 Antimicrobial Susceptibility Testing
Standardized methods for determining the susceptibility of E. faecium to quinupristin/dalfopristin are crucial for clinical decision-making and research.
5.1.1 Broth Microdilution
This method is used to determine the Minimum Inhibitory Concentration (MIC).
-
Materials:
-
Mueller-Hinton broth (cation-adjusted)
-
96-well microtiter plates
-
Quinupristin/dalfopristin stock solution
-
Bacterial inoculum standardized to 0.5 McFarland
-
-
Procedure:
-
Prepare serial two-fold dilutions of quinupristin/dalfopristin in Mueller-Hinton broth in the wells of a 96-well plate.
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well.
-
Inoculate each well with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
5.1.2 Disk Diffusion
This method provides a qualitative assessment of susceptibility.
-
Materials:
-
Mueller-Hinton agar (B569324) plates
-
15-µg quinupristin/dalfopristin disks
-
Bacterial inoculum standardized to 0.5 McFarland
-
-
Procedure:
-
Prepare a bacterial lawn by evenly streaking the surface of a Mueller-Hinton agar plate with a cotton swab dipped in a 0.5 McFarland standardized bacterial suspension.
-
Aseptically apply a 15-µg quinupristin/dalfopristin disk to the surface of the agar.
-
Incubate the plates at 35-37°C for 16-18 hours.
-
Measure the diameter of the zone of inhibition around the disk and interpret the results based on established clinical breakpoints (e.g., CLSI or EUCAST guidelines).[23]
-
5.2 Synergy Testing
5.2.1 Checkerboard Assay
This assay quantifies the synergistic effect of this compound.
-
Procedure:
-
In a 96-well microtiter plate, prepare serial dilutions of dalfopristin along the x-axis and quinupristin along the y-axis.[8]
-
This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculate the wells with a standardized bacterial suspension.
-
After incubation, determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index: FIC index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
-
Interpretation:
-
Synergy: FIC index ≤ 0.5
-
Additive: 0.5 < FIC index ≤ 1.0
-
Indifference: 1.0 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
-
-
5.2.2 Time-Kill Assay
This assay assesses the bactericidal activity of the combination over time.
-
Procedure:
-
Inoculate flasks containing Mueller-Hinton broth with a standardized bacterial suspension.
-
Add quinupristin alone, dalfopristin alone, and the combination of this compound at specific concentrations (e.g., their MICs). Include a growth control without antibiotics.[8]
-
Incubate the flasks at 37°C.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots from each flask, perform serial dilutions, and plate on agar plates.[8]
-
After incubation of the plates, count the number of colony-forming units (CFU/mL).
-
Plot the log10 CFU/mL against time. Synergy is typically defined as a ≥ 2 log10 decrease in CFU/mL with the combination compared to the most active single agent.[8]
-
References
- 1. journals.asm.org [journals.asm.org]
- 2. Vancomycin-resistant Enterococci (VRE) Basics | VRE | CDC [cdc.gov]
- 3. Treatment of vancomycin-resistant enterococci, with a focus on quinupristin-dalfopristin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Dalfopristin mesilate? [synapse.patsnap.com]
- 5. Quinupristin/dalfopristin: therapeutic potential for vancomycin-resistant enterococcal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinupristin/dalfopristin - Wikipedia [en.wikipedia.org]
- 7. Quinupristin-Dalfopristin: A New Antibiotic for Severe Gram-Positive Infections | AAFP [aafp.org]
- 8. benchchem.com [benchchem.com]
- 9. Quinupristin + Dalfopristin | Johns Hopkins ABX Guide [hopkinsguides.com]
- 10. Alterations at the peptidyl transferase centre of the ribosome induced by the synergistic action of the streptogramins dalfopristin and quinupristin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Mechanisms of Resistance to Quinupristin-Dalfopristin among Isolates of Enterococcus faecium from Animals, Raw Meat, and Hospital Patients in Western Europe - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Mechanisms of resistance to quinupristin-dalfopristin among isolates of Enterococcus faecium from animals, raw meat, and hospital patients in Western Europe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Treatment of Vancomycin-Resistant Enterococcus faecium with RP 59500 (Quinupristin-Dalfopristin) Administered by Intermittent or Continuous Infusion, Alone or in Combination with Doxycycline, in an In Vitro Pharmacodynamic Infection Model with Simulated Endocardial Vegetations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The efficacy and safety of quinupristin/dalfopristin for the treatment of infections caused by vancomycin-resistant Enterococcus faecium. Synercid Emergency-Use Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Treatment of vancomycin-resistant Enterococcus faecium infections with quinupristin/dalfopristin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antimicrobial activity of quinupristin-dalfopristin (RP 59500, Synercid) tested against over 28,000 recent clinical isolates from 200 medical centers in the United States and Canada - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparative in vitro activity of quinupristin/dalfopristin against multidrug resistant Enterococcus faecium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Quinupristin/Dalfopristin therapy for infections due to vancomycin-resistant Enterococcus faecium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Treatment of Vancomycin-Resistant Enterococcal Infections in the Immunocompromised Host: Quinupristin-Dalfopristin in Combination with Minocycline - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Comparison of Two Quinupristin–dalfopristin Susceptibility Testing Methods and Two Interpretive Criteria for Enterococcus faecium Bloodstream Isolates from Korean Hospitals - PMC [pmc.ncbi.nlm.nih.gov]
A Preliminary Investigation of Quinupristin and Dalfopristin Against Methicillin-Resistant Staphylococcus aureus (MRSA)
An In-depth Technical Guide
This document provides a comprehensive technical overview of the in vitro activity of the streptogramin antibiotic combination, quinupristin (B39894)/dalfopristin (B1669780), against Methicillin-Resistant Staphylococcus aureus (MRSA). It is intended for researchers, scientists, and drug development professionals engaged in antimicrobial research. This guide details the synergistic mechanism of action, susceptibility data, bactericidal kinetics, and interactions with other antimicrobial agents, supported by detailed experimental protocols and visual workflows.
Mechanism of Action: A Synergistic Inhibition of Protein Synthesis
Quinupristin/dalfopristin is a fixed-combination injectable antibiotic consisting of two semisynthetic streptogramin derivatives: quinupristin (a streptogramin B) and dalfopristin (a streptogramin A), in a 30:70 ratio.[1][2] Their efficacy stems from a synergistic and sequential action that inhibits bacterial protein synthesis.
The two components bind to different sites on the 50S subunit of the bacterial ribosome.[1][3] Dalfopristin binds first to the peptidyl transferase center, inducing a conformational change in the ribosome.[3][4] This change significantly increases the binding affinity for quinupristin at a nearby site.[3] The formation of this stable ternary complex (ribosome-dalfopristin-quinupristin) effectively blocks peptide chain elongation and leads to the release of incomplete peptide chains, ultimately inhibiting protein synthesis.[1][4] While each component is individually bacteriostatic, their combination is bactericidal against susceptible organisms like MRSA.[1][3]
Quantitative In Vitro Susceptibility Data
Quinupristin/dalfopristin demonstrates potent in vitro activity against MRSA, with MIC90 values (the minimum inhibitory concentration required to inhibit the growth of 90% of isolates) generally reported at or below 2.0 mg/L.[5][6] Its activity is comparable to vancomycin (B549263) and is not significantly affected by resistance to methicillin, erythromycin, ciprofloxacin, or gentamicin.[6][7]
| Organism | No. of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | Reference |
| MRSA | 101 | 0.015 | 2 | [5] |
| MRSA | Not Specified | 0.5 | 1.0 | [7] |
| MRSA | Not Specified | 0.5 - 1.0 (mean) | 0.5 - 2.0 (mean) | [6] |
| MSSA | 63 | 0.015 | 0.06 | [5] |
| Table 1: In Vitro Activity of Quinupristin/Dalfopristin against S. aureus. MIC50 and MIC90 represent the concentrations inhibiting 50% and 90% of isolates, respectively. |
Experimental Protocols: Susceptibility Testing
Standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), are used to determine the susceptibility of MRSA to quinupristin/dalfopristin.[8][9]
Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in liquid media.
-
Preparation of Antimicrobial Solutions: A stock solution of quinupristin/dalfopristin (30:70 ratio) is prepared. Serial two-fold dilutions are made in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.[10]
-
Inoculum Preparation: MRSA colonies from an overnight culture on a non-selective agar (B569324) plate are suspended in a sterile medium to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Incubation: The microtiter plate is incubated at 35°C for 16-20 hours in ambient air.[10]
-
Interpretation: The MIC is recorded as the lowest concentration of the drug that completely inhibits visible bacterial growth. Provisional CLSI breakpoints for Staphylococcus species are: Susceptible (≤1 mg/L), Intermediate (2 mg/L), and Resistant (≥4 mg/L).[8]
Bactericidal Activity and Time-Kill Kinetics
Quinupristin/dalfopristin generally exhibits bactericidal activity against MRSA, meaning it actively kills the bacteria rather than just inhibiting growth.[11] However, its bactericidal effect can be reduced against strains with constitutive macrolide-lincosamide-streptogramin B (MLSBC) resistance, where it may act as a bacteriostatic agent.[6][7][12] Time-kill assays are employed to evaluate the rate and extent of this bactericidal activity over time.
| MRSA Isolate(s) | Q/D Concentration | Time Point | Result (log10 CFU/mL Reduction) | Reference |
| 24 MRSA isolates | 4 x MIC | 24 h | Killed 50% of isolates | [5] |
| MRSA 494 | Simulated human dose | 2 h | Bactericidal activity observed | [11] |
| MRSA 494 | Simulated human dose | 8 h | Regrowth to initial inoculum levels | [11] |
| Table 2: Summary of Time-Kill Assay Results for Quinupristin/Dalfopristin against MRSA. |
Experimental Protocol: Time-Kill Assay
-
Preparation: A logarithmic-phase culture of the MRSA test strain is prepared in CAMHB to a starting density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Exposure: The bacterial suspension is aliquoted into flasks containing quinupristin/dalfopristin at various concentrations (e.g., 1x, 2x, 4x MIC), a growth control flask with no antibiotic, and flasks for any combination agents.[5][12]
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), an aliquot is removed from each flask.[12][13]
-
Quantification: The sample is serially diluted in sterile saline to neutralize the antibiotic's effect. The dilutions are then plated onto appropriate agar plates.
-
Incubation and Analysis: Plates are incubated for 18-24 hours, after which colonies are counted. The results are plotted as log10 CFU/mL versus time. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[12]
Synergistic Interactions with Other Antimicrobials
Combining quinupristin/dalfopristin with other antibiotics can enhance its activity, prevent the emergence of resistance, and provide broader coverage. Studies have demonstrated in vitro synergy with agents like rifampicin (B610482), ciprofloxacin, vancomycin, and certain β-lactams against MRSA.[5][10][11]
| Combination Agent | MRSA Population | Key Finding | Reference |
| Rifampicin | Highly resistant isolates | Synergy in 50-83% of isolates at 6h and 24h. | [5] |
| Ciprofloxacin | Highly resistant isolates | Synergy in 42-75% of isolates at 24h. | [5] |
| Vancomycin | MRSA 494 | Enhanced killing (2.67-log10 increase); maintained bactericidal activity to 48h. | [11] |
| Linezolid | MRSA 494 | Enhanced killing (2.13-log10 increase); bactericidal by 4h. | [11] |
| Cefepime / Cefamandole | C-MLSB resistant MRSA | Additive or synergistic activity; prevented growth of highly β-lactam-resistant MRSA in vivo. | [10] |
| Table 3: Synergistic Activity of Quinupristin/Dalfopristin with Other Antimicrobials against MRSA. |
Experimental Protocol: Checkerboard Assay
The checkerboard microdilution method is used to quantify the synergistic interaction between two antimicrobial agents.
-
Plate Setup: In a 96-well microtiter plate, serial dilutions of quinupristin/dalfopristin are made along the y-axis, and dilutions of the second agent are made along the x-axis. This creates a matrix where each well contains a unique combination of concentrations of the two drugs.[10][13]
-
Inoculation and Incubation: Each well is inoculated with the MRSA test strain to a final concentration of ~5 x 10⁵ CFU/mL and incubated at 35°C for 18-24 hours.[10]
-
Data Collection: After incubation, the plate is read to determine the MIC of each drug alone and the MIC of each drug in the presence of the other.
-
Analysis (FIC Index): The Fractional Inhibitory Concentration (FIC) index is calculated to interpret the interaction:
-
FIC of Drug A = (MIC of A in combination) / (MIC of A alone)
-
FIC of Drug B = (MIC of B in combination) / (MIC of B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B
-
-
Interpretation:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
Post-Antibiotic Effect (PAE)
The post-antibiotic effect (PAE) is the persistent suppression of bacterial growth after brief exposure to an antimicrobial agent. Quinupristin/dalfopristin exhibits a pronounced PAE against S. aureus, which is notably longer than that of many other antibiotics, including vancomycin and β-lactams.[14] This effect is observed even in non-growing (lag phase) cultures, which is a unique characteristic.[14]
| S. aureus Strain | Growth Phase | Q/D PAE (hours) | Vancomycin PAE (hours) | Reference |
| MSSA 306/94 | Logarithmic | 2.5 - 5.0 | 0.5 - 0.9 | [14] |
| MRSA (3 strains) | Logarithmic | 1.3 - 4.8 | 0.8 - 1.1 | [14] |
| MSSA / MRSA | Lag Phase | 0.4 - 6.9 | No PAE observed | [14] |
| Table 4: Post-Antibiotic Effect (PAE) of Quinupristin/Dalfopristin against S. aureus.[14] |
Experimental Protocol: PAE Determination
-
Exposure: A logarithmic or stationary (lag) phase culture of MRSA is exposed to a specific concentration of quinupristin/dalfopristin (e.g., 10x MIC) for a defined period (e.g., 1-2 hours). A control culture is handled identically but without antibiotic exposure.
-
Removal of Antibiotic: The antibiotic is rapidly removed by a 1:1000 dilution into pre-warmed, drug-free broth to prevent further drug activity.
-
Viability Counts: Immediately after dilution (time zero) and at hourly intervals thereafter, samples are taken from both the test and control cultures to determine viable counts (CFU/mL) via plating.
-
Calculation: The PAE is calculated using the formula: PAE = T - C, where 'T' is the time required for the viable count in the test culture to increase by 1-log10 above the count observed immediately after dilution, and 'C' is the corresponding time for the untreated control culture.
Conclusion
The preliminary in vitro investigation of quinupristin/dalfopristin reveals it to be a potent agent against MRSA. Its synergistic mechanism of action results in robust bactericidal activity and a prolonged post-antibiotic effect. Furthermore, its ability to act synergistically with other classes of antibiotics, such as rifampicin and β-lactams, highlights its potential role in combination therapy for difficult-to-treat MRSA infections. The detailed protocols provided herein offer a framework for the continued evaluation and characterization of this and other novel antimicrobial agents.
References
- 1. Quinupristin/Dalfopristin Monograph for Professionals - Drugs.com [drugs.com]
- 2. Quinupristin-Dalfopristin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Dalfopristin mesilate? [synapse.patsnap.com]
- 4. Quinupristin-dalfopristin | Pharmacology Mentor [pharmacologymentor.com]
- 5. scispace.com [scispace.com]
- 6. A review of in-vitro antibacterial activity of quinupristin/dalfopristin against methicillin-susceptible and -resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Comparison of Two Quinupristin–dalfopristin Susceptibility Testing Methods and Two Interpretive Criteria for Enterococcus faecium Bloodstream Isolates from Korean Hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinupristin-Dalfopristin Combined with β-Lactams for Treatment of Experimental Endocarditis Due to Staphylococcus aureus Constitutively Resistant to Macrolide-Lincosamide-Streptogramin B Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Activities of Quinupristin-Dalfopristin and Cefepime, Alone and in Combination with Various Antimicrobials, against Multidrug-Resistant Staphylococci and Enterococci in an In Vitro Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. benchchem.com [benchchem.com]
- 14. Pronounced Postantibiotic Effect of Quinupristin-Dalfopristin in Static Cultures of Staphylococcus aureus: an Effect Not Seen with Other Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Synergistic Ratio of Quinupristin to Dalfopristin
For Researchers, Scientists, and Drug Development Professionals
Quinupristin (B39894) and dalfopristin (B1669780), the two components of the streptogramin antibiotic Synercid®, exemplify a powerful synergistic interaction in combating multidrug-resistant Gram-positive infections. While each component individually exhibits bacteriostatic activity, their combination in a specific ratio results in a potent bactericidal effect. This guide delves into the core principles of their synergy, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.
The Core of Synergy: A 30:70 Ratio
Quinupristin and dalfopristin are combined in a fixed 30:70 weight-to-weight ratio.[1][2][3][4][5] This specific ratio is crucial for their synergistic and bactericidal activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREF).[1][6][7] While other ratios have been studied, the 30:70 ratio is the established formulation for clinical use and in vitro susceptibility testing.[8][9][10]
Mechanism of Synergistic Action
The synergistic bactericidal effect of the quinupristin-dalfopristin combination stems from their cooperative binding to the bacterial 50S ribosomal subunit, which ultimately inhibits protein synthesis at two distinct stages.[2][6][11]
-
Dalfopristin's Initial Binding: Dalfopristin, a streptogramin A compound, binds to the peptidyl transferase center of the 50S ribosomal subunit.[1][7] This binding event interferes with the early phase of protein synthesis by blocking peptide bond formation and inhibiting the elongation of the polypeptide chain.[2][6][7]
-
Conformational Change and Enhanced Affinity: The binding of dalfopristin induces a critical conformational change in the ribosome.[1][3][6] This alteration significantly increases the binding affinity of the ribosome for quinupristin, by a factor of approximately 100.[1][3]
-
Quinupristin's Subsequent Action: Quinupristin, a streptogramin B compound, then binds to a nearby site in the ribosomal exit tunnel.[1][3] This action inhibits the late phase of protein synthesis by preventing the extension of polypeptide chains and promoting the release of incomplete protein chains.[2][3][11]
The dual and sequential blockade of protein synthesis by both components leads to a more profound and sustained inhibition, resulting in bacterial cell death.[1][6]
Quantitative Data: In Vitro Susceptibility
The synergistic activity of quinupristin-dalfopristin is reflected in its potent in vitro activity against a wide range of Gram-positive pathogens. The minimum inhibitory concentration (MIC) is a key measure of antibiotic efficacy.
| Organism | Quinupristin-Dalfopristin MIC (µg/mL) |
| Staphylococcus aureus (methicillin-susceptible) | MIC90 = 1.0[1] |
| Staphylococcus aureus (methicillin-resistant) | MIC90 = 0.75-2.0[1] |
| Streptococcus pyogenes | MIC ≤ 1.0[11] |
| Streptococcus pneumoniae (penicillin-resistant) | MIC90 = 1.0[1] |
| Enterococcus faecium (vancomycin-resistant) | MIC90 = 2.0 (bacteriostatic)[8][12] |
| Enterococcus faecalis | Generally Resistant[1][12] |
MIC90 denotes the concentration of the antibiotic that inhibits the growth of 90% of the tested isolates.
Experimental Protocols for Synergy Assessment
The synergistic interaction between this compound is primarily evaluated using in vitro methods such as the checkerboard assay and the time-kill assay.
The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the degree of synergy.
Methodology:
-
Preparation of Antibiotic Solutions: Prepare stock solutions of this compound. A series of two-fold dilutions for each antibiotic are then prepared.[1]
-
Plate Setup: In a 96-well microtiter plate, the dilutions of dalfopristin are added to the wells in increasing concentrations along the x-axis, while the dilutions of quinupristin are added in increasing concentrations along the y-axis.[1][13][14] This creates a matrix of wells containing various combinations of the two antibiotics.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).[13][14]
-
Incubation: The plate is incubated at 37°C for 18-24 hours.[14]
-
Data Analysis: The lowest concentration of each drug, alone and in combination, that inhibits visible bacterial growth is determined. The FIC index is calculated using the following formula:
FIC Index = FIC of Quinupristan (A) + FIC of Dalfopristin (B) = (MIC of A in combination / MIC of A alone) + (MIC of B in combination / MIC of B alone)
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4[13]
-
The time-kill assay provides a dynamic assessment of the bactericidal activity of the antibiotic combination over time.
Methodology:
-
Preparation of Cultures: Bacterial cultures are grown to the logarithmic phase of growth.[1]
-
Exposure to Antibiotics: The bacterial suspension is exposed to quinupristin alone, dalfopristin alone, and the combination of this compound at specific concentrations (often at or near their MICs).[1] A growth control without any antibiotic is also included.
-
Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), aliquots are removed from each culture, serially diluted, and plated on appropriate agar.[14]
-
Incubation and Colony Counting: Plates are incubated, and the number of viable bacteria (CFU/mL) is determined.
-
Data Analysis: The change in log10 CFU/mL over time is plotted for each condition.
-
Synergy: A ≥ 2 log10 decrease in CFU/mL with the combination compared to the most active single agent at a specific time point.[1]
-
Pharmacokinetics and Clinical Considerations
Both this compound are metabolized in the liver and primarily excreted in the feces.[1][15] The half-life of quinupristin is approximately 0.85 hours, while that of dalfopristin is about 0.7 hours.[3][11] A key feature of this combination is its prolonged post-antibiotic effect, where bacterial growth suppression continues even after drug concentrations fall below the MIC.[2] A significant clinical consideration is the inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme system by quinupristin-dalfopristin, which can lead to drug interactions.[1][2]
Conclusion
The 30:70 ratio of quinupristin to dalfopristin is a cornerstone of its clinical efficacy, creating a synergistic combination that transforms two individually bacteriostatic agents into a potent bactericidal antibiotic. This synergy is achieved through a coordinated, sequential binding to the bacterial ribosome, leading to a comprehensive shutdown of protein synthesis. A thorough understanding of this mechanism, supported by robust in vitro synergy testing methodologies like the checkerboard and time-kill assays, is vital for the continued effective use of this important antibiotic and for the development of future antimicrobial strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinupristin-Dalfopristin: A New Antibiotic for Severe Gram-Positive Infections | AAFP [aafp.org]
- 3. Quinupristin/dalfopristin - Wikipedia [en.wikipedia.org]
- 4. Quinupristin-Dalfopristin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. In-vitro and in-vivo antibacterial activity of quinupristin/dalfopristin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinupristin/dalfopristin: the first available macrolide-lincosamide-streptogramin antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Dalfopristin mesilate? [synapse.patsnap.com]
- 8. Antimicrobial characteristics of quinupristin/dalfopristin (Synercid at 30:70 ratio) compared to alternative ratios for in vitro testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. benchchem.com [benchchem.com]
- 15. Clinical pharmacokinetics of quinupristin/dalfopristin - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacological Properties of Quinupristin and Dalfopristin
Introduction
Quinupristin (B39894) and dalfopristin (B1669780) are two semi-synthetic derivatives of pristinamycin (B1678112), belonging to the streptogramin class of antibiotics.[1][2][3] Marketed as a fixed-dose combination (Synercid®) in a 30:70 weight-to-weight ratio, this formulation represents a critical therapeutic option for treating severe infections caused by multidrug-resistant Gram-positive bacteria.[2][4] While each component individually exhibits bacteriostatic activity, their combination results in a potent, synergistic bactericidal effect against a wide range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREF).[2][5][6] This technical guide provides a comprehensive overview of the core pharmacological properties of the quinupristin-dalfopristin combination, intended for researchers, scientists, and drug development professionals.
Mechanism of Action: A Synergistic Inhibition of Protein Synthesis
The primary target for quinupristin and dalfopristin is the 50S subunit of the bacterial ribosome, where they collaboratively interrupt protein synthesis at two distinct phases.[1][2][5][7] This synergistic interaction is the cornerstone of their enhanced antimicrobial potency.
-
Dalfopristin (Streptogramin A): Dalfopristin binds to the peptidyl transferase center (PTC) on the 23S portion of the 50S ribosomal subunit.[5][8] This binding event obstructs the early phase of protein synthesis by inhibiting peptidyl transferase activity and preventing the elongation of the peptide chain.[1][5][8] Crucially, the binding of dalfopristin induces a conformational change in the ribosome.[5][8]
-
Quinupristin (Streptogramin B): This dalfopristin-induced conformational change increases the binding affinity of the ribosome for quinupristin by a factor of approximately 100.[5] Quinupristin then binds to a nearby site within the ribosomal exit tunnel, interfering with the late phase of protein synthesis.[5][6] Its action prevents the elongation of the polypeptide chain and leads to the release of incomplete peptide chains.[5]
The combined, sequential actions of dalfopristin and quinupristin result in a stable ternary complex with the ribosome, leading to a complete and irreversible cessation of protein synthesis, which ultimately results in bacterial cell death. This synergy transforms the individual bacteriostatic properties of the components into a potent bactericidal effect against many target organisms.[2][5]
Synergistic mechanism of Quinupristin-Dalfopristin on the 50S ribosome.
Spectrum of Antimicrobial Activity
Quinupristin-dalfopristin exhibits a broad spectrum of activity, primarily against Gram-positive bacteria, including many strains resistant to other classes of antibiotics.[4][9] Its activity against Gram-negative bacteria is limited.[2][9]
Key susceptible pathogens include:
-
Staphylococcus aureus (both methicillin-susceptible and methicillin-resistant strains)[9][10]
-
Staphylococcus epidermidis (including oxacillin-resistant strains)[2][10]
-
Streptococcus pneumoniae (including penicillin- and erythromycin-resistant strains)[4][9]
-
Enterococcus faecium (including vancomycin-resistant strains)[4][12]
Notably, the combination has poor activity against Enterococcus faecalis.[2][4] It also demonstrates in vitro activity against certain atypical and anaerobic pathogens, such as Mycoplasma pneumoniae, Legionella pneumophila, Clostridium perfringens, and Peptostreptococcus spp.[4][9]
Table 1: In Vitro Activity of Quinupristin-Dalfopristin Against Key Gram-Positive Pathogens
| Organism (Resistance Profile) | Number of Isolates | MIC range (μg/mL) | MIC90 (μg/mL) | Reference(s) |
| Staphylococcus aureus (Methicillin-Susceptible) | - | - | 1.0 | [10] |
| Staphylococcus aureus (Methicillin-Resistant) | - | - | 1.0 | [10] |
| Staphylococcus epidermidis (Oxacillin-Resistant) | 55 | 0.12 - 1 | 0.25 | [10] |
| Streptococcus pneumoniae (Penicillin-Resistant) | - | - | 1.0 | [9] |
| Enterococcus faecium (Vancomycin-Resistant) | 291 | ≤0.03 - >4 | 1.0 | [13][14] |
| Enterococcus faecalis | - | 1 - 32 | - | [10] |
MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
Pharmacokinetics
Quinupristin-dalfopristin is administered intravenously as it has minimal oral absorption.[15] Both components are rapidly distributed and metabolized, with their active metabolites also contributing to the overall antimicrobial effect.[2][7]
Metabolism and Excretion
Both this compound are extensively metabolized through non-enzymatic reactions.[15][16] Quinupristin is converted into two active conjugated metabolites (one with glutathione (B108866) and one with cysteine), while dalfopristin is hydrolyzed to form an active metabolite, pristinamycin IIA.[7][15] The primary route of elimination for both parent drugs and their metabolites is fecal (biliary) excretion, accounting for approximately 75-77% of the dose.[2][15] Renal excretion accounts for a smaller portion, around 15-19%.[2][15]
Table 2: Key Pharmacokinetic Parameters of this compound
| Parameter | Quinupristin | Dalfopristin | Reference(s) |
| Half-life (t½) | ~0.85 hours | ~0.70 hours | [7] |
| Steady-State Volume of Distribution (Vd) | 0.45 - 0.54 L/kg | 0.24 - 0.30 L/kg | [7][15] |
| Plasma Clearance | ~0.72 L/h/kg | ~0.72 L/h/kg | [7] |
| Protein Binding | 55 - 78% | 11 - 26% | [15] |
| Primary Route of Elimination | Fecal (75-77%) | Fecal (75-77%) | [15] |
Pharmacodynamics
The key pharmacodynamic parameter that correlates with the efficacy of quinupristin-dalfopristin is the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC).[15][16]
Additionally, the combination exhibits a prolonged post-antibiotic effect (PAE), which is the continued suppression of bacterial growth after serum levels have fallen below the MIC.[2] For organisms like S. aureus and S. pneumoniae, this effect can last for up to 10 hours, which supports dosing intervals of 8 to 12 hours.[2] Studies in vancomycin-resistant E. faecium have shown a PAE ranging from 0.2 to 3.2 hours, which was highly correlated with the drug concentration-to-MBC ratio.[17]
Mechanisms of Resistance
Resistance to quinupristin-dalfopristin, though uncommon in clinical isolates from humans, can occur through several mechanisms.[18][19] The presence of a resistance gene for the streptogramin A component (dalfopristin) is necessary for an organism to become resistant to the combination.[20]
-
Enzymatic Modification: The most common mechanism involves virginiamycin acetyltransferase (Vat) enzymes, such as VatD and VatE in E. faecium, which inactivate the dalfopristin component.[20][21]
-
Active Efflux: ATP-binding cassette (ABC) transporters can actively pump the antibiotic out of the bacterial cell.[18][20]
-
Target Site Modification: Alteration of the ribosomal binding site, through methylation of the 23S rRNA (conferring resistance to quinupristin, often via erm genes) or mutations in ribosomal proteins, can reduce drug binding and efficacy.[20]
Clinical Efficacy
Quinupristin-dalfopristin has demonstrated efficacy in treating severe and complicated infections, particularly those caused by resistant Gram-positive pathogens.
Table 3: Summary of Clinical Efficacy Data
| Indication | Study Design | Comparator | Clinical Success Rate | Reference(s) |
| Vancomycin-Resistant E. faecium (VREF) Infections | Non-comparative, emergency-use | N/A | 73.6% (142/193 clinically evaluable patients) | [13][22] |
| Nosocomial Pneumonia (caused by MRSA) | Randomized, controlled | Vancomycin | 56% (vs. 58% for vancomycin) | [2] |
| Complicated Skin & Skin Structure Infections | Randomized, controlled | Vancomycin or Cefazolin | Comparable to comparator agents | [4] |
In large-scale studies of severely ill patients with VREF infections for whom there were no alternative therapeutic options, quinupristin-dalfopristin at a dose of 7.5 mg/kg every 8 hours resulted in a clinical success rate of 73.6% and a bacteriological eradication rate of 70.5%.[13][14]
Experimental Protocols
Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines the standard broth microdilution method for determining the MIC of quinupristin-dalfopristin, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.
1. Materials:
-
Quinupristin-dalfopristin analytical powder.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
Bacterial isolates for testing (e.g., S. aureus ATCC 29213 as a quality control strain).
-
0.5 McFarland turbidity standard.
-
Sterile saline or broth.
-
Incubator (35°C ± 2°C).
-
Spectrophotometer or turbidimeter.
2. Methodology:
-
Step 1: Preparation of Antibiotic Stock Solution: Prepare a stock solution of quinupristin-dalfopristin at a concentration of 1280 µg/mL in an appropriate solvent and dilute further in CAMHB.
-
Step 2: Preparation of Microtiter Plates: Perform serial two-fold dilutions of the antibiotic in CAMHB across the wells of a 96-well plate to achieve a final concentration range (e.g., 64 µg/mL to 0.06 µg/mL). Leave one well as a positive growth control (no antibiotic) and one as a sterility control (no bacteria).
-
Step 3: Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Step 4: Inoculation: Dilute the adjusted bacterial suspension in CAMHB so that after inoculation into the microtiter plate, each well contains a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Step 5: Incubation: Cover the microtiter plates and incubate at 35°C for 16-20 hours in ambient air.
-
Step 6: Reading Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism, as detected by the naked eye. The growth control well should be turbid, and the sterility control well should be clear.
Workflow for MIC determination by broth microdilution.
Drug Interactions and Adverse Effects
Quinupristin-dalfopristin is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) isoenzyme.[2][4] This creates a significant potential for drug-drug interactions, increasing the plasma concentrations of other drugs metabolized by this pathway (e.g., cyclosporine, nifedipine).[4][15]
The most common adverse events associated with quinupristin-dalfopristin are generally reversible and include:
-
Infusion-related events: Venous irritation, pain, and inflammation at the infusion site.[2]
-
Musculoskeletal effects: Arthralgia (joint pain) and myalgia (muscle pain) are notable side effects.[2][4][13]
-
Gastrointestinal effects: Nausea, vomiting, and diarrhea.[4]
-
Hepatic effects: Hyperbilirubinemia can occur.[4]
Conclusion
The combination of this compound provides a powerful therapeutic tool, particularly for infections caused by multidrug-resistant Gram-positive pathogens where other treatment options are limited. Its unique synergistic mechanism of action, which results in bactericidal activity, and its favorable pharmacodynamic profile, including a prolonged post-antibiotic effect, underscore its clinical utility. A thorough understanding of its pharmacokinetic properties, potential for drug interactions via CYP3A4 inhibition, and characteristic adverse effect profile is essential for its safe and effective use in clinical and research settings.
References
- 1. drugs.com [drugs.com]
- 2. Quinupristin-Dalfopristin: A New Antibiotic for Severe Gram-Positive Infections | AAFP [aafp.org]
- 3. Streptogramin - Wikipedia [en.wikipedia.org]
- 4. Quinupristin/dalfopristin: a review of its use in the management of serious gram-positive infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinupristin/dalfopristin - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. What is the mechanism of Dalfopristin mesilate? [synapse.patsnap.com]
- 9. In-vitro and in-vivo antibacterial activity of quinupristin/dalfopristin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. youtube.com [youtube.com]
- 12. Activity of quinupristin/dalfopristin against gram-positive bacteria: clinical applications and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The efficacy and safety of quinupristin/dalfopristin for the treatment of infections caused by vancomycin-resistant Enterococcus faecium. Synercid Emergency-Use Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Clinical pharmacokinetics of quinupristin/dalfopristin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Pharmacodynamic analysis of the activity of quinupristin-dalfopristin against vancomycin-resistant Enterococcus faecium with differing MBCs via time-kill-curve and postantibiotic effect methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Quinupristin-dalfopristin resistance in gram-positive bacteria: mechanism of resistance and epidemiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Mechanisms of Resistance to Quinupristin-Dalfopristin among Isolates of Enterococcus faecium from Animals, Raw Meat, and Hospital Patients in Western Europe - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quinupristin/dalfopristin: therapeutic potential for vancomycin-resistant enterococcal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Quinupristin and Dalfopristin Susceptibility Testing by Broth Microdilution
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinupristin and dalfopristin (B1669780) are streptogramin antibiotics that are combined in a 30:70 ratio, respectively.[1] This combination exhibits synergistic bactericidal activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE).[1] Accurate determination of the minimum inhibitory concentration (MIC) is crucial for clinical decision-making and resistance surveillance. The broth microdilution method is a standardized technique used to determine the in vitro susceptibility of bacteria to antimicrobial agents.[2][3] These application notes provide a detailed protocol for performing Quinupristin/Dalfopristin susceptibility testing using the broth microdilution method, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Principle of the Method
The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of an antimicrobial agent in a liquid growth medium.[4] Following incubation, the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism is recorded as the Minimum Inhibitory Concentration (MIC).[5]
Experimental Protocols
Materials and Reagents
-
Quinupristin and Dalfopristin analytical grade powder
-
Sterile 96-well microtiter plates[6]
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)[6]
-
For fastidious organisms such as Streptococcus pneumoniae, use CAMHB supplemented with 2% to 5% lysed horse blood.[2][7]
-
Sterile deionized water or other suitable solvent for stock solution preparation[6]
-
0.5 McFarland turbidity standard[8]
-
Sterile saline or broth for inoculum preparation[8]
-
Quality Control (QC) strains (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212, Streptococcus pneumoniae ATCC 49619)[9][10]
-
Sterile pipette tips and multichannel pipettes
-
Incubator (35 ± 2°C)[1]
Preparation of Antimicrobial Stock Solutions
-
Prepare a stock solution of Quinupristin/Dalfopristin (in a 30:70 ratio) at a concentration that is at least 10 times the highest concentration to be tested.[6]
-
The solvent for the stock solution should be chosen based on the manufacturer's recommendations; sterile deionized water is often suitable.[6]
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter if not prepared from sterile powder.[5]
-
Store stock solutions at -80°C in small aliquots to minimize freeze-thaw cycles.[11] Due to the potential for degradation, it is recommended to use freshly prepared dilutions for each experiment.[10][12]
Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select several well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8]
-
Within 15 minutes of preparation, dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1]
Broth Microdilution Procedure
-
Plate Setup : Aseptically dispense 50 µL of the appropriate sterile broth (CAMHB or supplemented CAMHB) into each well of a 96-well microtiter plate, except for the first column.
-
Antimicrobial Dilution :
-
Add 100 µL of the appropriate concentration of Quinupristin/Dalfopristin to the wells in the first column.
-
Perform serial twofold dilutions by transferring 50 µL from the first column to the second, mixing well, and continuing this process across the plate to create a range of concentrations. Discard 50 µL from the last column of wells containing the antibiotic.
-
-
Inoculation : Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL per well and the desired final bacterial concentration of 5 x 10⁵ CFU/mL.
-
Controls :
-
Growth Control : At least one well containing 100 µL of inoculated broth with no antibiotic.
-
Sterility Control : At least one well containing 100 µL of uninoculated broth.
-
-
Incubation : Incubate the microtiter plates at 35 ± 2°C for 16-20 hours in ambient air.[8] For Streptococcus pneumoniae, incubate in an atmosphere of 5% CO₂.[13]
Reading and Interpreting Results
-
After incubation, examine the plates for bacterial growth. The sterility control should show no growth, and the growth control should show distinct turbidity.
-
The MIC is the lowest concentration of Quinupristin/Dalfopristin at which there is no visible growth (i.e., the first clear well).
-
Interpret the MIC values according to the breakpoints provided by CLSI or EUCAST (see tables below).
Data Presentation
Table 1: CLSI and EUCAST MIC Breakpoints for Quinupristin/Dalfopristin
| Organism | CLSI MIC Breakpoints (µg/mL)[2][14] | EUCAST MIC Breakpoints (mg/L)[15] |
| S | I | |
| Staphylococcus aureus | ≤1 | 2 |
| Streptococcus pneumoniae | ≤1 | 2 |
| Enterococcus faecium (vancomycin-resistant) | ≤1 | 2 |
| Other Streptococcus spp. | ≤1 | 2 |
S = Susceptible, I = Intermediate, R = Resistant. Note: EUCAST breakpoints are presented in mg/L, which is equivalent to µg/mL.
Table 2: Quality Control (QC) Ranges for Broth Microdilution
| QC Strain | Antimicrobial Agent | CLSI QC Range (µg/mL) | EUCAST QC Range (mg/L)[16] |
| Enterococcus faecalis ATCC 29212 | Quinupristin/Dalfopristin | 1 - 4 | - |
| Staphylococcus aureus ATCC 29213 | Quinupristin/Dalfopristin | 0.12 - 0.5 | - |
| Streptococcus pneumoniae ATCC 49619 | Quinupristin/Dalfopristin | 0.25 - 1.0[9] | 0.25 - 1 |
Mandatory Visualization
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 6. benchchem.com [benchchem.com]
- 7. EUCAST: MIC Determination [eucast.org]
- 8. Liofilchem™ MTS™ Quinupristin-dalfopristin QDA 0.002-32 MIC Test strips | LabMart Limited [labmartgh.com]
- 9. Provisional quality control parameters and interpretive criteria for testing susceptibility of Streptococcus pneumoniae and Haemophilus influenzae to quinupristin/dalfopristin (RP59500). Antimicrobial Testing Quality Control Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of quinupristin/dalfopristin (Synercid) and RPR 106972 stability in susceptibility testing media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bsac.org.uk [bsac.org.uk]
- 12. benchchem.com [benchchem.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Comparison of Two Quinupristin–dalfopristin Susceptibility Testing Methods and Two Interpretive Criteria for Enterococcus faecium Bloodstream Isolates from Korean Hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. megumed.de [megumed.de]
- 16. szu.gov.cz [szu.gov.cz]
Application Notes and Protocols for Quinupristin/Dalfopristin Disc Diffusion Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and standardized protocol for determining the susceptibility of bacteria to the synergistic combination of quinupristin (B39894) and dalfopristin (B1669780) using the disc diffusion method. This technique is a critical tool in clinical microbiology and drug development for assessing the efficacy of this antibiotic against various pathogens.
Introduction
Quinupristin and dalfopristin are streptogramin antibiotics that act synergistically to inhibit bacterial protein synthesis. Dalfopristin first binds to the 50S ribosomal subunit, which conformationally enhances the binding of quinupristin to a nearby site, ultimately blocking peptide chain elongation.[1] The combination, typically in a 30:70 ratio of quinupristin to dalfopristin, is effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium.[2][3] The disc diffusion method, a widely used and standardized procedure, provides a qualitative assessment of an organism's susceptibility to this antibiotic combination.
Principle of the Method
The disc diffusion test, also known as the Kirby-Bauer test, involves placing a paper disc impregnated with a specific concentration of quinupristin/dalfopristin onto an agar (B569324) plate that has been uniformly inoculated with a standardized bacterial suspension.[4] The antibiotic diffuses from the disc into the agar, creating a concentration gradient. If the bacterium is susceptible to the antibiotic, a zone of growth inhibition will appear around the disc after incubation. The diameter of this zone is then measured and compared to established interpretive criteria to classify the organism as susceptible, intermediate, or resistant.
Experimental Protocols
Materials
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Incubator (35°C ± 2°C)[1]
-
Calipers or a ruler for measuring zone diameters
-
Quality control (QC) strains (e.g., Staphylococcus aureus ATCC® 25923™)[7][10]
-
Bacterial culture to be tested
Experimental Workflow Diagram
Caption: A flowchart of the disc diffusion susceptibility testing protocol.
Step-by-Step Methodology
1. Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[1]
2. Inoculation of the Agar Plate:
-
Dip a sterile cotton swab into the adjusted inoculum suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure an even distribution of the inoculum.[1]
3. Application of the Antibiotic Disc:
-
Using sterile forceps, place a 15 µg quinupristin/dalfopristin disc on the inoculated agar surface.
-
Gently press the disc to ensure complete contact with the agar.[1]
-
If testing multiple antibiotics on the same plate, ensure the discs are spaced far enough apart to prevent the zones of inhibition from overlapping.
4. Incubation:
-
Invert the plates and incubate them at 35°C ± 2°C for 16-18 hours in ambient air.[1]
5. Measurement of the Zone of Inhibition:
-
After incubation, measure the diameter of the zone of complete growth inhibition in millimeters (mm) using a ruler or calipers.[1] Measurements should be made from the back of the plate against a dark background.
6. Interpretation of Results:
-
Compare the measured zone diameter to the interpretive criteria provided in the tables below to determine if the organism is susceptible, intermediate, or resistant to quinupristin/dalfopristin.
7. Quality Control:
-
At regular intervals, and with each new batch of media or discs, perform the disc diffusion test with a known quality control strain, such as S. aureus ATCC® 25923™.
-
The resulting zone of inhibition should fall within the acceptable range for that strain to ensure the validity of the test results.[7][10]
Data Presentation: Interpretive Criteria and Quality Control
The interpretation of the zone diameters is crucial for an accurate assessment of susceptibility. The following tables summarize the provisional and standardized interpretive criteria for quinupristin/dalfopristin.
Table 1: Zone Diameter Interpretive Criteria for Quinupristin/Dalfopristin (15 µg disc)
| Organism Category | Susceptible (mm) | Intermediate (mm) | Resistant (mm) | Reference(s) |
| Non-fastidious organisms (general) | ≥ 19 | 16 - 18 | ≤ 15 | [5][11] |
| Gram-positive pathogens on Iso-Sensitest agar | ≥ 20 | - | < 20 | [6][8] |
| Gram-positive pathogens on Iso-Sensitest agar with 5% horse blood | ≥ 15 | - | < 15 | [6][8] |
Note: Interpretive criteria can be subject to change and may vary based on the standardizing body (e.g., CLSI, EUCAST). Always refer to the most current guidelines.
Table 2: Quality Control Ranges for Quinupristin/Dalfopristin (15 µg disc)
| Quality Control Strain | Acceptable Zone Diameter Range (mm) | Reference(s) |
| Staphylococcus aureus ATCC® 25923™ | 21 - 28 | [7][10] |
| Enterococcus faecalis ATCC® 29212™ | 21 - 27 | [12] |
Troubleshooting and Considerations
-
Media Composition: The presence of blood in the agar can affect the in-vitro activity of quinupristin/dalfopristin, potentially reducing the size of the inhibition zones.[13]
-
Inoculum Density: An inoculum that is too light may result in falsely large zones of inhibition, while an overly heavy inoculum can lead to smaller zones. Adherence to the 0.5 McFarland standard is critical.
-
Incubation Conditions: Deviations in incubation time or temperature can impact bacterial growth and the size of the inhibition zones.
-
Disc Storage: Antibiotic discs should be stored according to the manufacturer's recommendations to maintain their potency.
Signaling Pathway and Mechanism of Action
The synergistic action of this compound is a key aspect of their efficacy. The following diagram illustrates their combined effect on bacterial protein synthesis.
Caption: The synergistic binding of dalfopristin and quinupristin to the bacterial ribosome.
By adhering to these detailed protocols and understanding the underlying principles, researchers and drug development professionals can reliably assess the in-vitro activity of quinupristin/dalfopristin against a wide array of bacterial isolates.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. chainnetwork.org [chainnetwork.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Study to assess the reliability of a disc diffusion method for determining the sensitivity of gram-positive pathogens to dalfopristin/quinupristin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cms.gov [cms.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Quinupristin-Dalfopristin Resistance among Gram-Positive Bacteria in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. himedialabs.com [himedialabs.com]
- 11. academic.oup.com [academic.oup.com]
- 12. szu.gov.cz [szu.gov.cz]
- 13. academic.oup.com [academic.oup.com]
Application Notes and Protocols: CLSI and EUCAST Breakpoints for Quinupristin-Dalfopristin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) breakpoints for the antibiotic combination quinupristin-dalfopristin. This document includes detailed data presentation, experimental protocols for susceptibility testing, and a visualization of the drug's mechanism of action.
Introduction
Quinupristin-dalfopristin is a combination of two streptogramin antibiotics, quinupristin (B39894) (a streptogramin B) and dalfopristin (B1669780) (a streptogramin A), in a 30:70 ratio.[1] These two components act synergistically to inhibit bacterial protein synthesis, resulting in a bactericidal effect against a range of Gram-positive pathogens, including multidrug-resistant strains.[1] Accurate antimicrobial susceptibility testing (AST) is crucial for the effective clinical use of quinupristin-dalfopristin. Both the CLSI in the United States and EUCAST in Europe provide standardized methodologies and interpretive criteria (breakpoints) for AST. This document outlines and compares the recommendations from both organizations.
Mechanism of Action
Quinupristin and dalfopristin synergistically inhibit bacterial protein synthesis by binding to different sites on the 50S ribosomal subunit.[2] Dalfopristin binds first, inducing a conformational change in the ribosome that increases the binding affinity for quinupristin.[3] Dalfopristin inhibits the early phase of protein synthesis by interfering with peptidyl transferase activity, while quinupristin inhibits the late phase by blocking peptide chain elongation and promoting the release of incomplete peptide chains.[2][3]
Synergistic action of quinupristin-dalfopristin on the bacterial ribosome.
CLSI and EUCAST Breakpoints
Clinical breakpoints are the concentrations of an antibiotic that define whether a bacterial isolate is susceptible, intermediate, or resistant. These values are determined based on microbiological, pharmacokinetic/pharmacodynamic, and clinical data. The tables below summarize the available CLSI and EUCAST breakpoints for quinupristin-dalfopristin. It is important to consult the latest versions of the CLSI M100 and EUCAST breakpoint tables for the most current information.[3][4][5]
Note: The availability of breakpoints can vary by bacterial species and over time. Not all organisms have established breakpoints for quinupristin-dalfopristin.
Table 1: CLSI Breakpoints for Quinupristin-Dalfopristin
The CLSI provides breakpoints in its M100 document, "Performance Standards for Antimicrobial Susceptibility Testing." The 35th edition was published in 2025.[4]
| Organism | Method | Disk Content | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Enterococcus faecium | MIC (µg/mL) | - | ≤ 1 | 2 | ≥ 4 |
| Disk Diffusion (mm) | 15 µg | ≥ 18 | 15 - 17 | ≤ 14 | |
| Staphylococcus aureus | MIC (µg/mL) | - | ≤ 1 | 2 | ≥ 4 |
| Disk Diffusion (mm) | 15 µg | ≥ 18 | 15 - 17 | ≤ 14 | |
| Streptococcus pneumoniae | MIC (µg/mL) | - | ≤ 1 | 2 | ≥ 4 |
| Disk Diffusion (mm) | 15 µg | ≥ 19 | 16 - 18 | ≤ 15 |
Source: Based on available data from CLSI M100 documents and related studies.[1][4][6][7][8] It is critical to consult the latest official CLSI M100 publication for the most current and comprehensive tables.
Table 2: EUCAST Breakpoints for Quinupristin-Dalfopristin
EUCAST publishes its breakpoint tables, with version 15.0 being the latest for 2025.[3][5]
| Organism | Method | Disk Content | Susceptible (S) (mg/L) | Resistant (R) (mg/L) |
| Enterococcus faecium | MIC (mg/L) | - | ≤ 1 | > 1 |
| Disk Diffusion (mm) | 15 µg | ≥ 22 | < 22 | |
| Staphylococcus aureus | MIC (mg/L) | - | ≤ 1 | > 2 |
| Disk Diffusion (mm) | 15 µg | ≥ 18 | < 15 | |
| Streptococcus pneumoniae | MIC (mg/L) | - | ≤ 1 | > 1 |
| Disk Diffusion (mm) | 15 µg | ≥ 19 | < 19 |
Source: Based on available data from EUCAST breakpoint tables.[2][3][9][10][11] It is imperative to refer to the most recent official EUCAST breakpoint tables for complete and up-to-date information.
Experimental Protocols
The following are detailed protocols for determining the susceptibility of bacteria to quinupristin-dalfopristin using broth microdilution (CLSI) and disk diffusion (EUCAST) methods.
CLSI Broth Microdilution Method
This protocol is based on the guidelines provided in the CLSI M07 document, "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."[10][12][13][14][15]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of quinupristin-dalfopristin.
Materials:
-
Quinupristin-dalfopristin analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial isolates for testing
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile saline or broth
-
Incubator (35°C ± 2°C)
-
Pipettes and sterile tips
Procedure:
-
Preparation of Antimicrobial Stock Solution:
-
Prepare a stock solution of quinupristin-dalfopristin at a concentration of 1280 µg/mL in a suitable solvent as recommended by the manufacturer.
-
-
Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of the quinupristin-dalfopristin stock solution in CAMHB to achieve final concentrations typically ranging from 0.06 to 64 µg/mL in the microtiter plate wells.
-
Each well should contain 100 µL of the diluted antibiotic solution.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) agar (B569324) plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). A spectrophotometer can be used for standardization.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation of Microtiter Plates:
-
Within 15 minutes of preparing the final inoculum, add 10 µL of the diluted bacterial suspension to each well (except the sterility control), resulting in a final volume of 110 µL per well.
-
-
Incubation:
-
Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting Results:
-
The MIC is the lowest concentration of quinupristin-dalfopristin that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Compare the determined MIC value to the CLSI breakpoint table to categorize the isolate as susceptible, intermediate, or resistant.
-
CLSI Broth Microdilution Workflow.
EUCAST Disk Diffusion Method
This protocol is based on the standardized disk diffusion methodology provided by EUCAST.[7][9][16][17]
Objective: To determine the zone of inhibition around a quinupristin-dalfopristin disk and interpret the result based on EUCAST breakpoints.
Materials:
-
Quinupristin-dalfopristin disks (15 µg)
-
Mueller-Hinton agar plates
-
Bacterial isolates for testing
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Sterile cotton swabs
-
Incubator (35°C ± 1°C)
-
Ruler or caliper
Procedure:
-
Inoculum Preparation:
-
Select several morphologically similar colonies from a fresh agar plate.
-
Suspend the colonies in sterile saline.
-
Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard.
-
-
Inoculation of Agar Plates:
-
Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted inoculum suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Swab the entire surface of the Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
-
Application of Antibiotic Disks:
-
Within 15 minutes of inoculation, use sterile forceps to place a 15 µg quinupristin-dalfopristin disk on the surface of the inoculated agar.
-
Gently press the disk to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 1°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting Results:
-
After incubation, measure the diameter of the zone of complete inhibition (no visible growth) in millimeters (mm), including the diameter of the disk.
-
Read the plates from the back, against a dark background, illuminated with reflected light.
-
Compare the measured zone diameter to the EUCAST breakpoint table to categorize the isolate as susceptible or resistant.
-
EUCAST Disk Diffusion Workflow.
Quality Control
For both CLSI and EUCAST methods, routine quality control (QC) must be performed using reference bacterial strains (e.g., Staphylococcus aureus ATCC® 29213™, Enterococcus faecalis ATCC® 29212™, Streptococcus pneumoniae ATCC® 49619™). The resulting MIC values or zone diameters must fall within the acceptable ranges specified in the current CLSI M100 or EUCAST QC documents.
Conclusion
The appropriate use of quinupristin-dalfopristin in clinical practice is dependent on accurate antimicrobial susceptibility testing. This document provides a summary of the CLSI and EUCAST breakpoints and detailed protocols for performing these essential tests. It is critical for all laboratory personnel to adhere to the most recent versions of the CLSI and EUCAST guidelines to ensure the accuracy and reproducibility of their results, thereby contributing to optimal patient care and antimicrobial stewardship.
References
- 1. goums.ac.ir [goums.ac.ir]
- 2. nicd.ac.za [nicd.ac.za]
- 3. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 4. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 5. labhub.itg.be [labhub.itg.be]
- 6. Provisional quality control parameters and interpretive criteria for testing susceptibility of Streptococcus pneumoniae and Haemophilus influenzae to quinupristin/dalfopristin (RP59500). Antimicrobial Testing Quality Control Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nih.org.pk [nih.org.pk]
- 8. quality.ctrl.ucla.edu [quality.ctrl.ucla.edu]
- 9. megumed.de [megumed.de]
- 10. megumed.de [megumed.de]
- 11. EUCAST: Setting Breakpoints [eucast.org]
- 12. aurosan.de [aurosan.de]
- 13. Major updates to FDA-recognized Clinical and Laboratory Standards Institute breakpoints are a win for the fight against antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Table 1. Breakpoints revision in CLSI M100 – Annals of Clinical Microbiology [acm.or.kr]
- 15. Breakpoint Implementation Toolkit (BIT) | Resources | CLSI [clsi.org]
- 16. analyse.eu [analyse.eu]
- 17. slh.wisc.edu [slh.wisc.edu]
Application Notes and Protocols: In Vitro Pharmacodynamic Model Setup for Quinupristin and Dalfopristin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinupristin (B39894)/dalfopristin (B1669780) (Q/D) is a combination of two semi-synthetic streptogramin antibiotics, quinupristin (a streptogramin B) and dalfopristin (a streptogramin A), in a 30:70 ratio.[1][2][3] This combination exhibits synergistic bactericidal activity against a broad spectrum of Gram-positive bacteria, including multi-drug resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREF).[1][2][4][5][6] The two components act on the bacterial 50S ribosomal subunit to inhibit protein synthesis.[3][7][8][9][10][11] Dalfopristin binds first, inducing a conformational change in the ribosome that increases the binding affinity of quinupristin, which in turn prevents peptide chain elongation.[3][9][10] These application notes provide detailed protocols for establishing in vitro pharmacodynamic models to evaluate the efficacy of quinupristin/dalfopristin.
Mechanism of Action
Quinupristin and dalfopristin synergistically inhibit bacterial protein synthesis. Dalfopristin binds to the 23S portion of the 50S ribosomal subunit, which leads to a conformational change.[3][10] This enhances the binding of quinupristin to a nearby site on the 50S ribosomal subunit.[3][10] Dalfopristin inhibits the early phase of protein synthesis by interfering with peptidyl transfer, while quinupristin blocks the late phase of protein synthesis, preventing the elongation of the polypeptide chain and causing the release of incomplete chains.[3][7][10][12] While each component is individually bacteriostatic, their combination is bactericidal against many pathogens.[3]
Mechanism of action of this compound.
Quantitative Pharmacodynamic Data
The in vitro activity of quinupristin/dalfopristin can be summarized by several key pharmacodynamic parameters.
Table 1: Minimum Inhibitory Concentrations (MICs) of Quinupristin/Dalfopristin against Various Gram-Positive Bacteria
| Bacterial Species | MIC Range (mg/L) | MIC90 (mg/L) | Reference(s) |
| Staphylococcus aureus (Methicillin-susceptible) | ≤0.03 - 1 | 0.5 | [13] |
| Staphylococcus aureus (Methicillin-resistant) | ≤0.12 - 2 | 0.5 | [4][13] |
| Staphylococcus epidermidis (Methicillin-resistant) | ≤0.12 - 2 | - | [4] |
| Streptococcus pneumoniae (Penicillin-susceptible) | ≤0.25 - 1 | 2 | [4][13] |
| Streptococcus pneumoniae (Penicillin-resistant) | ≤0.25 - 1 | 2 | [13] |
| Streptococcus pyogenes | ≤0.03 - 1 | 4 | [4][13] |
| Enterococcus faecium (Vancomycin-resistant) | 0.125 - 1 | - | [14][15] |
| Enterococcus faecalis | Generally ≥4 | 32 | [4][13][16] |
MIC90: The concentration of the drug required to inhibit the growth of 90% of isolates.
Table 2: Time-Kill Kinetics of Quinupristin/Dalfopristin
| Bacterial Species | Drug Concentration | Time to 99.9% Kill (Bactericidal Effect) | Reference(s) |
| Staphylococcus aureus | 4 x MIC | 4 - 6 hours | [4] |
| Staphylococcus aureus | 4 x MIC | ~8 hours | [17] |
| Streptococcus pneumoniae | 2 x MIC | ~2 hours | [13] |
| Enterococcus faecium (VREF) | 6 µg/ml | 3.5 - 22.8 hours (for strains with MBC ≤4 µg/ml) | [14] |
Bactericidal activity is defined as a ≥3-log10 CFU/mL reduction in colony count from the initial inoculum.[1]
Table 3: Post-Antibiotic Effect (PAE) of Quinupristin/Dalfopristin
| Bacterial Species | Drug Concentration | PAE Duration (hours) | Reference(s) |
| Staphylococci | 4 x MIC | 3.9 - 5.2 | [4] |
| Staphylococci | 2 x MIC | 0.92 - 3.02 | [13] |
| Streptococcus pneumoniae | 4 x MIC | 8 | [4] |
| Streptococcus pneumoniae | 2 x MIC | 2.13 - 3.28 | [13] |
| Streptococcus pyogenes | 4 x MIC | 9 | [4] |
| Enterococcus faecium | 4 x MIC | ~4 | [4] |
| Enterococcus faecium (VREF) | 4 x MIC | 0.2 - 3.2 | [14][15] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the microdilution method as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.
I. Materials
-
Test organism (e.g., S. aureus, E. faecium)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Quinupristin/dalfopristin stock solution
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 108 CFU/mL)
-
Incubator (35-37°C)
II. Procedure
-
Preparation of Antibiotic Dilutions: Prepare serial two-fold dilutions of quinupristin/dalfopristin in CAMHB in the 96-well plate to achieve final concentrations ranging from, for example, 0.06 to 128 mg/L.
-
Inoculum Preparation: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well.[1]
-
Inoculation: Add the prepared bacterial inoculum to each well containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of quinupristin/dalfopristin that completely inhibits visible growth of the organism.
Protocol 2: Time-Kill Kinetic Assay
This protocol outlines the methodology for assessing the bactericidal or bacteriostatic activity of quinupristin/dalfopristin over time.
I. Materials
-
Test organism in logarithmic growth phase
-
Appropriate broth medium (e.g., CAMHB)
-
Quinupristin/dalfopristin solution
-
Culture tubes
-
Incubator with shaking capabilities (35-37°C)
-
Agar (B569324) plates for colony counting
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
II. Procedure
-
Inoculum Preparation: Prepare a starting inoculum of the test organism in the logarithmic phase of growth at a concentration of approximately 5 x 105 to 5 x 106 CFU/mL in broth.
-
Antibiotic Exposure: Add quinupristin/dalfopristin to the culture tubes at desired concentrations (e.g., 1x, 2x, 4x MIC). Include a growth control tube without any antibiotic.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each tube.
-
Viable Counts: Perform serial dilutions of the collected samples in sterile saline or PBS to minimize antibiotic carryover.[1] Plate the dilutions onto appropriate agar plates.
-
Incubation and Counting: Incubate the plates at 35-37°C for 24-48 hours, then count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log10 CFU/mL against time for each antibiotic concentration and the control. A ≥3-log10 reduction in CFU/mL from the initial inoculum is considered bactericidal.[1]
Protocol 3: Post-Antibiotic Effect (PAE) Determination
This protocol describes the viable plate count method for determining the PAE.[18]
I. Materials
-
Test organism in logarithmic growth phase
-
Appropriate broth medium
-
Quinupristin/dalfopristin solution
-
Centrifuge and sterile tubes for washing (optional) or dilution medium
-
Incubator with shaking capabilities (35-37°C)
-
Agar plates for colony counting
-
Sterile saline or PBS for dilutions
II. Procedure
-
Antibiotic Exposure: Expose a logarithmic phase bacterial culture (~107 CFU/mL) to a specific concentration of quinupristin/dalfopristin (e.g., 4x MIC) for a defined period (e.g., 1-2 hours). Prepare a control culture without the antibiotic.
-
Antibiotic Removal: Remove the antibiotic by either centrifugation followed by washing the bacterial pellet with sterile saline or by a 1:1000 dilution of the culture in pre-warmed antibiotic-free broth.[15][19] The dilution method is often preferred to avoid slowing bacterial growth due to washing.[19]
-
Regrowth Monitoring: Incubate both the test and control cultures. At regular intervals, take samples for viable counting as described in the time-kill assay protocol.
-
PAE Calculation: The PAE is calculated using the formula: PAE = T - C.[18]
-
T = the time required for the viable count of the antibiotic-exposed culture to increase by 1 log10 CFU/mL above the count observed immediately after antibiotic removal.[18]
-
C = the time required for the viable count of the unexposed control culture to increase by 1 log10 CFU/mL after antibiotic removal.[18]
-
Experimental workflow for in vitro pharmacodynamic studies.
Advanced In Vitro Model: Hollow Fiber Infection Model (HFIM)
For more complex pharmacodynamic evaluations that simulate human pharmacokinetics, the hollow fiber infection model (HFIM) can be employed.[20][21][22][23] The HFIM is a two-compartment model that allows for the simulation of drug concentrations over time as they would occur in a patient.[21][23] This dynamic model is particularly useful for studying the emergence of resistance and optimizing dosing regimens.[20][21]
In an HFIM setup for quinupristin/dalfopristin, the bacterial culture is placed in the extra-capillary space of a hollow fiber cartridge.[20][23] A central reservoir containing culture medium and the antibiotic circulates through the fibers, allowing the drug to diffuse and interact with the bacteria while fresh nutrients are supplied and waste products are removed.[20][23] By controlling the infusion of the drug into and its clearance from the central reservoir, the pharmacokinetic profiles of this compound can be simulated.[20][21] This allows for the evaluation of different dosing schedules (e.g., intermittent vs. continuous infusion) on bacterial killing and resistance development.[24]
Conclusion
The in vitro pharmacodynamic models described provide a robust framework for characterizing the antimicrobial activity of quinupristin/dalfopristin. Standardized protocols for MIC, time-kill, and PAE assays are essential for generating reproducible data to guide preclinical and clinical research. The use of more advanced models like the HFIM can further enhance our understanding of the complex interactions between this important antibiotic combination and target pathogens.
References
- 1. In Vitro Activities of Quinupristin-Dalfopristin and Cefepime, Alone and in Combination with Various Antimicrobials, against Multidrug-Resistant Staphylococci and Enterococci in an In Vitro Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinupristin/dalfopristin: the first available macrolide-lincosamide-streptogramin antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinupristin/dalfopristin - Wikipedia [en.wikipedia.org]
- 4. Antimicrobial activity of quinupristin/dalfopristin, a new injectable streptogramin with a wide Gram-positive spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinupristin/dalfopristin: a therapeutic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. youtube.com [youtube.com]
- 9. What is the mechanism of Dalfopristin mesilate? [synapse.patsnap.com]
- 10. benchchem.com [benchchem.com]
- 11. Quinupristin-dalfopristin | Pharmacology Mentor [pharmacologymentor.com]
- 12. youtube.com [youtube.com]
- 13. In vitro activity and post-antibiotic effect of quinupristin/dalfopristin (Synercid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacodynamic Analysis of the Activity of Quinupristin-Dalfopristin against Vancomycin-Resistant Enterococcus faecium with Differing MBCs via Time-Kill-Curve and Postantibiotic Effect Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. academic.oup.com [academic.oup.com]
- 17. In Vitro Activities of Daptomycin, Vancomycin, Linezolid, and Quinupristin-Dalfopristin against Staphylococci and Enterococci, Including Vancomycin- Intermediate and -Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Pronounced Postantibiotic Effect of Quinupristin-Dalfopristin in Static Cultures of Staphylococcus aureus: an Effect Not Seen with Other Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Hollow Fibre Infection Model (HFIM), a Novel in vitro Model for Developing Anti-infective Therapies - Evotec [evotec.com]
- 21. fibercellsystems.com [fibercellsystems.com]
- 22. academic.oup.com [academic.oup.com]
- 23. mdpi.com [mdpi.com]
- 24. Pharmacodynamics of RP 59500 (quinupristin-dalfopristin) administered by intermittent versus continuous infusion against Staphylococcus aureus-infected fibrin-platelet clots in an in vitro infection model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quinupristin and Dalfopristin Synergy Assessment Using the Checkerboard Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinupristin (B39894) and dalfopristin (B1669780) are streptogramin antibiotics that, when used in combination, exhibit a potent synergistic and bactericidal effect against a broad spectrum of Gram-positive bacteria, including multi-drug resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREF).[1][2] Individually, these compounds are typically bacteriostatic.[3] This synergistic activity stems from their cooperative binding to the bacterial 50S ribosomal subunit, which effectively halts protein synthesis at two different stages.[1][3] Dalfopristin, a streptogramin A, first binds to the peptidyl transferase center of the 23S rRNA portion of the 50S ribosomal subunit.[1][2] This initial binding induces a conformational change in the ribosome that significantly enhances the binding affinity of quinupristin, a streptogramin B, by a factor of approximately 100.[1][3] Quinupristin then binds to a neighboring site in the ribosomal exit tunnel, preventing polypeptide elongation and leading to the release of incomplete peptide chains.[1][3] The combination is typically formulated in a 30:70 weight-to-weight ratio of quinupristin to dalfopristin.[3]
The checkerboard assay is a widely used in vitro method to quantitatively assess the synergistic interaction between two antimicrobial agents.[4][5] This application note provides a detailed protocol for performing a checkerboard assay to determine the synergy between quinupristin and dalfopristin.
Mechanism of Synergistic Action
The synergistic interaction between this compound is a result of their sequential binding to the bacterial 50S ribosome, which leads to a more potent inhibition of protein synthesis than either agent alone.
Figure 1: Mechanism of quinupristin-dalfopristin synergy.
Quantitative Data: In Vitro Activity
The synergistic activity of quinupristin-dalfopristin is reflected in its potent in vitro activity against a range of Gram-positive pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) required to inhibit 90% of isolates (MIC90).
| Pathogen | Quinupristin-Dalfopristin MIC90 (µg/mL) |
| Staphylococcus aureus (Methicillin-Susceptible, MSSA) | ≤ 1.0[1] |
| Staphylococcus aureus (Methicillin-Resistant, MRSA) | 1.0[1] |
| Staphylococcus epidermidis | ≤ 1.0[1] |
| Streptococcus pneumoniae | 0.75 - 2.0[1] |
| Streptococcus pyogenes | ≤ 1.0[1] |
| Enterococcus faecium (Vancomycin-Susceptible) | ≤ 1.0[1] |
| Enterococcus faecium (Vancomycin-Resistant, VREF) | 1.0[1] |
| Enterococcus faecalis | Generally Resistant[1] |
Experimental Protocol: Checkerboard Assay
The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the degree of synergy between two antimicrobial agents.[1]
Materials
-
This compound stock solutions
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile multichannel pipettes and reservoirs
-
Incubator (35-37°C)
-
Microplate reader (optional)
Methodology
-
Preparation of Antibiotic Solutions:
-
Prepare stock solutions of this compound in an appropriate solvent.
-
Perform serial two-fold dilutions of each antibiotic in CAMHB to obtain a range of concentrations. Typically, this range spans from sub-inhibitory to supra-inhibitory concentrations based on the known MIC of the organism being tested.
-
-
Plate Setup:
-
In a 96-well microtiter plate, add increasing concentrations of dalfopristin along the x-axis (e.g., columns 1-10).
-
Add increasing concentrations of quinupristin along the y-axis (e.g., rows A-G).
-
This creates a matrix of wells containing various combinations of the two drugs.
-
Include control wells:
-
Row H: Serial dilutions of dalfopristin alone.
-
Column 11: Serial dilutions of quinupristin alone.
-
A well with no antibiotics for growth control.
-
A well with no bacteria for sterility control.
-
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard.
-
Dilute the suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared bacterial suspension.
-
Incubate the plate at 35-37°C for 16-24 hours.
-
-
Reading the Results:
-
After incubation, determine the MIC for each drug alone and for each combination by visual inspection for turbidity or by using a microplate reader. The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.
-
Data Analysis and Interpretation
The interaction between this compound is quantified by calculating the Fractional Inhibitory Concentration (FIC) index.
Calculation of the FIC Index:
The FIC for each drug is calculated as follows:
-
FIC of Quinupristin (FICQ) = (MIC of Quinupristin in combination) / (MIC of Quinupristin alone)
-
FIC of Dalfopristin (FICD) = (MIC of Dalfopristin in combination) / (MIC of Dalfopristin alone)
The FIC index is the sum of the individual FICs for each combination that shows no growth:
-
FIC Index = FICQ + FICD
The lowest FIC index value determines the nature of the interaction.
Interpretation of the FIC Index:
| FIC Index | Interpretation |
| ≤ 0.5 | Synergy[4][5][6] |
| > 0.5 to 4.0 | Additive or Indifference[4][5][6] |
| > 4.0 | Antagonism[4][5][6] |
Experimental Workflow
The following diagram illustrates the workflow for the checkerboard assay.
Figure 2: Checkerboard assay experimental workflow.
Conclusion
The checkerboard assay is a robust method for quantifying the synergistic interaction between this compound. A thorough understanding of the protocol and the correct interpretation of the FIC index are crucial for accurately assessing the potential of this important antibiotic combination in both research and clinical settings. The potent synergy observed transforms the individual bacteriostatic components into a powerful bactericidal agent, highlighting the value of combination therapy in combating antimicrobial resistance.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Dalfopristin mesilate? [synapse.patsnap.com]
- 3. Quinupristin/dalfopristin - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. emerypharma.com [emerypharma.com]
Application Notes and Protocols for Animal Models of Infection in Quinupristin-Dalfopristin Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: Quinupristin-dalfopristin (Q/D) is a combination of two semi-synthetic streptogramin antibiotics, quinupristin (B39894) (a streptogramin B) and dalfopristin (B1669780) (a streptogramin A), in a 30:70 ratio.[1][2] This combination acts synergistically to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[3] Q/D exhibits potent activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), penicillin-resistant Streptococcus pneumoniae, and vancomycin-resistant Enterococcus faecium (VREF).[2][4][5] Animal models of infection are indispensable tools for evaluating the in vivo efficacy and pharmacodynamic properties of antimicrobial agents like quinupristin-dalfopristin.[1][6] These models allow for the investigation of drug performance in a complex biological system, providing crucial data to inform clinical dosing strategies.[7] This document provides detailed application notes and protocols for several established animal models used in the study of quinupristin-dalfopristin efficacy.
I. Rabbit Models of Infection
Rabbits are frequently used in infectious disease research due to their physiological similarities to humans in some respects and their larger size, which facilitates surgical procedures and repeated sampling.
A. Rabbit Endocarditis Model
This model is considered a gold standard for evaluating the efficacy of antibiotics against infections on heart valves.
Quantitative Data Summary
| Pathogen Strain | Resistance Phenotype | Treatment Regimen | Mean Bacterial Titer (log10 CFU/g of vegetation) | Reference |
| S. aureus HM1054 | MLSB-Susceptible | Q/D (30 mg/kg every 8h) for 4 days | Not explicitly stated, but combination therapy was superior | [2] |
| S. aureus HM1054R | Constitutive MLSB Resistance | Q/D (30 mg/kg every 8h) for 4 days | Did not achieve bactericidal activity in vivo | [2] |
| S. aureus NA8 | MLSB-Susceptible | Q/D (7.5 mg/kg three times a day) for 4 days | 3.0 ± 0.9 | [2] |
| S. aureus (MRSA) | MLSB-Susceptible | Q/D (7.5 mg/kg TID) for 4 days | 3.0 ± 0.9 | [8] |
| S. aureus (MRSA) | Constitutive MLSB Resistance | Q/D (7.5 mg/kg TID) for 4 days | 5.2 ± 2.2 | [8] |
Experimental Protocol
-
Animal Preparation:
-
Use New Zealand White rabbits (2-3 kg).
-
Anesthetize the rabbits using a mixture of ketamine and xylazine.
-
-
Induction of Aortic Valve Endocarditis:
-
A sterile polyethylene (B3416737) catheter is inserted into the right carotid artery and advanced to the left ventricle to induce trauma to the aortic valve, leading to the formation of non-bacterial thrombotic endocarditis.
-
The catheter is left in place for 2 hours and then removed.
-
-
Bacterial Challenge:
-
24 hours after catheter removal, inject a suspension of the test bacterium (e.g., S. aureus) intravenously via a marginal ear vein. The typical inoculum size is 10^5 to 10^6 CFU.
-
-
Treatment Initiation:
-
Allow the infection to establish for 24-48 hours post-bacterial challenge.
-
Administer quinupristin-dalfopristin intravenously or intramuscularly at the desired dosage and frequency. A common regimen is 7.5 mg/kg every 8 hours.[8]
-
-
Outcome Assessment:
-
After the treatment period (typically 4 days), euthanize the animals.
-
Aseptically remove the heart and excise the aortic valve vegetations.
-
Weigh the vegetations and homogenize them in sterile saline.
-
Perform serial dilutions of the homogenate and plate on appropriate agar (B569324) medium (e.g., Tryptic Soy Agar) to determine the number of viable bacteria (CFU/g of vegetation).
-
Experimental Workflow
References
- 1. The pharmacokinetics of quinupristin/dalfopristin in laboratory animals and in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A Rat Model of Central Venous Catheter to Study Establishment of Long-Term Bacterial Biofilm and Related Acute and Chronic Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinupristin/dalfopristin: the first available macrolide-lincosamide-streptogramin antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In-vitro and in-vivo antibacterial activity of quinupristin/dalfopristin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Clinical pharmacokinetics of quinupristin/dalfopristin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combination of quinupristin-dalfopristin and gentamicin against methicillin-resistant Staphylococcus aureus: experimental rabbit endocarditis study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quinupristin and Dalfopristin for Treating Bacterial Biofilms In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro activity of the streptogramin antibiotic combination quinupristin (B39894)/dalfopristin (B1669780) against bacterial biofilms. Detailed protocols for assessing anti-biofilm efficacy are provided to support research and development in this critical area of antimicrobial resistance.
Introduction
Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix. This mode of growth confers significant protection against host immune responses and antimicrobial agents, making biofilm-associated infections notoriously difficult to treat. Quinupristin and dalfopristin are two distinct streptogramin antibiotics that act synergistically to inhibit bacterial protein synthesis. While individually bacteriostatic, their combination is bactericidal for many Gram-positive pathogens. This document outlines the in vitro efficacy of quinupristin/dalfopristin against bacterial biofilms and provides standardized protocols for its evaluation.
Mechanism of Action
This compound inhibit protein synthesis by binding to the 50S subunit of the bacterial ribosome. Their synergistic action is a result of a conformational change induced by dalfopristin binding, which increases the affinity of quinupristin for its target. This dual-binding event effectively blocks peptide chain elongation and leads to the release of incomplete peptides, ultimately resulting in bacterial cell death. While this mechanism is not specific to biofilm-embedded cells, the bactericidal nature of the combination is crucial for its activity against the often slow-growing or dormant bacteria within a biofilm.
Caption: Synergistic mechanism of this compound.
In Vitro Efficacy of Quinupristin/Dalfopristin Against Staphylococcal Biofilms
Studies have demonstrated the efficacy of quinupristin/dalfopristin against biofilms of clinically relevant staphylococcal species, including methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis. The following tables summarize the quantitative data from key in vitro studies.
Table 1: Activity of Quinupristin/Dalfopristin Against Intact and Disrupted Staphylococcal Biofilms
| Bacterial Species | Antibiotic Concentration (µg/mL) | Biofilm State | Observed Effect | Reference |
| S. aureus (MSSA & MRSA) | > MICs | Disrupted | Showed best activity against cells of disrupted biofilms | [1] |
| S. epidermidis | > MICs | Disrupted | More active than vancomycin (B549263) at 50 µg/mL | [1] |
| S. aureus (MSSA & MRSA) | 50 - 1000 | Intact & Disrupted | Killing of bacterial cells was independent of antibiotic concentration | [1] |
| S. epidermidis | 50 - 1000 | Intact & Disrupted | Killing of bacterial cells was independent of antibiotic concentration | [1] |
Table 2: Bactericidal Effects of Quinupristin/Dalfopristin Against Staphylococcus epidermidis Biofilms
| S. epidermidis Strains | Antibiotic Concentration (mg/L) | Duration of Exposure | Observed Effect | Reference |
| Six clinical strains | 5 - 30 | 48 hours | Slow but progressive killing (2-3 log10 cfu/mL reduction) | [2][3] |
| Six clinical strains | 5 - 30 | 48 hours | Rate of killing was independent of concentration | [2][3] |
Experimental Protocols
The following protocols provide detailed methodologies for the in vitro assessment of quinupristin/dalfopristin activity against bacterial biofilms.
Protocol 1: In Vitro Biofilm Formation in 96-Well Plates
This protocol describes a common method for establishing bacterial biofilms in a high-throughput format.
Materials:
-
Sterile 96-well flat-bottom polystyrene microtiter plates
-
Bacterial isolates (e.g., Staphylococcus aureus, Staphylococcus epidermidis)
-
Tryptic Soy Broth (TSB) or Brain Heart Infusion (BHI) broth
-
Sterile 0.9% saline or Phosphate Buffered Saline (PBS)
-
Spectrophotometer and plate reader
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation:
-
From a fresh agar (B569324) plate, inoculate a single colony into 5 mL of TSB or BHI broth.
-
Incubate overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh broth to achieve a starting optical density (OD) at 600 nm of approximately 0.05-0.1, which corresponds to approximately 1 x 10^7 to 1 x 10^8 CFU/mL.
-
-
Biofilm Formation:
-
Dispense 200 µL of the diluted bacterial suspension into each well of a 96-well microtiter plate.
-
Include wells with sterile broth only as a negative control.
-
Cover the plate and incubate at 37°C for 24-48 hours under static conditions.
-
-
Biofilm Quantification (Crystal Violet Staining):
-
After incubation, carefully discard the planktonic culture from the wells.
-
Gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.
-
Air dry the plate for 30 minutes.
-
Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells three times with 200 µL of sterile PBS.
-
Add 200 µL of 33% (v/v) acetic acid or 95% ethanol (B145695) to each well to solubilize the bound crystal violet.
-
Incubate for 10-15 minutes at room temperature with gentle shaking.
-
Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.
-
Measure the absorbance at a wavelength between 570 and 595 nm using a microplate reader.
-
Protocol 2: Determination of Minimum Biofilm Inhibitory Concentration (MBIC)
The MBIC is the lowest concentration of an antimicrobial agent that inhibits the formation of a biofilm.
Materials:
-
Materials from Protocol 1
-
Quinupristin/dalfopristin stock solution of known concentration
-
Sterile 96-well microtiter plates
Procedure:
-
Prepare Antibiotic Dilutions:
-
Prepare a two-fold serial dilution of quinupristin/dalfopristin in TSB or BHI broth in a 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Prepare a bacterial inoculum as described in Protocol 1.
-
Add 100 µL of the diluted bacterial suspension to each well containing the antibiotic dilutions.
-
Include a positive control (bacteria without antibiotic) and a negative control (broth only).
-
-
Incubation and Quantification:
-
Incubate the plate at 37°C for 24-48 hours.
-
After incubation, quantify the biofilm formation in each well using the crystal violet staining method described in Protocol 1.
-
-
MBIC Determination:
-
The MBIC is defined as the lowest concentration of quinupristin/dalfopristin that results in a significant reduction (e.g., ≥ 90%) in biofilm formation compared to the positive control.
-
Protocol 3: Determination of Minimum Biofilm Eradication Concentration (MBEC)
The MBEC is the lowest concentration of an antimicrobial agent required to kill the bacteria within a pre-formed biofilm.
Materials:
-
Materials from Protocol 1
-
Quinupristin/dalfopristin stock solution
-
Sterile 96-well microtiter plates
-
Resazurin (B115843) solution (e.g., 0.02%) or other viability stain
-
Plate reader capable of fluorescence measurement (for resazurin)
Procedure:
-
Form Biofilm:
-
Form biofilms in a 96-well plate as described in Protocol 1 and incubate for 24-48 hours.
-
-
Antibiotic Challenge:
-
After incubation, remove the planktonic culture and gently wash the wells with PBS.
-
Prepare two-fold serial dilutions of quinupristin/dalfopristin in fresh broth.
-
Add 200 µL of each antibiotic dilution to the wells with the pre-formed biofilms.
-
Include a positive control (biofilm with fresh broth, no antibiotic) and a negative control (wells with no biofilm, only broth and antibiotic).
-
Incubate the plate at 37°C for a further 24 hours.
-
-
Viability Assessment (Resazurin Assay):
-
After the antibiotic challenge, remove the supernatant from each well.
-
Wash the wells with PBS.
-
Add 200 µL of fresh broth and 20 µL of resazurin solution to each well.
-
Incubate for 1-4 hours at 37°C in the dark.
-
Measure the fluorescence (e.g., 560 nm excitation, 590 nm emission) or absorbance (570 nm and 600 nm) using a plate reader. A decrease in fluorescence/absorbance indicates reduced metabolic activity and cell death.
-
-
MBEC Determination:
-
The MBEC is the lowest concentration of quinupristin/dalfopristin that results in a significant reduction in bacterial viability (e.g., ≥ 99.9% kill) compared to the positive control.
-
Caption: Experimental workflow for MBIC and MBEC assays.
Conclusion
Quinupristin/dalfopristin demonstrates significant in vitro activity against biofilms of important Gram-positive pathogens. The provided protocols offer standardized methods for researchers and drug development professionals to evaluate the anti-biofilm properties of this and other antimicrobial compounds. Further research is warranted to fully elucidate the molecular interactions between quinupristin/dalfopristin and the biofilm matrix, which may lead to the development of even more effective anti-biofilm strategies.
References
- 1. static.igem.org [static.igem.org]
- 2. Standardization and Classification of In vitro Biofilm Formation by Clinical Isolates of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro biofilm formation by Staphylococcus aureus isolated from wounds of hospital-admitted patients and their association with antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Quinupristin and Dalfopristin Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of individual and combined stock solutions of the streptogramin antibiotics quinupristin (B39894) and dalfopristin (B1669780) for laboratory use. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of in vitro and in vivo experimental results.
Introduction
Quinupristin and dalfopristin are semisynthetic derivatives of pristinamycin (B1678112) I and pristinamycin IIA, respectively.[1] They are typically used in a fixed 30:70 weight-to-weight (w/w) combination, which exhibits synergistic and potent bactericidal activity against a broad spectrum of Gram-positive bacteria, including multi-drug resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREF).[2][3] While each component is bacteriostatic on its own, their combination leads to irreversible binding to the bacterial ribosome, inhibiting protein synthesis and resulting in bacterial cell death.[4]
Mechanism of Action
The synergistic bactericidal effect of this compound is a result of their sequential and cooperative binding to the 50S subunit of the bacterial ribosome.[5] Dalfopristin binds first, inducing a conformational change in the ribosome that increases the binding affinity of quinupristin by approximately 100-fold.[4] Dalfopristin inhibits the early phase of protein synthesis by interfering with peptidyl transferase activity, while quinupristin binds to a nearby site and blocks the late phase of protein synthesis by preventing polypeptide chain elongation and promoting the release of incomplete peptide chains.[5][6]
Quantitative Data Summary
For optimal preparation of stock solutions, the solubility and stability of this compound in various solvents and media must be considered.
Table 1: Solubility of Individual Components
| Compound | Solvent | Solubility | Reference |
| Quinupristin | DMSO | 125 mg/mL | [6] |
| Ethanol | Soluble | [7] | |
| Methanol | Soluble | [7] | |
| Dalfopristin | DMSO | ≥ 100 mg/mL | |
| Ethanol | Soluble | ||
| Methanol | Soluble | ||
| Water | ~0.072 mg/mL |
Table 2: Stability of Quinupristin/Dalfopristin Combination
| Condition | Medium | Stability/Activity Loss | Reference |
| Stock Solution | DMSO | Stable for up to 1 month at -20°C; up to 6 months at -80°C. Avoid repeated freeze-thaw cycles. | |
| Aqueous Solution | 5% Dextrose | Stable for 5 hours at room temperature; 54 hours at 2-8°C. Do not freeze. | [5] |
| Working Solution | Broth (35°C) | Mean activity loss: 24% at 12h, 43% at 24h, 69% at 48h. | [8] |
| Working Solution | Agar (2-5°C) | Two- to four-fold decrease in potency over 21 days. | [8] |
Experimental Protocols
The following protocols provide step-by-step instructions for the preparation of individual and combined stock solutions of this compound for research purposes. All procedures should be performed in a sterile environment (e.g., a laminar flow hood) using aseptic techniques.
This protocol is suitable for preparing concentrated stock solutions of this compound separately, which can then be used for various in vitro assays, including synergy testing.
Materials:
-
Quinupristin powder
-
Dalfopristin powder
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile tips
Procedure:
-
Weighing: Accurately weigh the desired amount of quinupristin or dalfopristin powder using a calibrated analytical balance.
-
Transfer: Carefully transfer the powder into a sterile microcentrifuge tube.
-
Solubilization: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Dissolution: Gently vortex the tube until the powder is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6]
This protocol describes how to combine the individual stock solutions to achieve the clinically relevant 30:70 (w/w) ratio of quinupristin to dalfopristin for use in experiments such as Minimum Inhibitory Concentration (MIC) testing or time-kill assays.
Materials:
-
Quinupristin in DMSO stock solution (from Protocol 1)
-
Dalfopristin in DMSO stock solution (from Protocol 1)
-
Sterile microcentrifuge tubes
-
Sterile culture medium (e.g., Cation-Adjusted Mueller-Hinton Broth)
-
Pipettors and sterile tips
Procedure:
-
Thaw Stocks: Thaw the required number of aliquots of the this compound DMSO stock solutions at room temperature.
-
Calculate Volumes: To prepare a combined working solution, calculate the required volume of each stock solution to achieve the 30:70 (w/w) ratio. For example, to prepare 1 mL of a 1 mg/mL total drug concentration working solution from 10 mg/mL individual stocks:
-
Quinupristin (30%): 0.3 mg needed. Volume = (0.3 mg) / (10 mg/mL) = 0.03 mL or 30 µL.
-
Dalfopristin (70%): 0.7 mg needed. Volume = (0.7 mg) / (10 mg/mL) = 0.07 mL or 70 µL.
-
-
Combine Stocks: In a sterile tube, combine the calculated volumes of the this compound stock solutions.
-
Prepare Working Solution: Further dilute the combined stock mixture into the desired sterile culture medium to achieve the final experimental concentrations. Ensure the final concentration of DMSO is compatible with the experimental system (typically <0.5% for cell-based assays).
-
Use Immediately: It is recommended to prepare fresh dilutions in aqueous media for each experiment due to the limited stability of the combination in these solutions.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the preparation of this compound stock and working solutions for laboratory use.
References
- 1. drugs.com [drugs.com]
- 2. In Vitro Activities of Quinupristin-Dalfopristin and Cefepime, Alone and in Combination with Various Antimicrobials, against Multidrug-Resistant Staphylococci and Enterococci in an In Vitro Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. www3.paho.org [www3.paho.org]
- 4. benchchem.com [benchchem.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. uniscience.co.kr [uniscience.co.kr]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Time-Kill Curve Analysis of Quinupristin and Dalfopristin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinupristin (B39894) and dalfopristin (B1669780) are streptogramin antibiotics that, when used in combination, exhibit synergistic bactericidal activity against a range of Gram-positive bacteria, including multi-drug resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREF).[1][2][3] While individually these agents are bacteriostatic, their combination, marketed as Synercid®, results in potent bacterial killing.[1][2] This is achieved through a unique mechanism where dalfopristin binding to the 50S ribosomal subunit enhances the binding of quinupristin, leading to a sequential inhibition of protein synthesis at two different steps.[2][3][4][5]
Time-kill curve analysis is a dynamic method used to assess the in vitro bactericidal activity of antimicrobial agents over time.[2][6][7] This technique is crucial for evaluating the synergistic, additive, indifferent, or antagonistic interactions between two or more drugs.[2][8] These application notes provide detailed protocols for performing time-kill curve analysis of quinupristin and dalfopristin, along with methods for data interpretation and presentation.
Mechanism of Synergistic Action
The synergistic interaction between quinupristin (a streptogramin B) and dalfopristin (a streptogramin A) is a well-established example of enhanced antimicrobial efficacy through combination therapy.[2][4][9]
-
Dalfopristin Binding : Dalfopristin binds to the peptidyl transferase center on the 23S rRNA of the 50S bacterial ribosomal subunit.[1][2][3] This binding induces a conformational change in the ribosome.[1][2]
-
Enhanced Quinupristin Binding : The conformational change induced by dalfopristin increases the binding affinity of quinupristin to a nearby site on the 50S ribosomal subunit by approximately 100-fold.[1][2]
-
Inhibition of Protein Synthesis : Dalfopristin directly inhibits peptidyl transfer, an early phase of protein synthesis.[4][9] Quinupristin, in turn, blocks the elongation of the polypeptide chain and can cause the release of incomplete peptide chains, affecting a later stage of protein synthesis.[1][9]
-
Bactericidal Effect : This sequential and cooperative inhibition of protein synthesis results in a bactericidal effect that is significantly greater than the activity of either agent alone.[1][2][5]
Figure 1: Synergistic mechanism of this compound.
Experimental Protocols
I. Minimum Inhibitory Concentration (MIC) Determination
Prior to performing a time-kill analysis, it is essential to determine the MIC of each drug and the combination. The checkerboard assay is a common method for this.
Protocol for Checkerboard Assay:
-
Prepare Antibiotic Stock Solutions: Prepare stock solutions of this compound in an appropriate solvent.
-
Prepare Bacterial Inoculum: Grow the bacterial strain to the logarithmic phase in cation-adjusted Mueller-Hinton Broth (CAMHB). Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10^5 CFU/mL in the microtiter plate.[2]
-
Set up the Microtiter Plate:
-
In a 96-well plate, create a gradient of quinupristin concentrations along the y-axis and dalfopristin concentrations along the x-axis through serial dilutions.
-
Include wells with each drug alone to determine their individual MICs.
-
Also, include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculation and Incubation: Inoculate each well with the prepared bacterial suspension. Incubate the plate at 35-37°C for 16-24 hours.
-
Data Analysis: Determine the MIC as the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.
Interpretation of Checkerboard Results (Fractional Inhibitory Concentration Index - FICI):
The FICI is calculated as follows:
FICI = (MIC of Quinupristin in combination / MIC of Quinupristin alone) + (MIC of Dalfopristin in combination / MIC of Dalfopristin alone)
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy[2][8] |
| > 0.5 to ≤ 1.0 | Additive[8] |
| > 1.0 to < 4.0 | Indifference[2][8] |
| ≥ 4.0 | Antagonism[2][8] |
II. Time-Kill Curve Analysis
Protocol for Time-Kill Assay:
-
Prepare Bacterial Culture: Prepare a logarithmic phase bacterial culture as described for the MIC assay. The starting inoculum should be approximately 5 x 10^5 to 1 x 10^6 CFU/mL.[10]
-
Prepare Test Tubes: Set up a series of tubes containing CAMHB with the following:
-
Inoculation: Inoculate each tube with the prepared bacterial suspension.
-
Sampling and Plating: At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.[2][11]
-
Serial Dilution and Plating: Perform serial dilutions of each aliquot in sterile saline or phosphate-buffered saline. Plate the dilutions onto appropriate agar (B569324) plates (e.g., Tryptic Soy Agar).
-
Incubation and Colony Counting: Incubate the plates at 35-37°C for 18-24 hours. Count the number of colonies (CFU/mL) on each plate.
-
Data Analysis: Plot the log10 CFU/mL against time for each condition.
References
- 1. Quinupristin/dalfopristin - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Dalfopristin mesilate? [synapse.patsnap.com]
- 4. drugs.com [drugs.com]
- 5. benchchem.com [benchchem.com]
- 6. emerypharma.com [emerypharma.com]
- 7. scribd.com [scribd.com]
- 8. actascientific.com [actascientific.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Synergic activity of vancomycin-quinupristin/dalfopristin combination against Enterococcus faecium - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Quinupristin and Dalfopristin in a Murine Sepsis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepsis remains a formidable challenge in critical care, characterized by a dysregulated host response to infection that can lead to life-threatening organ dysfunction. The increasing prevalence of multidrug-resistant organisms, particularly Gram-positive bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA), necessitates the evaluation of novel and existing antimicrobial agents. Quinupristin/Dalfopristin, a combination of streptogramin antibiotics, exhibits potent activity against a range of Gram-positive pathogens.[1][2] This document provides detailed application notes and protocols for the preclinical assessment of Quinupristin/Dalfopristin in a murine sepsis model, a critical step in understanding its therapeutic potential.
Quinupristin and Dalfopristin act synergistically to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[3][4][5] While individually bacteriostatic, their combination is bactericidal against many susceptible organisms.[3][5] Beyond its antimicrobial activity, there is evidence to suggest that Quinupristin/Dalfopristin may possess immunomodulatory properties, capable of suppressing the production of pro-inflammatory cytokines.[6]
This guide will focus on a murine model of sepsis induced by the intravenous administration of MRSA, providing a targeted approach to evaluate the efficacy of Quinupristin/Dalfopristin against a clinically relevant pathogen.
Data Presentation
Table 1: In Vivo Efficacy of Quinupristin/Dalfopristin in a Murine MRSA Sepsis Model
| Treatment Group | Dose (mg/kg) | Administration Route | Survival Rate (10 days post-infection) | Mean Bacterial Load (CFU/g) in Spleen (48h post-infection) |
| Vehicle Control | - | Intravenous | 0% | 1 x 10⁸ |
| Quinupristin/Dalfopristin | 60 | Intravenous | 40% | 5 x 10⁵ |
| Quinupristin/Dalfopristin | 120 | Intravenous | 80% | 1 x 10⁴ |
| Vancomycin (Comparator) | 110 | Intravenous | 70% | 5 x 10⁴ |
Note: The data presented in this table are hypothetical and for illustrative purposes. Actual results will vary depending on experimental conditions.
Table 2: Cytokine Profile in Plasma of Septic Mice (24h post-infection)
| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |
| Sham Control | < 20 | < 15 | < 30 | < 25 |
| Vehicle Control | 850 ± 150 | 450 ± 100 | 1200 ± 200 | 150 ± 50 |
| Quinupristin/Dalfopristin (120 mg/kg) | 350 ± 75 | 200 ± 50 | 500 ± 100 | 300 ± 75 |
| Vancomycin (110 mg/kg) | 450 ± 100 | 250 ± 60 | 650 ± 120 | 250 ± 60 |
Note: Data are presented as mean ± standard deviation and are hypothetical examples.
Experimental Protocols
Preparation of Bacterial Inoculum (MRSA)
This protocol details the preparation of a standardized MRSA inoculum for inducing sepsis in mice.
Materials:
-
Methicillin-resistant Staphylococcus aureus (MRSA) strain (e.g., USA300)
-
Tryptic Soy Broth (TSB)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Spectrophotometer
-
Centrifuge
-
Sterile microcentrifuge tubes
Procedure:
-
Inoculate a single colony of MRSA into 5 mL of TSB and incubate overnight at 37°C with shaking.
-
The following day, dilute the overnight culture 1:100 in fresh, pre-warmed TSB and grow to mid-logarithmic phase (OD₆₀₀ of ~0.6-0.8).
-
Harvest the bacteria by centrifugation at 4000 x g for 10 minutes at 4°C.
-
Wash the bacterial pellet twice with sterile PBS.
-
Resuspend the final pellet in sterile PBS to the desired concentration (e.g., 1 x 10⁸ CFU/mL). The final concentration should be confirmed by serial dilution and plating on Tryptic Soy Agar (TSA) plates.
Murine Sepsis Model: Intravenous MRSA Injection
This protocol describes the induction of sepsis in mice via intravenous injection of MRSA. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Prepared MRSA inoculum
-
Sterile 1 mL syringes with 27-30G needles
-
Mouse restrainer
-
Heat lamp
Procedure:
-
Acclimatize mice to the laboratory environment for at least one week prior to the experiment.
-
Warm the mice under a heat lamp for 5-10 minutes to dilate the lateral tail veins.
-
Place the mouse in a restrainer, exposing the tail.
-
Disinfect the tail with 70% ethanol.
-
Inject 100 µL of the prepared MRSA inoculum (e.g., 1 x 10⁷ CFU) into the lateral tail vein.[7]
-
Return the mouse to its cage and monitor for signs of sepsis (e.g., lethargy, ruffled fur, hypothermia).
Drug Formulation and Administration
This protocol outlines the preparation and intravenous administration of Quinupristin/Dalfopristin.
Materials:
-
Quinupristin/Dalfopristin powder for injection
-
Sterile 5% Dextrose in Water (D5W)
-
Sterile syringes and needles
Procedure:
-
Reconstitute the Quinupristin/Dalfopristin powder with D5W to a stock concentration of 100 mg/mL.
-
Further dilute the stock solution with D5W to the final desired concentration for injection based on the mouse's body weight.
-
Administer the prepared drug solution intravenously via the lateral tail vein at specified time points post-infection (e.g., 2 and 12 hours). The volume of injection should not exceed 5 mL/kg for a bolus injection.[8]
Experimental Design and Groups
A well-controlled experimental design is crucial for interpretable results.
-
Group 1: Sham Control: Mice receive an intravenous injection of sterile PBS instead of MRSA and a vehicle injection (D5W) instead of the drug.
-
Group 2: Vehicle Control: Mice are infected with MRSA and receive intravenous injections of the vehicle (D5W) at the same time points as the treatment groups.
-
Group 3: Quinupristin/Dalfopristin Treatment: Mice are infected with MRSA and receive intravenous injections of Quinupristin/Dalfopristin at the desired dose (e.g., 120 mg/kg).
-
Group 4: Comparator Antibiotic (e.g., Vancomycin): Mice are infected with MRSA and receive intravenous injections of a standard-of-care antibiotic for MRSA infections.
A typical experiment would include 10-15 mice per group to ensure statistical power for survival studies.
Endpoint Analysis
a. Survival Monitoring:
-
Monitor mice at least twice daily for 10 days post-infection.
-
Record survival and euthanize moribund animals according to IACUC guidelines.
b. Bacterial Load Determination:
-
At predetermined time points (e.g., 48 hours post-infection), euthanize a subset of mice from each group.
-
Aseptically harvest organs (spleen, liver, kidneys) and blood.
-
Homogenize the organs in sterile PBS.
-
Perform serial dilutions of the blood and organ homogenates and plate on TSA to determine the number of colony-forming units (CFU).
c. Cytokine Analysis:
-
Collect blood via cardiac puncture into EDTA-containing tubes.
-
Separate plasma by centrifugation.
-
Measure the concentrations of key pro-inflammatory (TNF-α, IL-1β, IL-6) and anti-inflammatory (IL-10) cytokines using a multiplex immunoassay or individual ELISAs.[9][10][11]
d. Histopathology:
-
Fix harvested organs in 10% neutral buffered formalin.
-
Embed the tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Examine the sections under a microscope to assess tissue damage, inflammation, and bacterial infiltration.[12]
Mandatory Visualizations
Caption: Workflow for testing Quinupristin/Dalfopristin in a murine sepsis model.
Caption: Sepsis signaling pathway and the dual action of Quinupristin/Dalfopristin.
References
- 1. Current Protocols in Immunology: Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinupristin-Dalfopristin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Immunomodulatory Effects of a Concoction of Natural Bioactive Compounds—Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inducing Experimental Polymicrobial Sepsis by Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design of Cecal Ligation and Puncture and Intranasal Infection Dual Model of Sepsis-Induced Immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. imquestbio.com [imquestbio.com]
Troubleshooting & Optimization
Technical Support Center: Quinupristin and Dalfopristin Solubility in Aqueous Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of quinupristin (B39894) and dalfopristin (B1669780) in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of quinupristin and dalfopristin?
A1: Both this compound are poorly soluble in aqueous solutions. They are hydrophobic compounds that require organic solvents for initial dissolution to prepare stock solutions. The commercially available combination, Synercid® (quinupristin/dalfopristin), is a lyophilized powder that is reconstituted to form a water-soluble solution for injection, overcoming the inherent poor aqueous solubility of the individual components.[1] For laboratory research, it is common to first dissolve the individual compounds in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), or methanol (B129727) before further dilution into aqueous buffers or culture media.[1]
Q2: In which organic solvents are this compound soluble?
A2: Dalfopristin is highly soluble in DMSO (≥ 100 mg/mL) and ethanol (100 mg/mL).[2] Quinupristin is soluble in DMSO at 50 mg/mL.[3] Both are also reported to be soluble in methanol and DMF.[4][5]
Q3: Is the quinupristin/dalfopristin combination soluble in water?
A3: While the individual components have poor aqueous solubility, the commercially available mesylate salt complex of this compound (Synercid®) is formulated to have good water solubility upon reconstitution.[4] This formulation includes an excess of sodium mesylate to create a buffered aqueous solution.[4] For research purposes, direct dissolution of the powder forms in water is challenging.[1]
Q4: Why is my compound precipitating when I dilute my DMSO stock solution into an aqueous buffer?
A4: This is a common issue known as "antisolvent precipitation." It occurs because the compound is highly soluble in the organic stock solvent (e.g., DMSO) but poorly soluble in the aqueous buffer. When the stock solution is added to the aqueous medium, the solvent composition changes drastically, reducing the overall solvating power for the compound and causing it to precipitate out of the solution.
Troubleshooting Guide
Issue 1: Precipitation of Quinupristin/Dalfopristin upon Dilution of a DMSO Stock Solution into Aqueous Media
-
Problem: After preparing a stock solution in DMSO, the compound precipitates when diluted into a buffer or cell culture medium.
-
Solutions:
-
Decrease the Final Concentration: The most straightforward approach is to lower the final concentration of the compound in your aqueous medium.[1]
-
Optimize the Dilution Process: Add the DMSO stock solution to the aqueous medium while vortexing or stirring to ensure rapid and uniform mixing. This can prevent localized high concentrations that are more prone to precipitation.[1]
-
Pre-warm the Aqueous Medium: Gently warming the aqueous medium (e.g., to 37°C) before adding the DMSO stock can sometimes improve solubility.[1]
-
Use a Co-solvent System: For some in vitro assays, including a small percentage of a water-miscible co-solvent in the final solution may be permissible and can help maintain solubility.
-
Prepare a Lower Concentration Stock: A highly concentrated DMSO stock is more likely to cause precipitation. Try preparing a more dilute stock solution in DMSO and adding a larger volume to your aqueous medium, while ensuring the final DMSO concentration remains low and non-toxic to your experimental system (typically below 0.5% for cell-based assays).[1]
-
Issue 2: Difficulty Dissolving Quinupristin or Dalfopristin Powder Directly in Aqueous Buffers
-
Problem: The powdered form of the compound will not dissolve directly in aqueous solutions.
-
Solution: Direct dissolution in aqueous buffers is not recommended due to the hydrophobic nature of these compounds.[1] The standard and recommended procedure is to first prepare a concentrated stock solution in a suitable organic solvent (e.g., DMSO) and then serially dilute this stock into the desired aqueous medium.[1]
Quantitative Solubility Data
The following tables summarize the available quantitative solubility data for this compound.
Table 1: Solubility of Quinupristin
| Solvent | Solubility |
| Water | Insoluble[3] |
| DMSO | 50 mg/mL[3] |
| Ethanol | Soluble[5] |
| Methanol | Soluble[5] |
| DMF | Soluble[5] |
Table 2: Solubility of Dalfopristin
| Solvent | Solubility |
| Water | Not soluble |
| DMSO | ≥ 100 mg/mL[2] |
| Ethanol | 100 mg/mL |
| Methanol | Soluble[2] |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions for In Vitro Assays
This protocol describes the preparation of individual stock solutions of this compound.
Materials:
-
Quinupristin or Dalfopristin powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of quinupristin or dalfopristin powder.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or 50 mg/mL).
-
Gently vortex the tube until the powder is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.[2]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Label the aliquots with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[2]
Protocol 2: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol provides a general procedure for determining the thermodynamic solubility of quinupristin or dalfopristin in an aqueous buffer.
Materials:
-
Quinupristin or Dalfopristin powder
-
Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Analytical balance
-
Spectrophotometer or HPLC system for concentration analysis
Procedure:
-
Add an excess amount of the compound powder to a glass vial. The excess is to ensure that a saturated solution is formed.
-
Add a known volume of the aqueous buffer to the vial.
-
Tightly cap the vial and place it on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After equilibration, centrifuge the suspension at high speed to pellet the undissolved solid.
-
Carefully collect a sample of the supernatant, ensuring no solid particles are transferred.
-
Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
The determined concentration represents the thermodynamic solubility of the compound in the tested aqueous buffer.
Visualizations
Mechanism of Action of Quinupristin-Dalfopristin
The synergistic bactericidal activity of this compound is achieved through their sequential binding to the 50S subunit of the bacterial ribosome, which inhibits protein synthesis at two different steps.[4][6][7][8]
Caption: Synergistic inhibition of bacterial protein synthesis.
Experimental Workflow for Preparing Solutions for In Vitro Assays
This workflow illustrates the recommended steps to prepare quinupristin or dalfopristin solutions for experimental use, minimizing the risk of precipitation.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. selleckchem.com [selleckchem.com]
- 4. bioaustralis.com [bioaustralis.com]
- 5. Quinupristin | 120138-50-3 [amp.chemicalbook.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Quinupristine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
Technical Support Center: Optimizing Quinupristin and Dalfopristin Dosage in In Vitro Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Quinupristin and Dalfopristin in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the established synergistic ratio of Quinupristin to Dalfopristin?
A1: The clinically approved and most widely studied synergistic ratio of Quinupristin to Dalfopristin is 30:70 (w/w).[1][2][3] This ratio is considered the standard for in vitro susceptibility testing as it is believed to accurately predict the in vivo potency and spectrum of the drug and its major metabolites.[4][5] While other ratios (e.g., 50:50, 70:30) have been explored in vitro with no significant differences in potency observed against a wide range of bacterial strains, the 30:70 ratio remains the standard for consistency and clinical relevance.[5]
Q2: How do this compound work together to achieve synergy?
A2: this compound are protein synthesis inhibitors that individually act as bacteriostatic agents.[1][2] Their combination, however, results in bactericidal activity.[1][2] They bind to different sites on the 50S subunit of the bacterial ribosome.[6][7] Dalfopristin binds first, inducing a conformational change in the ribosome that increases the binding affinity of Quinupristin by approximately 100-fold.[1][2] This cooperative and sequential binding at two distinct steps of protein synthesis leads to a potent synergistic effect.[2][4] Dalfopristin inhibits the early phase of protein synthesis by blocking peptidyl transfer, while Quinupristin inhibits the late phase by preventing polypeptide elongation and causing the release of incomplete chains.[1][6][8]
Q3: What are the primary in vitro methods for determining the synergistic activity of this compound?
A3: The two most common in vitro methods for assessing antibiotic synergy are the checkerboard assay and the time-kill curve analysis.[2][4] The checkerboard assay determines the minimal inhibitory concentration (MIC) of the drugs in combination, which allows for the calculation of the Fractional Inhibitory Concentration (FIC) index to quantify synergy.[4] The time-kill curve method provides a dynamic assessment of the bactericidal activity of the antibiotic combination over time.[2][4]
Q4: How is synergy defined in a checkerboard assay and time-kill curve analysis?
A4: In a checkerboard assay, synergy is typically defined by a Fractional Inhibitory Concentration (FIC) index of ≤ 0.5.[4] An FIC index between >0.5 and 4.0 is generally considered additive or indifferent.[4][9][10] In a time-kill curve analysis, synergy is defined as a ≥ 2-log10 (or 100-fold) decrease in the colony-forming units per milliliter (CFU/mL) between the combination and its most active single agent at a specific time point (e.g., 24 hours).[2][4][11]
Q5: What are some common solvents for preparing this compound stock solutions?
A5: this compound stock solutions can be prepared in sterile deionized water or ethanol, as recommended by the manufacturer.[4] It is crucial to ensure the solvents used are compatible with the experimental system and do not have any intrinsic antimicrobial activity at the concentrations used.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Inconsistent or non-reproducible results in synergy testing. | Media Variability: Different lots of Mueller-Hinton broth can have varying cation concentrations, affecting antibiotic activity.[4] Inoculum Preparation: The age and growth phase of the bacterial culture can impact susceptibility.[4][12] Incubation Conditions: Fluctuations in temperature or atmospheric conditions can affect bacterial growth and antibiotic efficacy.[4][13] | Media Consistency: Use the same lot of Mueller-Hinton broth for all related experiments. Standardized Inoculum: Always use a fresh, actively growing culture in the logarithmic phase for inoculum preparation.[12] Standardize the inoculum to a 0.5 McFarland standard.[4][13] Controlled Incubation: Ensure consistent and calibrated incubation temperature and atmospheric conditions. |
| No synergistic effect is observed (FIC Index > 0.5). | Incorrect Ratio: The prepared ratio of Quinupristin to Dalfopristin may not be the optimal 30:70. Intrinsic Resistance: The test organism may possess intrinsic resistance mechanisms to one or both components. For example, Enterococcus faecalis is intrinsically resistant to Quinupristin-Dalfopristin.[13][14] Drug Degradation: Improper storage of the antibiotic powders or stock solutions can lead to reduced potency.[13] | Verify Ratio: Double-check all calculations and dilutions to ensure the correct 30:70 ratio. Confirm Organism Susceptibility: Review the literature for known resistance patterns of the test organism. Proper Storage: Store antibiotic powders and stock solutions according to the manufacturer's instructions, protected from light and moisture. |
| Observed antagonism (FIC Index > 4.0) in the checkerboard assay. | Incorrect Ratio: While less likely to be the sole cause of strong antagonism, an incorrect ratio should be ruled out.[4] Experimental Error: Pipetting errors or incorrect dilutions can lead to misleading results. Drug Interaction: In rare cases, the specific combination of drugs and the test organism's physiology could lead to antagonism. | Verify Ratio and Dilutions: Meticulously re-check all calculations and pipetting steps. Repeat Experiment: Repeat the assay to confirm the result. Consider Alternative Methods: If antagonism persists, consider using a time-kill assay to further investigate the interaction. |
| Precipitation observed in wells with high drug concentrations. | Solubility Issues: this compound may have limited solubility at high concentrations in certain media. | Check Solubility Limits: Consult the manufacturer's data for solubility information. Use of a Co-solvent: If compatible with the assay, a small amount of an appropriate co-solvent may be used to prepare the initial stock solutions. Ensure the final concentration of the co-solvent in the assay does not affect bacterial growth. |
Data Presentation
Table 1: Interpretation of Fractional Inhibitory Concentration (FIC) Index
| FIC Index | Interpretation |
| ≤ 0.5 | Synergy[4][9][10] |
| > 0.5 to 4.0 | Additive/Indifference[4][9][10] |
| > 4.0 | Antagonism[4][10][15] |
Table 2: In Vitro Activity of Quinupristin/Dalfopristin (30:70) Against Selected Gram-Positive Pathogens
| Organism | MIC90 (µg/mL) | Bactericidal Activity |
| Staphylococcus aureus (including MRSA) | 0.5 - 1.0[2][12][16] | Bactericidal[3][12] |
| Streptococcus pneumoniae (penicillin-resistant) | 2.0[12] | Bactericidal[12] |
| Enterococcus faecium (vancomycin-resistant) | 2.0[5] | Bacteriostatic[5][12][17] |
| Enterococcus faecalis | Generally Resistant[2] | - |
MIC90 is the minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
Experimental Protocols
Checkerboard Assay Protocol
This protocol outlines the steps for performing a checkerboard assay to determine the synergistic interaction between this compound.
-
Preparation of Antibiotic Stock Solutions:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., sterile deionized water) at a concentration that is at least 10 times the highest concentration to be tested.[4]
-
-
Preparation of Bacterial Inoculum:
-
From a fresh overnight culture, prepare a bacterial suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to a turbidity equivalent to a 0.5 McFarland standard.[4][13]
-
Dilute this suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[4][13]
-
-
Plate Setup:
-
Use a 96-well microtiter plate.
-
Along the x-axis, perform serial two-fold dilutions of Dalfopristin.
-
Along the y-axis, perform serial two-fold dilutions of Quinupristin.
-
The final volume in each well should be 100 µL, consisting of 50 µL of the bacterial inoculum and 50 µL of the antibiotic dilution.[4]
-
Include wells with each antibiotic alone as controls, as well as a growth control well (no antibiotic) and a sterility control well (no bacteria).[4]
-
-
Incubation:
-
Reading the Results:
-
Determine the MIC of each antibiotic alone and in combination. The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.[4]
-
-
Calculation of the Fractional Inhibitory Concentration (FIC) Index:
-
Calculate the FIC for each drug in every well showing no growth:
-
Calculate the FIC Index for each combination:
-
FIC Index = FIC of Dalfopristin + FIC of Quinupristin
-
-
The FIC Index for the combination is the lowest FIC Index value obtained from all the wells that show no growth.[4]
-
Time-Kill Curve Analysis Protocol
This protocol describes the procedure for performing a time-kill curve analysis to evaluate the bactericidal activity of this compound in combination.
-
Preparation of Materials:
-
Prepare sterile CAMHB.
-
Prepare stock solutions of this compound.
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard and then dilute to achieve a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.[4]
-
-
Experimental Setup:
-
Prepare tubes or flasks containing:
-
Growth control (no antibiotic)
-
Quinupristin alone (at a specific concentration, e.g., MIC)
-
Dalfopristin alone (at a specific concentration, e.g., MIC)
-
This compound in combination (at their respective concentrations)
-
-
Inoculate each tube/flask with the prepared bacterial suspension.
-
-
Incubation and Sampling:
-
Incubate all tubes/flasks at 35-37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube/flask.[4]
-
-
Viable Cell Counting:
-
Perform serial dilutions of the samples in sterile saline or broth.
-
Plate the dilutions onto appropriate agar (B569324) plates (e.g., Tryptic Soy Agar).
-
Incubate the plates at 35-37°C for 18-24 hours.
-
Count the number of colonies (CFU/mL) on each plate.[4]
-
-
Data Analysis and Interpretation:
Visualizations
Caption: Mechanism of synergistic action of this compound.
Caption: Workflow for in vitro synergy testing.
Caption: Troubleshooting guide for in vitro experiments.
References
- 1. Quinupristin/dalfopristin - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. In-vitro and in-vivo antibacterial activity of quinupristin/dalfopristin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Antimicrobial characteristics of quinupristin/dalfopristin (Synercid at 30:70 ratio) compared to alternative ratios for in vitro testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. What is the mechanism of Dalfopristin mesilate? [synapse.patsnap.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro activity and post-antibiotic effect of quinupristin/dalfopristin (Synercid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. In vitro activity of quinupristin/dalfopristin against selected bacterial pathogens isolated in Italy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In-vitro activity of quinupristin/dalfopristin compared with other widely used antibiotics against strains isolated from patients with endocarditis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparative in vitro activity of quinupristin/dalfopristin against multidrug resistant Enterococcus faecium - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent MIC results for Quinupristin and dalfopristin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Minimum Inhibitory Concentration (MIC) testing of Quinupristin and Dalfopristin.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Quinupristin/Dalfopristin?
A1: this compound are streptogramin antibiotics that work synergistically to inhibit bacterial protein synthesis.[1][2] Dalfopristin, a streptogramin A, binds to the 50S ribosomal subunit, which causes a conformational change that increases the binding affinity of Quinupristin, a streptogramin B, by about 100-fold.[1][3] Dalfopristin inhibits the early phase of protein synthesis by interfering with peptidyl transfer, while Quinupristin binds to a nearby site on the 50S subunit and inhibits the late phase of protein synthesis by preventing peptide chain elongation and promoting the release of incomplete chains.[1][2][4] While each component is bacteriostatic alone, their combination is bactericidal against many susceptible organisms.[1][4]
Q2: What is the standard ratio of Quinupristin to Dalfopristin used in susceptibility testing?
A2: The standard, clinically approved ratio is 30% Quinupristin to 70% Dalfopristin by weight.[1] This 30:70 ratio is generally considered the standard for in vitro susceptibility testing as it is believed to accurately predict the in vivo potency and spectrum of the drug and its major metabolites.[5] While other ratios have been studied in vitro, the 30:70 combination is the most widely used and clinically relevant.[5][6]
Q3: Why are my MIC results for Enterococcus faecalis consistently high?
A3: Enterococcus faecalis typically exhibits intrinsic resistance to Quinupristin/Dalfopristin. This is often attributed to the lsaA gene, which encodes for an ABC transporter that can efflux the streptogramin A component (Dalfopristin).[7] Therefore, high MIC values for E. faecalis are expected.
Q4: How is synergy between this compound quantified?
A4: Synergy is most commonly quantified using the checkerboard assay to determine the Fractional Inhibitory Concentration (FIC) index or through time-kill curve analysis.[5][8][9] In a checkerboard assay, an FIC index of ≤ 0.5 is typically indicative of synergy.[5][8] For time-kill assays, synergy is generally defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point, such as 24 hours.[5][8]
Troubleshooting Inconsistent MIC Results
Q5: My MIC results for a quality control (QC) strain are consistently higher than the expected range. What are the potential causes?
A5: Several factors can contribute to unexpectedly high MIC values for QC strains:
-
Improper Inoculum Density: An inoculum that is too dense can lead to higher MICs. Ensure the bacterial suspension is standardized to a 0.5 McFarland standard before dilution.[7]
-
Reduced Antibiotic Potency: Improper storage of Quinupristin/Dalfopristin can cause degradation and loss of potency.[7][10] Store the antibiotic according to the manufacturer's instructions, typically at 2-8°C for Ezy MIC™ strips and below -20°C for prolonged storage.[11]
-
Incorrect Incubation Conditions: Deviations from the recommended incubation temperature (35°C ± 2°C) and duration (16-20 hours for broth microdilution, 16-18 hours for disk diffusion) can affect results.[7]
-
Media Composition: The type of media and supplements used can influence MIC results. The addition of blood or serum, or an increase in pH, can elevate the MIC of Quinupristin/Dalfopristin.[10]
Q6: I am observing significant variability in MIC results between replicate wells or plates. What could be the cause?
A6: Inconsistent results across replicates often point to issues with technique or reagent preparation:
-
Inadequate Mixing: Ensure the antimicrobial substance is well-homogenized in the broth.[12] Vortexing stock solutions and ensuring complete mixing in microtiter plates is critical.
-
Pipetting Errors: Inaccurate pipetting can lead to variations in the antibiotic concentration or inoculum density in different wells.
-
Mixed Cultures: Contamination of the inoculum with another organism can lead to inconsistent growth patterns and erroneous MIC readings.[13] It is crucial to start with a pure culture.[11]
Q7: There is a discrepancy between my broth microdilution and disk diffusion results. How should I proceed?
A7: Discrepancies between different susceptibility testing methods can occur.[7][14] Here is a workflow to troubleshoot this issue:
-
Verify QC Strain Results: First, check the results for your QC strains for both methods. If the QC is out of range for one or both methods, troubleshoot the specific assay(s).
-
Review Method-Specific Variables:
-
Disk Diffusion: Ensure proper agar (B569324) depth (4 ± 0.2 mm), correct disk placement, and accurate measurement of the zone of inhibition.[7][11] Be aware that blood supplementation in the agar can sometimes interfere with Quinupristin/Dalfopristin activity, potentially leading to smaller zone sizes.[7][10]
-
Broth Microdilution: Confirm the accuracy of serial dilutions and the final inoculum concentration.
-
-
Consider Intrinsic Resistance: For some organisms, one method may be more reliable than another for detecting certain resistance mechanisms.
-
Repeat the Test: If the cause of the discrepancy is not immediately obvious, repeat both assays simultaneously, paying close attention to procedural details.
Data Presentation
Table 1: Provisional MIC Breakpoints for Quinupristin/Dalfopristin
| Interpretation | MIC (µg/mL) |
| Susceptible | ≤ 1.0 |
| Intermediate | 2.0 |
| Resistant | ≥ 4.0 |
Source: Based on provisional breakpoints proposed by the National Committee for Clinical Laboratory Standards (now CLSI).[15]
Table 2: Factors Leading to Elevated Quinupristin/Dalfopristin MIC Results
| Factor | Description | Reference |
| Medium Supplements | Addition of serum, blood, or charcoal to the testing medium. | [10] |
| Increased pH | An increase in the pH of the testing medium. | [10] |
| High Inoculum Density | Using a bacterial inoculum that is heavier than the 0.5 McFarland standard. | [7] |
| Antibiotic Degradation | Improper storage leading to a decline in antibiotic potency. | [7][10] |
| Resistance Genes | Presence of genes like vat(D) or vat(E) conferring resistance to streptogramin A. | [16] |
Experimental Protocols
Checkerboard Assay Protocol (Broth Microdilution)
This method is used to assess the synergistic activity of this compound.
-
Prepare Antibiotic Solutions: Create stock solutions of this compound. Perform serial two-fold dilutions of each antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Plate Setup: In a 96-well microtiter plate, add the Dalfopristin dilutions in increasing concentrations along the x-axis and the Quinupristin dilutions in increasing concentrations along the y-axis. This creates a matrix of wells with various combinations of the two drugs.[9]
-
Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.[8]
-
Inoculate Plate: Add the diluted bacterial inoculum to each well of the microtiter plate. Include control wells for growth (no antibiotic), sterility (no bacteria), and each antibiotic alone.
-
Incubation: Incubate the plate at 35°C for 18-24 hours.[5]
-
Read Results: Determine the MIC of each antibiotic alone and in each combination. The MIC is the lowest concentration that completely inhibits visible bacterial growth.[5]
-
Calculate FIC Index: Calculate the Fractional Inhibitory Concentration (FIC) index to quantify synergy.
Visualizations
Caption: Synergistic inhibition of bacterial protein synthesis.
Caption: Workflow for troubleshooting inconsistent MIC results.
References
- 1. Quinupristin/dalfopristin - Wikipedia [en.wikipedia.org]
- 2. drugs.com [drugs.com]
- 3. What is the mechanism of Dalfopristin mesilate? [synapse.patsnap.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. benchchem.com [benchchem.com]
- 6. Antimicrobial characteristics of quinupristin/dalfopristin (Synercid® at 30:70 ratio) compared to alternative ratios for in vitro testing. - JMI Laboratories [jmilabs.com]
- 7. benchchem.com [benchchem.com]
- 8. Synergy Testing of Vancomycin-Resistant Enterococcus faecium against Quinupristin-Dalfopristin in Combination with Other Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Medium and supplement effects on the antimicrobial activity of quinupristin/dalfopristin tested by agar dilution and Etest methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. himedialabs.com [himedialabs.com]
- 12. researchgate.net [researchgate.net]
- 13. Antimicrobial activity of quinupristin-dalfopristin (RP 59500, Synercid) tested against over 28,000 recent clinical isolates from 200 medical centers in the United States and Canada - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of Two Quinupristin–dalfopristin Susceptibility Testing Methods and Two Interpretive Criteria for Enterococcus faecium Bloodstream Isolates from Korean Hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Mechanisms of Resistance to Quinupristin-Dalfopristin among Isolates of Enterococcus faecium from Animals, Raw Meat, and Hospital Patients in Western Europe - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Acquired Resistance to Quinupristin-Dalfopristin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Quinupristin-Dalfopristin.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to Quinupristin-Dalfopristin?
A1: Acquired resistance to Quinupristin-Dalfopristin, a combination of two streptogramins (Quinupristin, a streptogramin B, and Dalfopristin, a streptogramin A), primarily occurs through three main mechanisms:
-
Enzymatic Inactivation: This involves the modification of the antibiotic molecule by bacterial enzymes.
-
Active Efflux: This mechanism involves pumping the antibiotic out of the bacterial cell, preventing it from reaching its ribosomal target.
-
Target Site Modification: This involves alterations to the bacterial ribosome, the target of Quinupristin-Dalfopristin.
-
Ribosomal RNA (rRNA) Methylation: The erm genes (ermA, ermB, ermC) encode methyltransferases that modify the 23S rRNA, reducing the binding affinity of Quinupristin.[3][5] This often confers cross-resistance to macrolides and lincosamides (MLSB phenotype).[3]
-
Ribosomal Protein Mutations: Mutations in the genes encoding ribosomal proteins, such as L22 (rplV), can confer resistance by preventing the synergistic binding of the two streptogramin components.[4][6]
-
Q2: Why is Enterococcus faecalis intrinsically resistant to Quinupristin-Dalfopristin?
A2: Enterococcus faecalis possesses an intrinsic resistance mechanism mediated by the lsaA gene, which encodes an ABC transporter. This transporter is believed to actively efflux the drug from the cell, conferring resistance to lincosamides and streptogramin A compounds like Dalfopristin.
Q3: Is resistance to both components of Quinupristin-Dalfopristin necessary for clinical resistance?
A3: For high-level clinical resistance to the Quinupristin-Dalfopristin combination, resistance to the Dalfopristin (streptogramin A) component is generally required.[1] However, the presence of resistance mechanisms to both components can lead to higher levels of resistance.
Troubleshooting Guides
Antimicrobial Susceptibility Testing (AST)
Problem 1: My Minimum Inhibitory Concentration (MIC) results are consistently higher than expected for my quality control (QC) strain.
Possible Causes and Solutions:
-
Incorrect Inoculum Density: An overly dense inoculum can lead to falsely elevated MICs.
-
Troubleshooting: Ensure your inoculum is standardized to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[1]
-
-
Antibiotic Instability: Improper storage of Quinupristin-Dalfopristin can cause degradation and reduced potency.[1][7]
-
Troubleshooting: Store the antibiotic according to the manufacturer's instructions, typically frozen and protected from light. Prepare fresh stock solutions regularly.
-
-
Media Composition Issues: The composition of the testing medium can influence the activity of the drug.
-
Incorrect Incubation Conditions: Deviations from the recommended incubation time and temperature can affect bacterial growth and MIC results.
-
Troubleshooting: Incubate plates at 35°C ± 2°C for 16-20 hours in ambient air for broth microdilution, and 16-18 hours for disk diffusion.[1]
-
Problem 2: I'm observing a discrepancy between my disk diffusion and broth microdilution results.
Possible Causes and Solutions:
-
Protocol Adherence: Minor deviations in either protocol can lead to discordant results.
-
Troubleshooting: Carefully review and ensure strict adherence to the CLSI guidelines for both methods.[1] Pay close attention to inoculum preparation, agar (B569324) depth for disk diffusion, and reading of endpoints.
-
-
Quality Control: Ensure that your QC strains are within the acceptable range for both testing methods.
-
Troubleshooting: If QC is out of range for one method, troubleshoot that specific procedure.
-
-
Confirmation: If a discrepancy persists for a clinical isolate, consider retesting.
-
Troubleshooting: Repeat both tests. If the discrepancy remains, a third method, if available, could be used for confirmation.
-
Problem 3: I am seeing trailing endpoints (faint growth over a range of concentrations) in my broth microdilution assay.
Possible Causes and Solutions:
-
Bacteriostatic vs. Bactericidal Activity: Quinupristin-Dalfopristin is often bacteriostatic against Enterococcus faecium, which can sometimes lead to trailing.
-
Troubleshooting: Read the MIC as the lowest concentration that causes a significant inhibition of growth. For enterococci, it is important to be consistent in how endpoints are read.
-
-
Inoculum Issues: An inoculum that is too heavy can contribute to trailing.
-
Troubleshooting: Re-check your inoculum standardization.
-
Molecular Detection of Resistance Genes
Problem 4: My PCR for detecting resistance genes (vat, vga, erm) is not working (no bands or non-specific bands).
Possible Causes and Solutions:
-
DNA Quality: Poor quality or insufficient quantity of template DNA can lead to PCR failure.
-
Troubleshooting: Ensure your DNA extraction method yields pure, high-quality DNA. Quantify your DNA and use the recommended amount in the PCR reaction.
-
-
Primer Issues: Incorrect primer design, degradation, or inappropriate primer concentrations can cause problems.
-
Troubleshooting: Verify your primer sequences. Use fresh primer dilutions. Optimize primer concentrations in the PCR reaction.
-
-
PCR Conditions: Suboptimal annealing temperature or other PCR parameters can result in no amplification or non-specific products.
-
Contamination: Contamination of reagents or workspace with DNA can lead to false-positive results.
-
Troubleshooting: Use dedicated PCR workstations, aerosol-resistant pipette tips, and include a no-template control (NTC) in every run to monitor for contamination.[10]
-
Quantitative Data
Table 1: Quinupristin-Dalfopristin MIC Breakpoints (CLSI/FDA)
| Organism | Method | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Staphylococcus aureus | MIC (µg/mL) | ≤ 1 | 2 | ≥ 4 |
| Disk Diffusion (mm) | ≥ 19 | 16-18 | ≤ 15 | |
| Enterococcus faecium | MIC (µg/mL) | ≤ 1 | 2 | ≥ 4 |
| Disk Diffusion (mm) | ≥ 19 | 16-18 | ≤ 15 |
Source: Based on provisional CLSI and FDA recognized standards.[11][12][13]
Table 2: Typical Quinupristin-Dalfopristin MIC Values for Key Pathogens
| Organism | Resistance Mechanism/Phenotype | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (Methicillin-Susceptible) | Wild-Type | 0.25 - 1.0 | 0.5 | 1.0 |
| Staphylococcus aureus (Methicillin-Resistant) | Wild-Type | 0.25 - 2.0 | 1.0 | 1.0 - 2.0 |
| Staphylococcus aureus | vatA/vgbA positive | ≥ 8 | - | - |
| Staphylococcus aureus | vatB/vgaB + ermA/C | ≥ 8 | - | - |
| Staphylococcus aureus | L22 Ribosomal Protein Mutation | 4 - 8 | - | - |
| Enterococcus faecium (Vancomycin-Susceptible) | Wild-Type | ≤ 0.5 - 2.0 | ≤ 1.0 | ≤ 1.0 |
| Enterococcus faecium (Vancomycin-Resistant) | Wild-Type | ≤ 0.5 - 2.0 | ≤ 1.0 | 1.0 |
| Enterococcus faecium | vat(D) or vat(E) positive | ≥ 32 | - | - |
| Enterococcus faecium | Other/undefined mechanisms | 4 - 16 | - | - |
Source: Compiled from multiple studies.[2][3][14][15][16][17][18]
Table 3: Impact of Resistance Genes on Quinupristin and Dalfopristin MICs in E. faecium
| Gene(s) Present | Quinupristin MIC (µg/mL) | Dalfopristin MIC (µg/mL) | Quinupristin-Dalfopristin MIC (µg/mL) |
| None (Wild-Type) | 2 | 128 | 1 |
| ermB | 4 | 128 | 1 |
| satA (vat) | 2 | >512 | 2 |
| vgb | 16 | 128 | 2 |
| ermB + satA | 4 | >512 | 4 |
| ermB + vgb | 16 | 128 | 2 |
| satA + vgb | 16 | >512 | 8 |
| ermB + satA + vgb | 16 | >512 | 16 |
Source: Adapted from studies on isogenic strains.[19][20]
Experimental Protocols
Broth Microdilution MIC Testing
This protocol is based on CLSI guidelines.[1]
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies from a fresh (18-24 hour) non-selective agar plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Antibiotic Dilution:
-
Prepare serial two-fold dilutions of Quinupristin-Dalfopristin in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Dispense 100 µL of each dilution into the wells of a 96-well microtiter plate.
-
-
Inoculation:
-
Add the appropriate volume of the diluted bacterial suspension to each well.
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
-
Disk Diffusion Susceptibility Testing
This protocol is based on CLSI guidelines.[1]
-
Inoculum Preparation:
-
Prepare an inoculum suspension with a turbidity equivalent to a 0.5 McFarland standard as described above.
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the adjusted inoculum.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate 60 degrees after each application for even distribution.
-
-
Disk Application:
-
Using sterile forceps, place a 15 µg Quinupristin-Dalfopristin disk on the inoculated agar surface.
-
Gently press the disk to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-18 hours in ambient air.
-
-
Reading Results:
-
Measure the diameter of the zone of complete inhibition in millimeters (mm).
-
PCR for Detection of ermB Resistance Gene
This is a general protocol and may require optimization.
-
DNA Extraction:
-
Extract genomic DNA from a pure bacterial culture using a commercial kit or a standard boiling lysis method.
-
-
PCR Reaction Mixture (20 µL total volume):
-
5 µL PCR Master Mix (2x)
-
1 µL Forward Primer (ermB-F: 5'-GATACCGTTTACGAAATTGG-3') (10 µM)
-
1 µL Reverse Primer (ermB-R: sequence not provided in sources) (10 µM)
-
1 µL Template DNA
-
12 µL Nuclease-free water
-
-
PCR Cycling Conditions:
-
Initial Denaturation: 94°C for 2 minutes
-
35 Cycles:
-
Denaturation: 94°C for 30 seconds
-
Annealing: 58°C for 30 seconds
-
Extension: 72°C for 2 minutes
-
-
Final Extension: 72°C for 5 minutes
-
-
Gel Electrophoresis:
-
Run the PCR product on a 1.5% agarose (B213101) gel to visualize the amplified DNA fragment. The expected product size for these primers is approximately 640 bp.[9][10]
-
Note: Primer sequences for vat and vga genes can be designed based on published sequences in GenBank or found in relevant literature.
Visualizations
Caption: Overview of Quinupristin-Dalfopristin resistance mechanisms.
Caption: Troubleshooting workflow for high QC MIC values.
Caption: Workflow for characterizing Q/D resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanisms of Resistance to Quinupristin-Dalfopristin among Isolates of Enterococcus faecium from Animals, Raw Meat, and Hospital Patients in Western Europe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Resistance to Quinupristin-Dalfopristin Due to Mutation of L22 Ribosomal Protein in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel macrolide-lincosamide-streptogramin B resistance gene erm(56) in Trueperella pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance to quinupristin-dalfopristin due to mutation of L22 ribosomal protein in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of quinupristin/dalfopristin (Synercid) and RPR 106972 stability in susceptibility testing media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Application of Real-Time PCR Assays for Quantification of erm Genes Conferring Resistance to Macrolides-Lincosamides-Streptogramin B in Livestock Manure and Manure Management Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. fda.gov [fda.gov]
- 13. ars.usda.gov [ars.usda.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Methicillin-Resistant, Quinupristin-Dalfopristin-Resistant Staphylococcus aureus with Reduced Sensitivity to Glycopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quinupristin-Dalfopristin Resistance among Gram-Positive Bacteria in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Effects of Genes Encoding Resistance to Streptogramins A and B on the Activity of Quinupristin-Dalfopristin against Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
Effect of pH and serum on Quinupristin and dalfopristin activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the influence of pH and serum on the in vitro activity of Quinupristin-Dalfopristin.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Quinupristin-Dalfopristin?
A1: Quinupristin and Dalfopristin are streptogramin antibiotics that work synergistically to inhibit bacterial protein synthesis.[1] Dalfopristin binds to the 50S ribosomal subunit, which causes a conformational change that increases the binding affinity of Quinupristin to a nearby site.[1] This dual action effectively blocks peptide chain elongation, leading to the accumulation of incomplete peptide chains and, in many cases, bacterial cell death.[1]
Q2: How do pH and serum affect the in vitro activity of Quinupristin-Dalfopristin?
A2: The antibacterial activity of Quinupristin-Dalfopristin can be influenced by the pH of the testing medium and the presence of serum or blood. An increase in pH can lead to a twofold elevation in the Minimum Inhibitory Concentration (MIC), indicating reduced activity.[2] Similarly, the addition of serum or blood to the culture medium can also increase the MIC.[2] For instance, media supplemented with 5% sheep erythrocytes has been shown to raise the MIC by 0.5 to 2.5 log2 dilutions.
Q3: Why is Enterococcus faecalis intrinsically resistant to Quinupristin-Dalfopristin?
A3: Enterococcus faecalis possesses intrinsic resistance to Quinupristin-Dalfopristin, which is often attributed to the lsaA gene. This gene encodes for an ATP-binding cassette (ABC) transporter protein that actively effluxes (pumps out) streptogramin A antibiotics like Dalfopristin from the bacterial cell.[1]
Troubleshooting Guide
Problem 1: Higher than expected Minimum Inhibitory Concentration (MIC) values for quality control strains.
-
Possible Cause 1: Incorrect Inoculum Density.
-
Solution: Ensure the bacterial inoculum is standardized to a 0.5 McFarland turbidity standard. An inoculum that is too dense can lead to artificially elevated MIC values.[1]
-
-
Possible Cause 2: Reduced Antibiotic Potency.
-
Solution: Improper storage of Quinupristin-Dalfopristin can cause degradation. Always store the antibiotic according to the manufacturer's instructions to maintain its potency.[1]
-
-
Possible Cause 3: Media Composition.
-
Solution: The presence of supplements such as serum or blood in the testing medium can decrease the activity of Quinupristin-Dalfopristin.[1] Refer to the data tables below for expected variations. If possible, use unsupplemented media for baseline susceptibility testing.
-
-
Possible Cause 4: Inappropriate Incubation Conditions.
Problem 2: Discrepancy between disk diffusion and broth microdilution results.
-
Solution:
-
Verify Protocols: Carefully review both the disk diffusion and broth microdilution procedures to ensure they were performed correctly according to established guidelines (e.g., CLSI).[1]
-
Check Quality Control: Confirm that the quality control strains are within the acceptable ranges for both testing methods.[1]
-
Repeat Testing: If a discrepancy is observed for a clinical isolate, it is recommended to repeat the test. If the inconsistency persists, consider using a third method for confirmation if available.[1]
-
Data Presentation
Table 1: Effect of pH on Quinupristin-Dalfopristin MIC (µg/mL)
| pH | Staphylococcus aureus (ATCC 29213) | Enterococcus faecium (ATCC 51559) | General Trend |
| 6.8 | 0.5 | 1 | Baseline |
| 7.4 | 1 | 2 | Twofold Increase in MIC[2] |
| 8.0 | 2 | 4 | Further Increase in MIC |
Note: The values presented are hypothetical based on the reported twofold increase in MIC with pH elevation and are for illustrative purposes. Actual values may vary depending on the specific strain and experimental conditions.
Table 2: Effect of Serum on Quinupristin-Dalfopristin MIC (µg/mL)
| Serum Concentration | Staphylococcus aureus (ATCC 29213) | Enterococcus faecium (ATCC 51559) | General Trend |
| 0% | 0.5 | 1 | Baseline |
| 10% Human Serum | 1 | 2 | Increased MIC |
| 25% Human Serum | 1-2 | 2-4 | Increased MIC |
| 50% Human Serum | 2-4 | 4-8 | Increased MIC |
| 5% Sheep Blood | 1-2 | 2-4 | 0.5 to 2.5 log2 dilution increase in MIC |
Note: The values presented are hypothetical and for illustrative purposes, reflecting the general trend of increased MIC with the addition of serum or blood.
Experimental Protocols
Broth Microdilution Method (based on CLSI guidelines)
-
Prepare Inoculum:
-
Select 3-5 well-isolated colonies of the test organism from a non-selective agar (B569324) plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[1]
-
-
Prepare Antibiotic Dilutions:
-
Prepare serial two-fold dilutions of Quinupristin-Dalfopristin in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Dispense 100 µL of each antibiotic dilution into the wells of a 96-well microtiter plate.[1]
-
-
Inoculation:
-
Add 5 µL of the standardized bacterial suspension to each well.[1]
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[1]
-
-
Reading Results:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[1]
-
Disk Diffusion Method (based on CLSI guidelines)
-
Prepare Inoculum:
-
Prepare an inoculum suspension as described in the broth microdilution method (turbidity equivalent to a 0.5 McFarland standard).[1]
-
-
Inoculate Agar Plate:
-
Dip a sterile cotton swab into the adjusted inoculum suspension and remove excess fluid.
-
Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution.[1]
-
-
Apply Antibiotic Disk:
-
Using sterile forceps, place a 15 µg Quinupristin-Dalfopristin disk on the inoculated agar surface.
-
Gently press the disk to ensure complete contact with the agar.[1]
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-18 hours in ambient air.[1]
-
-
Reading Results:
-
Measure the diameter of the zone of complete inhibition in millimeters (mm).[1]
-
Visualizations
Caption: Synergistic mechanism of this compound.
Caption: Workflow for MIC determination by broth microdilution.
References
- 1. benchchem.com [benchchem.com]
- 2. Medium and supplement effects on the antimicrobial activity of quinupristin/dalfopristin tested by agar dilution and Etest methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Carbon Dioxide on Broth Microdilution Susceptibility Testing of Brucella spp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Carbon Dioxide on Testing of Susceptibilities of Respiratory Tract Pathogens to Macrolide and Azalide Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming trailing endpoints in Quinupristin and dalfopristin susceptibility testing
Welcome to the technical support center for Quinupristin-Dalfopristin susceptibility testing. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during in vitro experiments, with a particular focus on the phenomenon of trailing endpoints.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Quinupristin-Dalfopristin?
A1: Quinupristin and Dalfopristin are streptogramin antibiotics that work synergistically to inhibit bacterial protein synthesis. Dalfopristin, a streptogramin A, binds to the 50S ribosomal subunit, which causes a conformational change that increases the affinity for Quinupristin, a streptogramin B, to bind to a nearby site. This cooperative binding blocks peptide chain elongation, leading to the accumulation of incomplete peptide chains and ultimately inhibiting bacterial growth.[1]
Q2: What are the primary mechanisms of resistance to Quinupristin-Dalfopristin?
A2: Resistance to the Quinupristin-Dalfopristin combination typically requires resistance to the Dalfopristin (streptogramin A) component.[1] Common mechanisms include:
-
Enzymatic inactivation: Production of acetyltransferases that inactivate Dalfopristin or hydrolases that inactivate Quinupristin.[1]
-
Active efflux: ATP-binding cassette (ABC) transporters that pump the drug out of the bacterial cell.[1]
-
Target site modification: Alterations in the ribosomal binding sites, often through methylation of the 23S rRNA, which reduces the binding affinity of the drugs.[1]
Q3: Why is Enterococcus faecalis intrinsically resistant to Quinupristin-Dalfopristin?
A3: Enterococcus faecalis possesses intrinsic resistance to Quinupristin-Dalfopristin, often attributed to the lsaA gene, which encodes an ABC transporter that confers resistance to streptogramin A antibiotics like Dalfopristin.[1]
Q4: What are "trailing endpoints" in the context of Quinupristin-Dalfopristin susceptibility testing?
A4: Trailing endpoints, or trailing growth, refer to the observation of reduced but persistent bacterial growth (often appearing as a haze) in broth microdilution wells at concentrations above the true Minimum Inhibitory Concentration (MIC). This can make it difficult to determine the precise MIC and may lead to misinterpretation of susceptibility results. For Quinupristin-Dalfopristin, this has been noted particularly with staphylococci and enterococci.[2]
Troubleshooting Guide: Overcoming Trailing Endpoints
Trailing endpoints can be a significant challenge in the interpretation of Quinupristin-Dalfopristin susceptibility testing results. This guide provides a systematic approach to troubleshoot and manage this phenomenon.
Problem: Hazy growth or "trailing" observed across multiple wells in broth microdilution.
Potential Causes:
-
Incorrect reading of the MIC endpoint.
-
Suboptimal inoculum preparation.
-
Degradation of the antibiotic.
-
Influence of testing media components.
Solutions:
-
Standardize Endpoint Reading:
-
For hazy or trailing growth with staphylococci and enterococci, the recommended endpoint is the concentration at which 90% of growth is inhibited as judged by the naked eye.[2] Ignore faint hazes and read the MIC where a significant reduction in turbidity is first observed.
-
-
Optimize Inoculum Preparation:
-
Ensure the inoculum is prepared from fresh, overnight growth on a non-selective agar (B569324) plate.
-
Standardize the inoculum to a 0.5 McFarland turbidity standard to ensure a consistent starting cell density.
-
-
Verify Antibiotic Potency:
-
Quinupristin-Dalfopristin can lose potency over time, especially when stored in solution or in prepared media.[3] Studies have shown a significant loss of activity in broth microdilution trays at 35°C over 12-24 hours.
-
Prepare fresh antibiotic dilutions for each experiment. Avoid using pre-prepared plates that have been stored for extended periods.
-
-
Evaluate Media Composition:
-
The presence of blood or serum in the testing medium can elevate MIC values for Quinupristin-Dalfopristin by two- to four-fold.[3]
-
If trailing is a persistent issue and the organism does not require blood for growth, consider using unsupplemented Mueller-Hinton broth.
-
Be aware of the pH of your media, as increases in pH can also lead to elevated MICs.[3]
-
Problem: Discrepancy between disk diffusion and broth microdilution results.
Potential Causes:
-
Procedural errors in one or both methods.
-
Quality control strains out of range.
-
Inherent differences in the methods' ability to detect trailing growth.
Solutions:
-
Review and Verify Protocols:
-
Double-check that both the disk diffusion and broth microdilution procedures were performed according to established guidelines (e.g., CLSI).
-
-
Check Quality Control:
-
Ensure that your quality control strains are within the acceptable ranges for both methods. If not, troubleshoot the specific method with the out-of-range QC.
-
-
Repeat Testing:
-
If a discrepancy is observed for a clinical isolate, it is advisable to repeat the test. If the discrepancy persists, consider using a third method for confirmation if available.
-
Data Presentation
The following tables summarize quantitative data on factors that can influence Quinupristin-Dalfopristin MIC values.
Table 1: Impact of Media Supplementation on Quinupristin-Dalfopristin MICs
| Organism | Base Medium | Supplement | Fold Increase in MIC |
| Gram-positive species | Mueller-Hinton Agar | 5% Sheep Erythrocytes | 2- to 4-fold |
| Gram-positive species | Mueller-Hinton Agar | Serum | ~2-fold |
Data synthesized from research indicating that additions of serum and blood can cause a consistent elevation in Quinupristin-Dalfopristin MICs.[3]
Table 2: CLSI Breakpoints for Quinupristin-Dalfopristin
| Organism | Method | Susceptible | Intermediate | Resistant |
| Staphylococcus aureus | MIC (µg/mL) | ≤1 | 2 | ≥4 |
| Disk Diffusion (mm) | ≥19 | 16-18 | ≤15 | |
| Enterococcus faecium (vancomycin-resistant) | MIC (µg/mL) | ≤1 | 2 | ≥4 |
| Disk Diffusion (mm) | ≥19 | 16-18 | ≤15 |
Source: Clinical and Laboratory Standards Institute (CLSI) M100 guidelines.
Experimental Protocols
Broth Microdilution Method (based on CLSI guidelines)
-
Prepare Inoculum: Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[1]
-
Prepare Antibiotic Dilutions: Prepare serial two-fold dilutions of Quinupristin-Dalfopristin in cation-adjusted Mueller-Hinton broth (CAMHB). Dispense 100 µL of each antibiotic dilution into the wells of a 96-well microtiter plate.[1]
-
Inoculation: Add 5 µL of the standardized bacterial suspension to each well.[1]
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[1]
-
Reading Results: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[1] For trailing endpoints, read the MIC at the lowest concentration that inhibits at least 90% of the growth compared to the control well.[2]
Disk Diffusion Method (based on CLSI guidelines)
-
Prepare Inoculum: Prepare an inoculum suspension as described in the broth microdilution method (turbidity equivalent to a 0.5 McFarland standard).[1]
-
Inoculate Agar Plate: Dip a sterile cotton swab into the adjusted inoculum suspension and remove excess fluid by pressing the swab against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution.[1]
-
Apply Antibiotic Disk: Using sterile forceps, place a 15 µg Quinupristin-Dalfopristin disk on the inoculated agar surface. Gently press the disk to ensure complete contact with the agar.[1]
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours in ambient air.[1]
-
Reading Results: Measure the diameter of the zone of complete inhibition in millimeters (mm) using a ruler or caliper.[1]
Visualizations
Caption: Troubleshooting workflow for trailing endpoints.
Caption: Synergistic mechanism of Quinupristin-Dalfopristin.
References
Technical Support Center: Optimizing Quinupristin-Dalfopristin Synergy
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working to optimize the synergistic 30:70 ratio of quinupristin (B39894) to dalfopristin (B1669780).
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of synergy between quinupristin and dalfopristin?
A1: this compound are streptogramin antibiotics that individually act as bacteriostatic agents, but in combination, they exhibit a potent bactericidal effect.[1] Their synergy stems from a sequential and cooperative binding to the bacterial 50S ribosomal subunit, which disrupts protein synthesis at two different stages.[2][3] Dalfopristin (a streptogramin A) binds first to the peptidyl transferase center, inducing a conformational change in the ribosome.[1][2] This change significantly increases the binding affinity for quinupristin (a streptogramin B), by a factor of approximately 100.[1][2] Quinupristin then binds to a nearby site in the ribosomal exit tunnel, preventing polypeptide elongation and leading to the release of incomplete peptide chains.[1][2]
Q2: Why is the 30:70 (quinupristin:dalfopristin) ratio the established standard?
A2: The 30:70 weight-to-weight ratio of quinupristin to dalfopristin is the formulation used in the commercially available antibiotic Synercid®.[1][2] This specific ratio has been demonstrated to produce a synergistic and bactericidal effect against a range of susceptible pathogens.[3] While some in vitro studies have explored other ratios (such as 50:50 and 70:30) and found no significant differences in potency against certain bacterial strains, the 30:70 ratio is widely accepted as the standard for in vitro susceptibility testing.[4][5] It is believed to accurately predict the in vivo potency and spectrum of the drug and its primary metabolites.[4][5]
Q3: What are the primary laboratory methods for evaluating the synergistic activity of this compound?
A3: The two most common in vitro methods for assessing antibiotic synergy are the checkerboard assay and the time-kill curve analysis.[5][6] The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) Index, which provides a quantitative measure of the interaction between the two drugs.[6][7] The time-kill curve analysis offers a dynamic view of the antimicrobial effect over time, assessing the rate and extent of bacterial killing by the combination compared to the individual agents.[8][9]
Q4: What are the typical endpoints or values that define synergy in these assays?
A4: In a checkerboard assay, synergy is typically defined by a Fractional Inhibitory Concentration (FIC) index of ≤ 0.5.[7][8] An FIC index between 0.5 and 4.0 is generally considered additive or indifferent, while an index > 4.0 suggests antagonism.[5][7] In a time-kill curve analysis, synergy is demonstrated by a ≥ 2-log10 decrease in bacterial count (CFU/mL) by the combination compared to its most active single component at a specific time point (e.g., 24 hours).[5][6]
Troubleshooting Experimental Issues
Problem 1: High variability in Minimum Inhibitory Concentration (MIC) results for individual agents.
-
Possible Cause: Inconsistent inoculum preparation. The growth phase and density of the bacterial culture can significantly impact susceptibility results.
-
Solution: Always use a fresh, actively growing bacterial culture to prepare your inoculum. Standardize the inoculum density using a spectrophotometer or a McFarland standard to ensure a consistent starting concentration (typically ~5 x 10^5 CFU/mL for broth microdilution).[5]
-
-
Possible Cause: Variability in growth media. The cation concentration in Mueller-Hinton Broth (MHB), the standard medium for susceptibility testing, can influence the activity of some antibiotics.
-
Solution: Use the same lot of MHB for all related experiments to minimize variability. Ensure the broth is prepared and stored according to the manufacturer's instructions.[5]
-
Problem 2: The checkerboard assay does not show the expected synergistic effect (FIC Index > 0.5).
-
Possible Cause: Suboptimal drug concentrations were tested. The range of concentrations chosen for the checkerboard assay may not include the concentrations at which synergy occurs.
-
Solution: Before performing the checkerboard assay, accurately determine the MIC of each drug individually. The checkerboard dilutions should span a range both above and below the individual MICs for each drug (e.g., from 4x MIC to 1/16x MIC).
-
-
Possible Cause: Pipetting or dilution errors. Inaccurate preparation of the serial dilutions can lead to misleading results.
-
Solution: Ensure all pipettes are properly calibrated. Use fresh pipette tips for each dilution step to avoid carryover. When preparing the checkerboard plate, be meticulous in the order and technique of adding the drugs and inoculum.[5]
-
Problem 3: Antagonism is observed in the checkerboard assay (FIC Index > 4.0).
-
Possible Cause: Incorrect ratio preparation. While less likely to be the sole cause of strong antagonism, an error in the preparation of the this compound stock solutions could alter the intended 30:70 ratio.
-
Solution: Carefully recalculate and reprepare the stock solutions, ensuring the correct weights of each compound are used to achieve the 30:70 ratio.[5]
-
-
Possible Cause: High inoculum density. An excessively high bacterial inoculum can sometimes lead to an apparent antagonistic effect.
-
Solution: Re-verify your inoculum preparation procedure to ensure the final concentration in the wells is correct.[5]
-
Problem 4: Time-kill analysis does not demonstrate a synergistic killing effect.
-
Possible Cause: Insufficient sampling time points. The synergistic effect may occur at a time point that was not measured.
-
Solution: Include a range of time points in your analysis, such as 0, 2, 4, 8, and 24 hours, to capture the full dynamic interaction between the antibiotics and the bacteria.[6]
-
-
Possible Cause: The chosen concentrations are not optimal for demonstrating synergy.
-
Solution: Test concentrations that are clinically relevant and based on the MICs of the individual agents (e.g., 0.5x MIC, 1x MIC, 2x MIC). The most significant synergistic effect is often observed at sub-inhibitory concentrations of one or both drugs.
-
Data Presentation
Table 1: Interpreting the Fractional Inhibitory Concentration (FIC) Index from a Checkerboard Assay
| FIC Index | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 4.0 | Additive or Indifference |
| > 4.0 | Antagonism |
Table 2: Example In Vitro Activity of Quinupristin-Dalfopristin (30:70) Against Gram-Positive Pathogens
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus (Methicillin-susceptible) | 0.5 | 1 |
| Staphylococcus aureus (Methicillin-resistant) | 1 | 1 |
| Streptococcus pneumoniae | 0.5 | 1 |
| Enterococcus faecium (Vancomycin-resistant) | 1 | 2 |
Note: MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. These values are illustrative and can vary between studies.
Experimental Protocols & Visualizations
Mechanism of Action on the Bacterial Ribosome
The synergistic action of this compound is a result of their sequential binding to the 50S ribosomal subunit.
Caption: Synergistic binding of dalfopristin and quinupristin to the 50S ribosome.
Experimental Workflow: Checkerboard Assay
The checkerboard assay is a standard method to quantify antibiotic synergy.
Caption: Workflow for performing an in vitro checkerboard synergy assay.
Detailed Protocol: Checkerboard Assay
-
Preparation of Antimicrobial Agents: Prepare stock solutions of this compound in a suitable solvent (e.g., sterile deionized water or DMSO). From these, create working solutions at a concentration of 4x the highest concentration to be tested in the assay.
-
Determine Individual MICs: Before the synergy test, determine the MIC of each drug independently against the test organism using a standard broth microdilution method.
-
Preparation of Bacterial Inoculum: From an overnight culture, suspend bacterial colonies in Mueller-Hinton Broth (MHB). Adjust the suspension to match a 0.5 McFarland turbidity standard, then dilute it to achieve a final desired inoculum of approximately 5 x 10^5 CFU/mL in the assay wells.[5]
-
Plate Setup:
-
Dispense 50 µL of MHB into each well of a 96-well microtiter plate.
-
Dalfopristin Dilution (Horizontal): Add 50 µL of the dalfopristin working solution to the first column of wells. Perform a two-fold serial dilution by transferring 50 µL from each well to the adjacent well in the same row. Discard the final 50 µL from the last column.
-
Quinupristin Dilution (Vertical): Add 50 µL of the quinupristin working solution to the first row of wells. Perform a two-fold serial dilution by transferring 50 µL from each well to the well below it in the same column. Discard the final 50 µL from the last row. This creates a "checkerboard" of varying drug concentrations.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Collection and Analysis:
-
After incubation, determine the MIC of the drug combination in each well by observing the lowest concentration that completely inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in a given well:
-
FIC of Quinupristin (FIC_Q) = (MIC of Quinupristin in combination) / (MIC of Quinupristin alone)
-
FIC of Dalfopristin (FIC_D) = (MIC of Dalfopristin in combination) / (MIC of Dalfopristin alone)
-
-
Calculate the FIC Index: FIC Index = FIC_Q + FIC_D.[7]
-
Interpret the result based on the values in Table 1.
-
Detailed Protocol: Time-Kill Curve Analysis
-
Preparation: Prepare bacterial inoculum as described for the checkerboard assay, adjusting to a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.
-
Experimental Setup: Prepare flasks or tubes for each condition:
-
Growth control (no antibiotic)
-
Quinupristin alone (at a relevant concentration, e.g., 1x MIC)
-
Dalfopristin alone (at a relevant concentration, e.g., 1x MIC)
-
This compound in combination (at the desired ratio and concentrations).
-
-
Inoculation and Sampling: Inoculate the prepared flasks with the bacterial suspension. Incubate at 37°C with agitation. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.[6]
-
Viable Cell Count: Perform serial dilutions of each aliquot and plate them onto appropriate agar (B569324) (e.g., Tryptic Soy Agar). Incubate the plates for 18-24 hours and then count the number of colony-forming units (CFU/mL).
-
Data Analysis and Interpretation:
References
- 1. Quinupristin/dalfopristin - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Antimicrobial characteristics of quinupristin/dalfopristin (Synercid at 30:70 ratio) compared to alternative ratios for in vitro testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection | MDPI [mdpi.com]
- 9. Pharmacodynamic Analysis of the Activity of Quinupristin-Dalfopristin against Vancomycin-Resistant Enterococcus faecium with Differing MBCs via Time-Kill-Curve and Postantibiotic Effect Methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vitro Drug Interaction Studies with Quinupristin and Dalfopristin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting in vitro drug interaction studies with the streptogramin antibiotic combination Quinupristin/Dalfopristin (Q/D).
Section 1: Troubleshooting Guides
This section addresses specific issues that may be encountered during in vitro experiments with Quinupristin/Dalfopristin.
Troubleshooting Synergy Testing: Checkerboard and Time-Kill Assays
Question: My checkerboard assay does not show the expected synergy between Quinupristin and Dalfopristin. What are the possible causes and solutions?
Answer:
Several factors can lead to a lack of observable synergy in a checkerboard assay. Here are some common issues and troubleshooting steps:
-
Intrinsic Resistance: The test organism may possess intrinsic resistance to the synergistic action of Q/D. This is particularly noted in species like Enterococcus faecalis.[1]
-
Suboptimal Drug Concentrations: The concentration ranges of this compound might not be optimal for demonstrating synergy. It is advisable to test a broad range of concentrations for both drugs.[1]
-
Incorrect Ratio: While the clinically approved ratio is 30:70 (Quinupristin:Dalfopristin), in vitro studies have explored other ratios. Although research has shown no significant potency differences between 30:70, 50:50, and 70:30 ratios against a wide panel of bacteria, the 30:70 ratio is standard for susceptibility testing as it is believed to best predict in vivo efficacy.[1]
-
Bacteriostatic vs. Bactericidal Effect: The combination may be bacteriostatic rather than bactericidal against the specific test organism. A time-kill assay is recommended to differentiate between these effects.[1]
-
Experimental Errors:
-
Pipetting Inaccuracies: Small errors in serial dilutions can significantly impact the results. Ensure careful and precise pipetting.[2]
-
Inadequate Controls: Proper controls are essential for valid results. Each drug must be tested alone to determine its individual Minimum Inhibitory Concentration (MIC).[2]
-
Question: I am observing inconsistent results in my time-kill assays. What could be the cause?
Answer:
Inconsistent time-kill assay results can stem from several factors:
-
Inoculum Preparation: The bacterial culture must be in the logarithmic growth phase to ensure consistent results.
-
Sampling and Plating: Ensure thorough mixing before taking each sample and use appropriate serial dilutions for accurate colony counting.
-
Antibiotic Carryover: Inadequate neutralization of the antibiotic can inhibit growth on the agar (B569324) plates, leading to falsely low colony counts. Ensure the neutralizing agent is effective.
-
Static vs. Cidal Effect: At certain concentrations, the combination might be bacteriostatic, not bactericidal. A clear definition of synergy (e.g., a ≥2 log10 decrease in CFU/mL with the combination compared to the most active single agent) should be established.
Troubleshooting CYP450 Inhibition Assays
Question: I am having difficulty dissolving Quinupristin/Dalfopristin in the aqueous buffer for my CYP3A4 inhibition assay, leading to precipitation.
Answer:
This is a common challenge due to the low water solubility of these compounds. Here are some troubleshooting strategies:
-
Use of a Co-Solvent: Prepare a concentrated stock solution in an organic solvent like DMSO, ethanol, or methanol. Then, dilute this stock into the aqueous experimental medium. Be mindful that the final concentration of the organic solvent should be low enough to not affect the enzymatic activity.
-
Optimized Dilution: When diluting the stock solution, add it to the aqueous medium while vortexing or stirring to promote rapid and uniform mixing.
-
Pre-warming the Medium: Solubility can be temperature-dependent. Pre-warming the aqueous medium to 37°C before adding the DMSO stock may improve solubility.
-
Lower the Final Concentration: If precipitation persists, consider lowering the final concentration of Quinupristin/Dalfopristin in the assay.
Question: My IC50 values for CYP3A4 inhibition by Quinupristin/Dalfopristin are highly variable between experiments.
Answer:
Variability in IC50 values can be caused by several factors:
-
Microsome Quality: Ensure the use of high-quality human liver microsomes with consistent enzymatic activity.
-
Incubation Time: The incubation time can influence the IC50 value, especially for time-dependent inhibitors. Standardize the incubation time across all experiments.
-
Substrate Concentration: The IC50 value can be dependent on the concentration of the CYP3A4 substrate used. Use a consistent and appropriate substrate concentration.
-
Data Analysis: Use a consistent method for calculating the IC50 value from the dose-response curve.
Troubleshooting HPLC Analysis
Question: I am observing peak tailing in the HPLC analysis of this compound.
Answer:
Peak tailing can be caused by several factors related to the column, mobile phase, or instrument:
-
Column Issues:
-
Deterioration of the packed bed: This can be caused by rough handling or a manufacturing defect.
-
Interaction with active sites: The analytes may interact with residual silanols on the packing material. Adjusting the mobile phase pH or buffer strength can help mitigate this.[3]
-
-
Mobile Phase Issues:
-
Incompatibility of sample solvent with mobile phase: Ensure the solvent used to dissolve the sample is compatible with the mobile phase.
-
-
Instrumental Problems:
-
Extra-column band broadening: This can occur due to issues in the injector, detector, or connecting tubing.
-
Question: My retention times for this compound are drifting during the HPLC run.
Answer:
Retention time drift can be caused by:
-
Poor Temperature Control: Use a column oven to maintain a stable temperature.[4]
-
Incorrect Mobile Phase Composition: Prepare fresh mobile phase and ensure the mixer is working correctly for gradient methods.[4]
-
Poor Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase.[4]
-
Changes in Flow Rate: Check for leaks and ensure the pump is functioning correctly.[4]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of synergistic action between this compound?
A1: this compound are protein synthesis inhibitors that bind to the 50S ribosomal subunit of bacteria. Dalfopristin binds first, inducing a conformational change in the ribosome that increases the binding affinity for Quinupristin by about 100-fold. This cooperative binding at two different sites disrupts distinct stages of protein synthesis, resulting in a synergistic bactericidal effect that is greater than their individual bacteriostatic activities.[5]
Q2: How is synergy quantitatively defined in a checkerboard assay?
A2: Synergy in a checkerboard assay is determined by calculating the Fractional Inhibitory Concentration (FIC) index. The FIC index is calculated using the following formula:
FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)[5][6]
Q3: Why is it important to study the interaction of Quinupristin/Dalfopristin with CYP450 enzymes?
A3: Quinupristin/Dalfopristin is a known inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme system.[8][9][10] This inhibition can lead to significant drug-drug interactions, increasing the plasma concentrations of co-administered drugs that are metabolized by CYP3A4, potentially leading to toxicity.[5][7][8][10]
Q4: What are some common in vitro methods to assess the interaction of Quinupristin/Dalfopristin with other drugs?
A4: The most common in vitro methods are:
-
Checkerboard Assay: To determine synergy with other antibiotics.
-
Time-Kill Assay: To assess the rate and extent of bacterial killing by the drug combination over time.
-
CYP450 Inhibition Assay: To evaluate the potential for drug-drug interactions by determining the IC50 value for the inhibition of specific CYP enzymes, particularly CYP3A4.[8][11]
Section 3: Data Presentation
Table 1: In Vitro Activity of Quinupristin/Dalfopristin Against Various Bacterial Species
| Bacterial Species | MIC50 (mg/L) | MIC90 (mg/L) |
| Staphylococcus aureus (methicillin-susceptible) | ≤1.0 | ≤1.0 |
| Staphylococcus aureus (methicillin-resistant) | ≤1.0 | ≤1.0 |
| Streptococcus pneumoniae (penicillin-susceptible) | 0.5 | 2.0 |
| Streptococcus pneumoniae (penicillin-resistant) | 0.5 | 2.0 |
| Enterococcus faecium (vancomycin-susceptible) | - | 32.0 |
| Enterococcus faecium (vancomycin-resistant) | - | 32.0 |
| Legionella pneumophila | 0.06 - 2.0 | - |
| Mycoplasma pneumoniae | - | 0.1 |
Data compiled from multiple sources.[10][12][13][14][15][16]
Table 2: Example IC50 Values of Known CYP3A4 Inhibitors
| Inhibitor | IC50 (µM) |
| Ketoconazole | 0.04 |
| Clotrimazole | ~0.1 |
| Ritonavir | ~0.1 |
| Verapamil | ~2.0 |
| Diltiazem | ~10.0 |
This table provides reference values for known CYP3A4 inhibitors to contextualize experimental results for Quinupristin/Dalfopristin. Actual IC50 values for Q/D should be determined experimentally.
Section 4: Experimental Protocols
Checkerboard Assay Protocol
-
Preparation of Antibiotic Solutions: Prepare stock solutions of this compound. Create a series of two-fold dilutions for each antibiotic.
-
Plate Setup: In a 96-well microtiter plate, add increasing concentrations of Dalfopristin along the x-axis and increasing concentrations of Quinupristin along the y-axis. This creates a matrix of wells with various combinations of the two drugs.
-
Inoculation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to the desired final concentration (e.g., 5 x 10^5 CFU/mL). Add the inoculum to each well.
-
Incubation: Incubate the plate at 35-37°C for 16-24 hours.[1]
-
Reading Results: Determine the MIC of each antibiotic alone and in combination. The MIC is the lowest concentration that completely inhibits visible bacterial growth.[1]
-
Data Analysis: Calculate the FIC index for each well showing no growth to determine synergy, additivity, or antagonism.[5][6]
Time-Kill Assay Protocol
-
Preparation of Cultures: Grow bacterial cultures to the logarithmic phase.
-
Exposure to Antibiotics: Expose the bacterial suspension to Quinupristin alone, Dalfopristin alone, and the combination of this compound at specific concentrations (often at or near their MICs). Include a growth control without any antibiotic.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each culture.[1]
-
Enumeration: Perform serial dilutions of the samples and plate them on appropriate agar to determine the number of viable bacteria (CFU/mL).[1]
-
Data Analysis: Plot the log10 CFU/mL versus time for each condition. Synergy is typically defined as a ≥2 log10 decrease in CFU/mL with the combination compared to the most active single agent at a specific time point.
In Vitro CYP3A4 Inhibition Assay Protocol
-
Materials: Human liver microsomes, a specific CYP3A4 substrate (e.g., midazolam or testosterone), NADPH regenerating system, and Quinupristin/Dalfopristin.
-
Incubation: Incubate the human liver microsomes with a series of concentrations of Quinupristin/Dalfopristin and the specific CYP3A4 substrate.
-
Reaction Initiation: Start the reaction by adding the NADPH regenerating system.
-
Reaction Termination: After a specified incubation time, stop the reaction (e.g., by adding a cold organic solvent).
-
Metabolite Quantification: Analyze the formation of the specific metabolite of the CYP3A4 substrate using LC-MS/MS.
-
Data Analysis: Calculate the percent inhibition of metabolite formation at each concentration of Quinupristin/Dalfopristin compared to a vehicle control. Determine the IC50 value, which is the concentration of Quinupristin/Dalfopristin that causes 50% inhibition of the CYP3A4 activity.[11][17]
Section 5: Visualizations
Caption: Synergistic action of Dalfopristin and Quinupristin on the bacterial ribosome.
Caption: Experimental workflow for the checkerboard synergy assay.
Caption: Workflow for in vitro CYP3A4 inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. clyte.tech [clyte.tech]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. emerypharma.com [emerypharma.com]
- 6. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. Antibiotic Synergy (Checkerboard) Testing, Other Bacterial | AMRI [amri.staging.ribbitt.com]
- 8. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 9. transpharmlab.com [transpharmlab.com]
- 10. Beyond the FIC index: the extended information from fractional inhibitory concentrations (FICs) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. emerypharma.com [emerypharma.com]
- 13. Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multistep binding process - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lcms.cz [lcms.cz]
- 15. m.youtube.com [m.youtube.com]
- 16. In-vitro activity of quinupristin/dalfopristin compared with other widely used antibiotics against strains isolated from patients with endocarditis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. evotec.com [evotec.com]
Validation & Comparative
Quinupristin/Dalfopristin vs. Linezolid in Staphylococcal Biofilm Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic-resistant staphylococci, particularly in the context of biofilm-associated infections, presents a significant challenge in clinical practice. Biofilms, structured communities of bacteria encased in a self-produced polymeric matrix, exhibit increased tolerance to conventional antimicrobial agents. This guide provides an objective comparison of two key antibiotic options, the streptogramin combination quinupristin/dalfopristin and the oxazolidinone linezolid (B1675486), in their efficacy against staphylococcal biofilms, supported by experimental data.
Executive Summary
Both quinupristin/dalfopristin and linezolid demonstrate activity against planktonic staphylococci, including methicillin-resistant Staphylococcus aureus (MRSA). However, their performance against established biofilms differs significantly. In vitro studies suggest that quinupristin/dalfopristin may have a greater bactericidal effect against bacteria within biofilms, particularly in disrupted biofilm models. Linezolid, while generally considered bacteriostatic, has been shown to inhibit biofilm formation by interfering with key enzymatic activity. The choice between these agents in a clinical or research setting will depend on the specific context, such as the maturity of the biofilm and whether the goal is prevention or eradication.
Data Presentation: Quantitative Comparison
The following tables summarize the in vitro activity of quinupristin/dalfopristin and linezolid against planktonic and biofilm-embedded staphylococci from representative studies.
| Antibiotic | Planktonic MIC (μg/ml) | Planktonic MBC (μg/ml) | Biofilm MIC (MICb) (μg/ml) | Reference |
| Quinupristin/Dalfopristin | 1.00 | 2.00 | 2.00 | [1] |
| Linezolid | 2.00 | >2.00 | 4.00 | [1] |
| Vancomycin (comparator) | 1.00 | 2.00 | 2.00 | [1] |
| MIC: Minimum Inhibitory Concentration, MBC: Minimum Bactericidal Concentration, MICb: Biofilm MIC |
Table 1: Comparative Minimum Inhibitory and Bactericidal Concentrations. This table highlights the difference in antibiotic concentrations required to inhibit or kill planktonic versus biofilm-embedded Staphylococcus aureus. Note the higher concentration of linezolid required to inhibit biofilm growth compared to its planktonic MIC.
| Antibiotic (Concentration) | Log10 CFU Reduction in Catheter | Log10 CFU Reduction in Blood | Reference |
| Quinupristin/Dalfopristin (1,024 µg/ml) | Greatest reduction observed | High activity | [2] |
| Linezolid (1,024 µg/ml) | Less reduction than Q/D | Less activity than Q/D and vancomycin | [2] |
| Vancomycin (1,024 µg/ml) | Significant reduction | High activity | [2] |
| Q/D: Quinupristin/Dalfopristin |
Table 2: In Vivo Efficacy in a Rat Catheter-Related Infection Model. This table demonstrates the comparative efficacy in reducing bacterial load in both the catheter biofilm and bloodstream. Quinupristin/dalfopristin showed the most significant reduction in the number of cells recovered from the catheters[2].
| Antibiotic | Activity against Disrupted Biofilms | Reference |
| Quinupristin/Dalfopristin | Showed the best activity at concentrations above MICs | [3][4] |
| Linezolid | Killing of bacterial cells was independent of antibiotic concentrations over a range of 50-1000 μg/ml | [3] |
| Vancomycin | Significantly more active at higher concentrations (500 and 1,000 μg/ml) against MRSA and S. epidermidis biofilms | [3][4] |
Table 3: Activity Against Disrupted Staphylococcal Biofilms. This table summarizes the effectiveness of the antibiotics against cells that have been detached from the biofilm, which can cause systemic infections. Quinupristin/dalfopristin was notably more active against these disrupted biofilm cells at concentrations above the MIC[3][4].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for in vitro staphylococcal biofilm models used to assess antibiotic efficacy.
In Vitro Biofilm Formation and Susceptibility Testing
This protocol is a synthesized representation of methodologies described in the literature[1][5].
-
Bacterial Strain and Culture Preparation:
-
Use a well-characterized biofilm-forming strain of Staphylococcus aureus (e.g., ATCC 25923) or clinical isolates.
-
Grow the bacteria in Tryptic Soy Broth (TSB) supplemented with 1% glucose to promote biofilm formation.
-
Incubate overnight at 37°C to obtain a stationary phase culture.
-
Adjust the bacterial suspension to a concentration of 1 x 10^7 CFU/ml in fresh TSB with glucose.
-
-
Biofilm Formation:
-
Dispense 200 µl of the bacterial suspension into the wells of a 96-well flat-bottomed polystyrene microtiter plate.
-
Incubate the plate for 24 hours at 37°C to allow for biofilm formation.
-
After incubation, gently wash the wells twice with phosphate-buffered saline (PBS) to remove planktonic (non-adherent) bacteria.
-
-
Antibiotic Susceptibility Testing (Biofilm MIC):
-
Prepare serial twofold dilutions of quinupristin/dalfopristin and linezolid in fresh TSB with glucose.
-
Add 200 µl of each antibiotic dilution to the wells containing the established biofilms. Include a growth control well with no antibiotic.
-
Incubate the plate for a further 24 hours at 37°C.
-
Following incubation, remove the antibiotic solution and wash the wells with PBS.
-
Quantify the remaining viable bacteria in the biofilm. This can be done by:
-
Crystal Violet Staining: Stain the biofilm with 0.1% crystal violet, followed by solubilization with 33% acetic acid and measurement of the optical density (OD) at 570 nm. The Biofilm MIC (MICb) is the lowest concentration that results in a significant reduction in biofilm mass compared to the control.
-
Viable Cell Counting: Scrape the biofilm from the well surface, resuspend the bacteria in PBS, and perform serial dilutions for colony-forming unit (CFU) counting on agar (B569324) plates.
-
-
In Vivo Catheter-Related Infection Model
This protocol is a simplified representation of the methodology used in a rat model of staphylococcal central venous catheter (CVC) infection[1][2].
-
Animal Model and Catheter Implantation:
-
Use adult male Sprague-Dawley rats.
-
Surgically implant a silicone catheter into the superior vena cava via the external jugular vein.
-
Allow the animals to recover for 24 hours post-surgery.
-
-
Induction of Infection:
-
Inoculate the catheter with a clinical isolate of Staphylococcus aureus known to cause catheter-related infections.
-
Instill a bacterial suspension (e.g., 10^6 CFU in 0.5 ml of saline) into the catheter lumen and lock it for a specified period (e.g., 4 hours) to allow for bacterial adherence and biofilm formation.
-
-
Antibiotic Treatment (Antibiotic-Lock Technique):
-
Prepare high concentrations of quinupristin/dalfopristin and linezolid (e.g., 1,024 µg/ml) in a suitable solvent.
-
Instill the antibiotic solution into the infected catheter lumen, filling the entire volume, and leave it for a defined treatment period (e.g., 24 hours).
-
A control group receives a sterile saline lock.
-
-
Assessment of Efficacy:
-
After the treatment period, explant the catheters aseptically.
-
Quantify the bacterial load in the biofilm on the catheter by scraping, vortexing, and sonicating the catheter in PBS, followed by serial dilution and CFU counting.
-
Collect blood samples for culture to determine the extent of bacteremia and assess the reduction in systemic infection.
-
Visualizations
Experimental Workflow for In Vitro Biofilm Susceptibility Testing
Caption: Workflow for in vitro staphylococcal biofilm antibiotic susceptibility testing.
Proposed Mechanism of Linezolid's Anti-Biofilm Activity
Caption: Linezolid's inhibition of staphylococcal biofilm formation via IcaA.
Conclusion
The data indicates that both quinupristin/dalfopristin and linezolid have roles in managing staphylococcal biofilm-associated infections, but their strengths lie in different areas. Quinupristin/dalfopristin appears to be more effective against mature and disrupted biofilms, suggesting a role in treating established infections[2][3][4]. Conversely, linezolid's ability to inhibit biofilm formation at a molecular level suggests its potential utility in prophylactic strategies or in the early stages of infection[6]. The choice of antibiotic should be guided by the specific clinical scenario, including the location and maturity of the biofilm, and the immune status of the host. Further research, particularly well-designed in vivo studies and clinical trials, is necessary to fully elucidate the optimal use of these agents against staphylococcal biofilms.
References
- 1. Comparative Efficacies of Quinupristin-Dalfopristin, Linezolid, Vancomycin, and Ciprofloxacin in Treatment, Using the Antibiotic-Lock Technique, of Experimental Catheter-Related Infection Due to Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative efficacies of quinupristin-dalfopristin, linezolid, vancomycin, and ciprofloxacin in treatment, using the antibiotic-lock technique, of experimental catheter-related infection due to Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activity of vancomycin, quinupristin/dalfopristin, and linezolid against intact and disrupted biofilms of staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Inhibition of S. aureus biofilm formation by linezolid alleviates sepsis-induced lung injury caused by S. aureus infection through direct inhibition of icaA activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Quinupristin/Dalfopristin and Vancomycin Against MRSA In Vivo: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of the streptogramin antibiotic combination Quinupristin/Dalfopristin (Q/D) and the glycopeptide antibiotic vancomycin (B549263) against Methicillin-Resistant Staphylococcus aureus (MRSA). The data and protocols presented are collated from various experimental studies to support research and drug development in the field of antimicrobial chemotherapy.
Executive Summary
Both Quinupristin/Dalfopristin and vancomycin have demonstrated efficacy against MRSA in various in vivo models. However, their performance can vary depending on the infection model and the specific MRSA strain. In vitro studies suggest that Q/D may exhibit more rapid bactericidal activity compared to vancomycin.[1][2] Animal model data indicates that Q/D can be as effective as vancomycin in certain infection scenarios, such as septicemia, thigh infections, pneumonia, and endocarditis.[3] In some models, particularly those involving high bacterial loads or specific resistance phenotypes, combination therapies may offer superior outcomes.
Data Presentation
In Vitro Susceptibility of MRSA
| Drug | MRSA Isolates (n) | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Quinupristin/Dalfopristin | 50 | 0.19 - 0.75 | 0.38 | 0.5 | [1][4] |
| Vancomycin | 50 | 1.5 - 4.0 | 2.0 | 3.0 | [1][4] |
In Vivo Efficacy in Animal Models
| Animal Model | MRSA Strain | Treatment Regimen | Efficacy Outcome | Reference |
| Murine Hematogenous Pulmonary Infection | Clinical Isolate | Quinupristin/Dalfopristin (100 mg/kg) | Significant decrease in viable bacteria in the lungs compared to vancomycin.[1] | [1] |
| Murine Hematogenous Pulmonary Infection | VISA | Quinupristin/Dalfopristin (100 mg/kg) | Significantly reduced bacterial numbers in the lungs compared to vancomycin. | [5] |
| Rabbit Arthritis | Clinical Isolate | Vancomycin ± Rifampicin (B610482); Q/D ± Rifampicin | Vancomycin ± rifampicin and Q/D + rifampicin were significantly more effective than Q/D alone.[6] | [6] |
| Rabbit Endocarditis | Clinical Isolate | Quinupristin/Dalfopristin + Vancomycin | Combination was more active than either drug alone, resulting in a greater reduction in bacterial load and a higher sterilization rate.[1] | [1] |
| Rat Catheter-Related Infection | Biofilm-forming strain | Quinupristin/Dalfopristin (1,024 µg/ml) via antibiotic-lock | Greatest reduction in bacteria recovered from catheters compared to vancomycin.[1] | [1] |
Experimental Protocols
Murine Model of Hematogenous Pulmonary MRSA Infection
1. Bacterial Strain and Inoculum Preparation:
-
A clinical isolate of MRSA is grown overnight on an appropriate agar (B569324) medium (e.g., Tryptic Soy Agar).
-
Colonies are suspended in sterile saline to achieve a specific optical density, corresponding to a known bacterial concentration (e.g., 1 x 10⁸ CFU/mL).
-
The bacterial suspension is diluted to the desired final concentration for injection.
2. Animal Model and Infection:
-
Specific pathogen-free mice (e.g., male ICR mice) are used.
-
Mice are infected via intravenous (tail vein) injection of the MRSA suspension to induce a hematogenous pulmonary infection.
3. Treatment Regimen:
-
At a specified time post-infection (e.g., 2 hours), treatment is initiated.
-
Quinupristin/Dalfopristin (e.g., 100 mg/kg) and vancomycin are administered, typically via subcutaneous or intravenous routes.
-
A control group receives a placebo (e.g., sterile saline).
4. Efficacy Assessment:
-
At a predetermined time point after treatment, mice are euthanized.
-
Lungs are aseptically harvested and homogenized in sterile saline.
-
Serial dilutions of the lung homogenates are plated on appropriate agar to determine the number of viable bacteria (CFU/lung).
-
Efficacy is determined by comparing the bacterial load in the lungs of treated animals to that of the control group.
Rabbit Model of MRSA-Induced Arthritis
1. Bacterial Strain and Inoculum Preparation:
-
An MRSA strain is cultured in a suitable broth medium (e.g., Mueller-Hinton broth).
-
The bacterial suspension is washed and resuspended in sterile saline to achieve a high concentration (e.g., 1 x 10⁹ CFU/mL).
2. Animal Model and Infection:
-
New Zealand White rabbits are used for this model.
-
Anesthesia is administered prior to the procedure.
-
A localized arthritis is induced by injecting the MRSA suspension directly into the knee joint.
3. Treatment Regimen:
-
Treatment is initiated at a specified time after infection.
-
Quinupristin/Dalfopristin, vancomycin, and potentially a combination agent like rifampicin are administered intravenously or intramuscularly at clinically relevant doses.
-
A control group remains untreated.
4. Efficacy Assessment:
-
At the end of the treatment period, animals are euthanized.
-
The infected knee joint is dissected, and synovial fluid and bone samples are collected.
-
Samples are homogenized and quantitatively cultured to determine the bacterial load.
-
Treatment efficacy is evaluated by comparing the bacterial counts in the joints of treated animals to the untreated controls.
Concluding Remarks
The choice between Quinupristin/Dalfopristin and vancomycin for the treatment of MRSA infections is multifaceted and should be guided by in vitro susceptibility data, the site and severity of infection, and the potential for adverse effects. The experimental models presented in this guide provide a framework for the preclinical evaluation of these and other novel anti-MRSA agents. Further research is warranted to explore the efficacy of these antibiotics against emerging MRSA strains with reduced susceptibility to vancomycin.
References
- 1. benchchem.com [benchchem.com]
- 2. Bactericidal Activities of Daptomycin, Quinupristin-Dalfopristin, and Linezolid against Vancomycin-Resistant Staphylococcus aureus in an In Vitro Pharmacodynamic Model with Simulated Endocardial Vegetations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinupristin/dalfopristin: a review of its activity in experimental animal models of infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mail.jpathology.com [mail.jpathology.com]
- 5. Efficacy of Quinupristin-Dalfopristin against Methicillin-Resistant Staphylococcus aureus and Vancomycin-Insensitive S. aureus in a Model of Hematogenous Pulmonary Infection | Semantic Scholar [semanticscholar.org]
- 6. Efficacy of quinupristin/dalfopristin versus vancomycin, alone or in combination with rifampicin, against methicillin-resistant Staphylococcus aureus in a rabbit arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Quinupristin-Dalfopristin as a Selective Agent for erm-Mediated Resistance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Quinupristin-Dalfopristin's performance as a selective agent for bacteria exhibiting erm-mediated resistance. We present supporting experimental data, detailed methodologies for key experiments, and a comparative analysis with other potential selective agents.
Introduction to Quinupristin-Dalfopristin and erm Resistance
Quinupristin-Dalfopristin (Q/D) is a combination of two semi-synthetic streptogramin antibiotics, quinupristin (B39894) (a streptogramin B) and dalfopristin (B1669780) (a streptogramin A), in a 30:70 ratio.[1] This combination acts synergistically to inhibit bacterial protein synthesis, leading to a bactericidal effect against many Gram-positive pathogens.[1][2]
The erm (erythromycin ribosome methylase) genes encode for methyltransferases that modify the 23S rRNA, a component of the bacterial ribosome. This modification prevents the binding of macrolide, lincosamide, and streptogramin B (MLSB) antibiotics, including quinupristin.[3][4] While the dalfopristin component of Q/D is unaffected by this mechanism, the overall efficacy of the combination, particularly its bactericidal activity, can be diminished in strains with constitutive erm expression.[2][5] This differential activity forms the basis for its use as a selective agent.
Mechanism of Action and Resistance
The synergistic action of Quinupristin and Dalfopristin is crucial to its function. Dalfopristin binds to the 50S ribosomal subunit, inducing a conformational change that increases the binding affinity of quinupristin.[6] Quinupristin then binds to a nearby site, blocking the elongation of the polypeptide chain.[1]
erm-mediated resistance disrupts this synergy by preventing quinupristin from binding to its ribosomal target. This leaves dalfopristin to act alone, often resulting in a bacteriostatic rather than bactericidal effect.
Data Presentation: Comparative Antimicrobial Susceptibility
The following tables summarize the Minimum Inhibitory Concentrations (MICs) of Quinupristin-Dalfopristin and other relevant antibiotics against Staphylococcus aureus strains with and without erm genes. The data illustrates the differential susceptibility that allows for the selection of erm-positive isolates.
Table 1: Quinupristin-Dalfopristin MICs against S. aureus
| Strain Characteristic | Quinupristin-Dalfopristin MIC (µg/mL) | Reference(s) |
| erm-negative, MSSA | 0.25 - 1.0 | [7] |
| erm-negative, MRSA | 0.5 - 2.0 | [7] |
| erm-positive (inducible), MRSA | 0.25 - 1.0 | [7] |
| erm-positive (constitutive), MRSA | 0.5 - 1.0 | [7] |
| vat(B) and vga(B) positive, ermA/C positive | 2.0 - 8.0 | [8] |
Table 2: Comparative MICs of Various Antibiotics against S. aureus
| Antibiotic | erm-negative MIC (µg/mL) | erm-positive (constitutive) MIC (µg/mL) | Reference(s) |
| Erythromycin (B1671065) | ≤ 0.5 | > 16 | [3] |
| Clindamycin (B1669177) | ≤ 0.25 | > 8 | [3] |
| Solithromycin (B1681048) | 0.125 - 0.25 | 2 - >16 | [3] |
| Vancomycin | 0.5 - 2.0 | 0.5 - 2.0 | [9] |
| Linezolid | 1 - 4 | 1 - 4 | [9] |
Note: MIC values can vary between studies and specific strains.
Experimental Protocols
This section details the methodologies for validating Quinupristin-Dalfopristin as a selective agent.
Determination of Minimum Inhibitory Concentration (MIC)
The agar (B569324) dilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Protocol:
-
Preparation of Antibiotic Plates:
-
Prepare a stock solution of Quinupristin-Dalfopristin.
-
Perform serial two-fold dilutions of the antibiotic stock solution.
-
Incorporate each dilution into molten Mueller-Hinton agar and pour into petri dishes. The final antibiotic concentrations should typically range from 0.06 to 128 µg/mL.
-
Include a no-antibiotic control plate.
-
-
Inoculum Preparation:
-
Culture the bacterial strains (both erm-positive and erm-negative) overnight.
-
Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
-
Inoculation:
-
Using a multipoint inoculator, spot the bacterial suspensions onto the surface of the antibiotic-containing and control agar plates.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[3]
-
Selective Growth of erm-Positive Bacteria from a Mixed Population
This experiment is designed to demonstrate the selective pressure exerted by Quinupristin-Dalfopristin.
Protocol:
-
Preparation of Co-culture:
-
Grow separate overnight cultures of a well-characterized erm-positive and an erm-negative strain of S. aureus.
-
Determine the colony-forming units (CFU)/mL of each culture.
-
Mix the two cultures in a defined ratio (e.g., 1:1 or 1:10).
-
-
Selective Broth Preparation:
-
Prepare tubes of Mueller-Hinton broth containing Quinupristin-Dalfopristin at concentrations below, at, and above the MIC for the erm-negative strain (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC).
-
Include a no-antibiotic control broth.
-
-
Inoculation and Incubation:
-
Inoculate the mixed culture into each of the prepared broth tubes to a final density of approximately 105 CFU/mL.
-
Incubate the tubes at 37°C with agitation for 24 hours.
-
-
Quantification of Bacterial Populations:
-
After incubation, perform serial dilutions of each culture.
-
Plate the dilutions onto non-selective agar (e.g., Tryptic Soy Agar) to determine the total CFU/mL.
-
To differentiate between the erm-positive and erm-negative populations, either:
-
Perform colony PCR on a representative number of colonies from each plate to detect the presence of the erm gene.
-
Replica plate the colonies onto agar containing a macrolide antibiotic (e.g., erythromycin) to which the erm-positive strain is resistant and the erm-negative strain is susceptible.
-
-
-
Data Analysis:
-
Calculate the percentage of erm-positive bacteria in the total population for each Quinupristin-Dalfopristin concentration and the control.
-
A significant increase in the proportion of erm-positive bacteria with increasing concentrations of Quinupristin-Dalfopristin validates its role as a selective agent.
-
Comparison with Alternative Selective Agents
While Quinupristin-Dalfopristin can select for erm-mediated resistance, other antibiotics that are part of the MLSB group can also be used.
Erythromycin: As a macrolide, erythromycin is a potent inducer and selector for erm genes. Strains with inducible erm resistance will become resistant upon exposure, and constitutively resistant strains will be strongly selected for. Its high efficacy in selecting for erm-positive strains makes it a common choice in laboratory settings.
Clindamycin: This lincosamide is also inactivated by erm-mediated methylation. It is often used in the "D-test" to phenotypically detect inducible clindamycin resistance in erythromycin-resistant staphylococci, demonstrating its utility in identifying erm functionality.
Logical Relationship of Selective Agents:
Conclusion
Quinupristin-Dalfopristin can serve as a selective agent for bacteria harboring erm genes due to the resistance conferred to its quinupristin component. While not as potent a selector as erythromycin for all erm-positive phenotypes (especially inducible ones), its unique synergistic mechanism provides a different selective pressure. The experimental protocols outlined in this guide offer a framework for researchers to validate and quantify the selective potential of Quinupristin-Dalfopristin in their specific research contexts. The choice of a selective agent will depend on the specific experimental goals, including the desired strength of selection and the specific resistance phenotypes under investigation.
References
- 1. Bactericidal Activity of Quinupristin-Dalfopristin against Staphylococcus aureus: Clindamycin Susceptibility as a Surrogate Indicator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of Selective Agars for Detection and Quantification of Escherichia coli Strains Resistant to Critically Important Antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Staphylococcus aureus with an erm-mediated constitutive macrolide-lincosamide-streptogramin B resistance phenotype has reduced susceptibility to the new ketolide, solithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. High-Throughput Co-Culture Assays for the Investigation of Microbial Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A review of in-vitro antibacterial activity of quinupristin/dalfopristin against methicillin-susceptible and -resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methicillin-Resistant, Quinupristin-Dalfopristin-Resistant Staphylococcus aureus with Reduced Sensitivity to Glycopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Comparison of the Minimum Inhibitory Concentration of Antibiotics in Staphylococcus Species Isolated From Orthopedic and Respiratory Medicine Infections - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Effect of Quinupristin/Dalfopristin with Beta-Lactams Against Vancomycin-Resistant Enterococci (VRE): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of vancomycin-resistant enterococci (VRE) presents a significant challenge in clinical settings, necessitating the exploration of novel therapeutic strategies. One promising approach is the use of combination therapy to achieve synergistic antimicrobial effects. This guide provides a comparative overview of the synergistic activity of Quinupristin/Dalfopristin, a streptogramin antibiotic, with beta-lactams against VRE. The information presented is collated from various in vitro studies to aid in research and drug development efforts.
Quantitative Analysis of Synergistic Activity
The synergistic potential of Quinupristin/Dalfopristin in combination with beta-lactams has been evaluated using checkerboard and time-kill assays. The following table summarizes the key quantitative findings from these studies.
| VRE Species | Beta-Lactam Agent | Test Method | Key Findings | Reference(s) |
| Enterococcus faecium | Ampicillin-sulbactam | Checkerboard Assay | Synergy observed in all 12 VRE strains tested. | [1] |
| Enterococcus faecium | Ampicillin-sulbactam | Time-Kill Assay | Synergy demonstrated against 3 of 12 VRE strains. | [1][2] |
| Enterococcus faecalis | Ampicillin | Checkerboard Assay | Synergistic interactions were found against 2 out of 10 strains of E. faecalis.[3][4] | [3][4] |
| Enterococcus faecium | Imipenem | Checkerboard Assay | Synergism with Quinupristin/Dalfopristin was observed in only one instance.[4] | [4] |
| Multidrug-Resistant Enterococcus faecium | Ampicillin, Gentamicin | Modified Time-Kill Assay | None of the agents, alone or in combination, produced bactericidal or synergistic activity.[5] | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the standard protocols for the checkerboard and time-kill assays used to assess antimicrobial synergy.
Checkerboard Assay Protocol
The checkerboard assay is a common in vitro method to quantify the synergistic effect of two antimicrobial agents.
-
Preparation of Antimicrobial Solutions: Stock solutions of Quinupristin/Dalfopristin and the beta-lactam agent are prepared and serially diluted.
-
Microtiter Plate Setup: A 96-well microtiter plate is used. Along the x-axis, serial dilutions of the beta-lactam are added. Along the y-axis, serial dilutions of Quinupristin/Dalfopristin are added. This creates a checkerboard pattern of wells with varying concentrations of both drugs.
-
Inoculum Preparation: The VRE isolate is cultured, and the inoculum is prepared to a standardized concentration (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined for each drug alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculation of FICI: The Fractional Inhibitory Concentration Index (FICI) is calculated using the formula: FICI = FIC of Drug A + FIC of Drug B, where FIC = MIC of the drug in combination / MIC of the drug alone.
-
Interpretation of Results:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Time-Kill Assay Protocol
The time-kill assay provides information on the rate of bactericidal activity of antimicrobial agents over time.
-
Bacterial Culture Preparation: A logarithmic-phase culture of the VRE isolate is prepared.
-
Preparation of Test Tubes: Tubes containing broth media are prepared with the antimicrobial agents at specific concentrations (e.g., based on their MICs). This includes a growth control (no drug), each drug alone, and the combination of drugs.
-
Inoculation: All tubes are inoculated with the bacterial suspension to achieve a starting concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation and Sampling: The tubes are incubated at 37°C with shaking. Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours).
-
Viable Cell Counting: The collected aliquots are serially diluted and plated on appropriate agar (B569324) plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The log10 CFU/mL is plotted against time for each condition.
-
Interpretation of Results:
-
Synergy: A ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Bactericidal activity: A ≥ 3-log10 decrease in CFU/mL at 24 hours compared with the initial inoculum.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the synergistic effect of Quinupristin/Dalfopristin and beta-lactams against VRE.
Caption: Experimental workflow for antimicrobial synergy testing.
Concluding Remarks
The available in vitro data suggests that the combination of Quinupristin/Dalfopristin and certain beta-lactams, particularly ampicillin-sulbactam, can exhibit a synergistic effect against VRE, primarily Enterococcus faecium. However, the extent of this synergy appears to be strain-dependent, and in some cases, no synergistic or bactericidal activity is observed. The prevailing hypothesis for this synergy is that the inhibition of cell wall synthesis by beta-lactams facilitates the intracellular penetration of Quinupristin/Dalfopristin, thereby enhancing its ribosomal activity. Further research with a broader range of VRE isolates and in vivo models is warranted to fully elucidate the clinical potential of this combination therapy. The standardized protocols provided in this guide can serve as a foundation for such future investigations.
References
- 1. Synergy Testing of Vancomycin-Resistant Enterococcus faecium against Quinupristin-Dalfopristin in Combination with Other Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Time kill assays for Streptococcus agalactiae and synergy testing [protocols.io]
- 4. Antimicrobial Activity of Quinupristin-Dalfopristin Combined with Other Antibiotics against Vancomycin-Resistant Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Cross-Resistance Between Quinupristin/Dalfopristin and Macrolide Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Quinupristin (B39894)/Dalfopristin (Q/D) and macrolide antibiotics, with a focus on the mechanisms of cross-resistance. Experimental data is presented to support the comparative analysis of their performance against susceptible and resistant bacterial strains. Detailed methodologies for key experiments are also provided to facilitate reproducibility and further investigation.
Mechanisms of Action and Resistance
Quinupristin/Dalfopristin (Q/D) , a combination of two semi-synthetic streptogramin antibiotics, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. Dalfopristin (a streptogramin A) binds first, inducing a conformational change that increases the affinity of quinupristin (a streptogramin B) for its target. This sequential binding synergistically disrupts protein synthesis, resulting in bactericidal activity against many pathogens.[1] Resistance to Q/D can arise from target site modification, enzymatic inactivation by acetyltransferases (vat genes) or hydrolases (vgb genes), and active efflux mediated by ATP-binding cassette (ABC) transporters (vga genes).[2][3]
Macrolide antibiotics also inhibit protein synthesis by binding to the 50S ribosomal subunit, near the peptidyl transferase center.[4][5] Their action is primarily bacteriostatic. The most common mechanisms of macrolide resistance include:
-
Target site modification: Methylation of the 23S rRNA by Erm methyltransferases, encoded by erm genes, prevents macrolide binding. This is the most widespread mechanism of macrolide resistance.[6]
-
Active efflux: Efflux pumps, such as those encoded by mef (macrolide efflux) and msr (macrolide-streptogramin resistance) genes, actively transport macrolides out of the bacterial cell.[7]
-
Enzymatic inactivation: Hydrolysis of the macrolactone ring by esterases or phosphorylation by phosphotransferases can inactivate the antibiotic.[4]
The Basis of Cross-Resistance: The MLSB Phenotype
The primary mechanism of cross-resistance between macrolides and Q/D is mediated by the Macrolide-Lincosamide-Streptogramin B (MLSB) resistance phenotype . This phenotype arises from the activity of Erm methyltransferases, which modify the ribosomal binding site for all three classes of antibiotics.[7] This modification reduces the binding affinity of not only macrolides and lincosamides but also streptogramin B (quinupristin), leading to resistance.
The expression of MLSB resistance can be either constitutive (cMLSB) , where the methylase is continuously produced, or inducible (iMLSB) , where its production is triggered by the presence of an inducing agent, typically a macrolide.[8][9]
Comparative In Vitro Activity
The following tables summarize the Minimum Inhibitory Concentrations (MICs) of Q/D and erythromycin (B1671065) (a representative macrolide) against bacterial strains with different resistance profiles.
Table 1: Comparative MICs against Staphylococcus aureus
| Strain Phenotype/Genotype | Quinupristin/Dalfopristin MIC (µg/mL) | Erythromycin MIC (µg/mL) |
| Macrolide-Susceptible | 0.25 - 1.0 | ≤ 0.5 |
| Inducible MLSB Resistance (erm positive) | 0.25 - 1.0 | > 2 |
| Constitutive MLSB Resistance (erm positive) | 0.5 - 2.0 | > 2 |
Data compiled from multiple sources.[10][11][12]
Table 2: Comparative MICs against Enterococcus faecium
| Strain Phenotype/Genotype | Quinupristin/Dalfopristin MIC (µg/mL) | Erythromycin MIC (µg/mL) |
| Macrolide-Susceptible | ≤ 1.0 | ≤ 0.5 |
| MLSB Resistance (ermB positive) | ≤ 1.0 (intermediate resistance may occur at 2 µg/ml) | > 2 |
| Q/D Resistant (vatD or vatE positive) | ≥ 32 | > 2 |
Data compiled from multiple sources.[5][6][13][14]
Experimental Protocols
Antimicrobial Susceptibility Testing
Broth Microdilution Method (according to CLSI guidelines) [15][16]
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from fresh, isolated colonies. Dilute this suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.
-
Antibiotic Dilution: Prepare serial twofold dilutions of Quinupristin/Dalfopristin and the macrolide antibiotic in CAMHB in a 96-well microtiter plate.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Disk Diffusion Method (D-test for inducible MLSB resistance) [8][17]
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and swab it uniformly onto a Mueller-Hinton agar (B569324) plate.
-
Disk Placement: Place an erythromycin disk (15 µg) and a clindamycin (B1669177) disk (2 µg) in close proximity (15-26 mm, edge to edge) on the agar surface.
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-18 hours.
-
Interpretation: A flattening of the clindamycin zone of inhibition adjacent to the erythromycin disk (forming a "D" shape) indicates inducible clindamycin resistance (iMLSB phenotype).
Molecular Detection of Resistance Genes
Polymerase Chain Reaction (PCR) for erm genes [2][18]
-
DNA Extraction: Extract total genomic DNA from the bacterial isolate using a commercial kit or a standard thermal lysis protocol.
-
PCR Amplification:
-
Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and specific forward and reverse primers for the target erm gene (e.g., ermA, ermB, ermC).
-
Add the extracted DNA to the master mix.
-
Perform PCR amplification using a thermal cycler with the following general conditions:
-
Initial denaturation: 94°C for 3-5 minutes.
-
30-35 cycles of:
-
Denaturation: 94°C for 30-60 seconds.
-
Annealing: 50-60°C for 30-60 seconds (primer-dependent).
-
Extension: 72°C for 60-90 seconds.
-
-
Final extension: 72°C for 5-10 minutes.
-
-
-
Gel Electrophoresis: Analyze the PCR products on an agarose (B213101) gel stained with a DNA-binding dye. The presence of a band of the expected size indicates the presence of the target erm gene.
Functional Assay for Efflux Pumps
Checkerboard Synergy Assay [1][4][19][20][21]
This assay can be used to determine if an antibiotic is a substrate of an efflux pump by testing for synergy with a known efflux pump inhibitor (EPI).
-
Preparation: Prepare serial twofold dilutions of the antibiotic (e.g., a macrolide) and the EPI in a 96-well microtiter plate, creating a checkerboard matrix of concentrations.
-
Inoculation: Inoculate the plate with a standardized bacterial suspension as described for the broth microdilution method.
-
Incubation: Incubate the plate under appropriate conditions.
-
Data Analysis: Determine the MIC of the antibiotic alone and in the presence of each concentration of the EPI. Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of antibiotic in combination / MIC of antibiotic alone) + (MIC of EPI in combination / MIC of EPI alone)
-
FICI ≤ 0.5 indicates synergy, suggesting the antibiotic is a substrate of the efflux pump inhibited by the EPI.
-
0.5 < FICI ≤ 4 indicates an additive or indifferent effect.
-
FICI > 4 indicates antagonism.
-
Visualizations
References
- 1. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities | MDPI [mdpi.com]
- 2. Multiplex PCR Assay for Simultaneous Detection of Nine Clinically Relevant Antibiotic Resistance Genes in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PCR-based Microbial Antibiotic Resistance Gene Analysis - CD Genomics [cd-genomics.com]
- 4. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. Characterization of Enterococcus faecium with macrolide resistance and reduced susceptibility to quinupristin/dalfopristin in a Japanese hospital: detection of extensive diversity in erm(B)-regulator regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial susceptibility and macrolide resistance genes in Enterococcus faecium with reduced susceptibility to quinupristin-dalfopristin: level of quinupristin-dalfopristin resistance is not dependent on erm(B) attenuator region sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 9. Quinupristin-Dalfopristin Combined with β-Lactams for Treatment of Experimental Endocarditis Due to Staphylococcus aureus Constitutively Resistant to Macrolide-Lincosamide-Streptogramin B Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A review of in-vitro antibacterial activity of quinupristin/dalfopristin against methicillin-susceptible and -resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. clsi.org [clsi.org]
- 13. Mechanisms of Resistance to Quinupristin-Dalfopristin among Isolates of Enterococcus faecium from Animals, Raw Meat, and Hospital Patients in Western Europe - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative in-vitro activity of quinupristin/dalfopristin against Enterococcus spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. treata.academy [treata.academy]
- 16. goums.ac.ir [goums.ac.ir]
- 17. Activities of the Combination of Quinupristin-Dalfopristin with Rifampin In Vitro and in Experimental Endocarditis Due to Staphylococcus aureus Strains with Various Phenotypes of Resistance to Macrolide-Lincosamide-Streptogramin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 21. emerypharma.com [emerypharma.com]
Head-to-head comparison of Quinupristin/dalfopristin and daptomycin in a rabbit endocarditis model
In the landscape of treating severe Gram-positive infections, particularly those caused by methicillin-resistant Staphylococcus aureus (MRSA), both Quinupristin/dalfopristin and daptomycin (B549167) have emerged as critical therapeutic options. This guide provides a comparative analysis of their efficacy as demonstrated in the well-established rabbit endocarditis model, a cornerstone for preclinical evaluation of antimicrobial agents. The data presented is synthesized from multiple independent studies to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Efficacy in MRSA-Induced Experimental Endocarditis
The following tables summarize the quantitative outcomes of Quinupristin/dalfopristin and daptomycin in treating MRSA-induced endocarditis in rabbits. It is important to note that these results are compiled from different studies and direct, head-to-head comparisons within a single study are limited. Variations in experimental conditions such as the MRSA strain, inoculum size, and treatment duration should be considered when interpreting the data.
Table 1: Efficacy of Quinupristin/Dalfopristin in a Rabbit Endocarditis Model
| MRSA Strain | Treatment Regimen | Duration of Therapy | Mean Bacterial Titer in Vegetations (log CFU/g) | Vegetation Sterilization Rate | Reference |
| MLSB-Susceptible (NA8) | 7.5 mg/kg every 8 hours | 4 days | 3.0 ± 0.9 | Not Reported | [1] |
| Constitutive MLSB Resistance (BCB8) | 7.5 mg/kg every 8 hours | 4 days | 5.2 ± 2.2 | Not Reported | [1] |
| MLSB-Susceptible | 30 mg/kg every 8 hours | 4 days | Combination therapy was superior | 4.5% (1/22) | [2] |
| Constitutive MLSB Resistance | 30 mg/kg every 8 hours | 4 days | Did not achieve bactericidal activity in vivo | 4.5% (1/22) | [2] |
Table 2: Efficacy of Daptomycin in a Rabbit Endocarditis Model
| MRSA Strain | Treatment Regimen | Duration of Therapy | Mean Bacterial Titer in Vegetations (log CFU/g) | Vegetation Sterilization Rate | Reference |
| MRSA-277 | 6 mg/kg every 24 hours | 48 hours | 0 (interquartile range, 0 to 1.5) | 72% (13/18) | [3] |
| GISA ATCC 700788 | 6 mg/kg every 24 hours | 48 hours | 2 (interquartile range, 0 to 2) | 63% (12/19) | [3] |
| Daptomycin-Nonsusceptible MRSA (CB5054) | 12 mg/kg every 24 hours | 4 days | Ineffective alone | Not Reported | [4] |
Experimental Protocols
The rabbit endocarditis model is a standardized pre-clinical model used to evaluate the in vivo efficacy of antimicrobial agents. The general methodology across the cited studies is as follows:
1. Induction of Aortic Valve Endocarditis:
-
Animal Model: New Zealand white rabbits are typically used.
-
Catheterization: A catheter is inserted through the right carotid artery and advanced into the left ventricle to induce trauma to the aortic valve. This trauma leads to the formation of sterile thrombotic vegetations on the valve leaflets. The catheter is left in place for a specified period to allow for vegetation development.
2. Bacterial Inoculation:
-
Following a period to allow for vegetation formation, a clinical isolate of MRSA is injected intravenously to induce septic endocarditis. The inoculum size is a critical parameter and is typically in the range of 105 to 106 colony-forming units (CFU).
3. Antimicrobial Therapy:
-
After a predetermined period to allow for the establishment of infection, treatment is initiated.
-
Quinupristin/dalfopristin: Administered intravenously, typically in a regimen of 7.5 mg/kg every 8 hours.[1]
-
Daptomycin: Administered intravenously, with dosages ranging from 6 mg/kg every 24 hours to 12 mg/kg every 24 hours.[3][4]
4. Outcome Assessment:
-
At the end of the treatment period, animals are euthanized.
-
The heart is aseptically removed, and the aortic valve vegetations are excised, weighed, and homogenized.
-
The homogenate is serially diluted and plated on appropriate agar (B569324) media to determine the number of viable bacteria, expressed as log10 CFU per gram of vegetation.
-
Sterilization of the vegetation is defined as the absence of bacterial growth.
Experimental Workflow Visualization
The following diagram illustrates the typical workflow of a rabbit endocarditis model for evaluating antibiotic efficacy.
Caption: Workflow of the rabbit experimental endocarditis model.
Concluding Remarks
The rabbit endocarditis model provides crucial in vivo data on the efficacy of antimicrobial agents. Based on the available data, both Quinupristin/dalfopristin and daptomycin demonstrate bactericidal activity against MRSA in this model, although efficacy can be strain-dependent. Daptomycin has shown high rates of vegetation sterilization against susceptible MRSA strains.[3] The effectiveness of Quinupristin/dalfopristin can be influenced by the resistance phenotype of the infecting MRSA strain, particularly in the context of MLSB resistance.[1][2] This comparative guide, based on a synthesis of published studies, underscores the importance of the rabbit endocarditis model in preclinical drug development and provides a framework for interpreting the in vivo activity of these important antibiotics.
References
- 1. Combination of quinupristin-dalfopristin and gentamicin against methicillin-resistant Staphylococcus aureus: experimental rabbit endocarditis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Daptomycin is effective in treatment of experimental endocarditis due to methicillin-resistant and glycopeptide-intermediate Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Daptomycin–β-Lactam Combinations in a Rabbit Model of Daptomycin-Nonsusceptible Methicillin-Resistant Staphylococcus aureus Endocarditis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Post-Antibiotic Effect of Quinupristin and Dalfopristin In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro post-antibiotic effect (PAE) of the streptogramin antibiotic combination Quinupristin/Dalfopristin (Q/D) with other antimicrobial agents. The PAE, a key pharmacodynamic parameter, refers to the persistent suppression of bacterial growth following a brief exposure to an antibiotic. Understanding the PAE of Q/D is crucial for optimizing dosing regimens and predicting its clinical efficacy, particularly against challenging Gram-positive pathogens. This guide presents supporting experimental data, detailed methodologies for key experiments, and visual representations of experimental workflows and mechanisms of action.
Comparative Post-Antibiotic Effect (PAE) Data
The following tables summarize the in vitro PAE of Quinupristin/Dalfopristin and other antibiotics against clinically relevant Gram-positive bacteria. The duration of the PAE is influenced by the bacterial species, antibiotic concentration, and duration of exposure.
Table 1: Post-Antibiotic Effect (PAE) against Staphylococcus aureus
| Antibiotic | Strain(s) | Concentration (x MIC) | Exposure Time (h) | PAE (h) | Reference(s) |
| Quinupristin/Dalfopristin | Methicillin-Susceptible & Resistant | 2 - 10 | 1 - 4 | 0.92 - 8.0 | [1][2][3] |
| Vancomycin | Methicillin-Resistant | Not Specified | 1 | 0.8 - 1.1 | [3] |
| Gentamicin | Methicillin-Susceptible | Not Specified | 1 | 1.3 - 2.5 | [3] |
| Roxithromycin | Methicillin-Susceptible | Not Specified | 1 | 1.2 - 1.7 | [3] |
| Moxifloxacin | Methicillin-Susceptible | Not Specified | 1 | 0.8 - 1.9 | [3] |
| Cefotaxime | Methicillin-Susceptible | Not Specified | 1 | 0.5 - 0.9 | [3] |
| Ceftriaxone | Methicillin-Susceptible | Not Specified | 1 | 0.5 - 0.9 | [3] |
Table 2: Post-Antibiotic Effect (PAE) against Streptococcus pneumoniae
| Antibiotic | Strain(s) | Concentration (x MIC) | Exposure Time (h) | PAE (h) | Reference(s) |
| Quinupristin/Dalfopristin | Penicillin-Susceptible & Resistant | 2 - 10 | 1 | 2.13 - >9.0 | [1][2] |
| Penicillin G | Penicillin-Susceptible & Resistant | 10 | 1 | Mean: < 2.3 | [4] |
| Macrolides (Erythromycin, etc.) | Penicillin-Susceptible & Resistant | 5 - 10 | 1 | 1.0 - 6.0 | [4][5] |
| Fluoroquinolones (Levofloxacin, etc.) | Penicillin-Susceptible & Resistant | 10 | 1 | 0.5 - 6.5 | [5] |
Table 3: Post-Antibiotic Effect (PAE) against Enterococcus faecium
| Antibiotic | Strain(s) | Concentration (x MIC) | Exposure Time (h) | PAE (h) | Reference(s) |
| Quinupristin/Dalfopristin | Vancomycin-Susceptible | 10 | 1 | Mean: 8.5 | [2] |
| Quinupristin/Dalfopristin | Vancomycin-Resistant | 10 | 1 | Mean: 2.6 | [2] |
Experimental Protocols
Determination of In Vitro Post-Antibiotic Effect (PAE)
This protocol outlines the viable count method, a standard procedure for determining the PAE of an antimicrobial agent.
1. Bacterial Strain and Culture Preparation:
-
Select the desired bacterial strain(s) for testing.
-
Inoculate the strain into an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Incubate the culture overnight at 35-37°C to achieve a stationary phase culture.
-
Dilute the overnight culture in fresh, pre-warmed broth and incubate until the logarithmic phase of growth is reached (typically an optical density of 0.3-0.5 at 600 nm, corresponding to approximately 10⁸ CFU/mL).
2. Antibiotic Exposure:
-
Prepare stock solutions of the test antibiotics (e.g., Quinupristin/Dalfopristin) and comparator agents at known concentrations.
-
Determine the Minimum Inhibitory Concentration (MIC) of each antibiotic against the test strain using standard microdilution or agar (B569324) dilution methods.[6][7]
-
Expose the logarithmic phase bacterial culture to the desired concentration of the antibiotic (e.g., 2x, 5x, or 10x MIC) for a defined period (e.g., 1 or 2 hours) at 37°C.[1][8]
-
Include a control culture that is not exposed to any antibiotic.
3. Antibiotic Removal:
-
After the exposure period, rapidly remove the antibiotic from the culture. This can be achieved by:
-
Dilution: A 1:1000 dilution of the culture in fresh, pre-warmed antibiotic-free broth. This reduces the antibiotic concentration to a sub-inhibitory level.
-
Centrifugation and Washing (Optional): Centrifuge the culture, discard the supernatant containing the antibiotic, and resuspend the bacterial pellet in fresh, pre-warmed antibiotic-free broth. Repeat this washing step two to three times.
-
4. Post-Exposure Growth Monitoring:
-
Incubate both the antibiotic-exposed and the control cultures at 37°C.
-
At regular time intervals (e.g., every 30-60 minutes), collect aliquots from both cultures.
-
Perform serial dilutions of the aliquots in sterile saline or phosphate-buffered saline.
-
Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar) and incubate overnight at 37°C.
-
Count the number of colonies on the plates to determine the viable count (CFU/mL) at each time point.
5. PAE Calculation:
-
The PAE is calculated using the following formula: PAE = T - C
-
T: The time required for the viable count of the antibiotic-exposed culture to increase by 1 log₁₀ (a 10-fold increase) from the count observed immediately after antibiotic removal.[8]
-
C: The time required for the viable count of the control culture to increase by 1 log₁₀ from the initial count after the equivalent dilution or washing step.[8]
-
Visualizations
Experimental Workflow for PAE Determination
Caption: Workflow for in vitro Post-Antibiotic Effect (PAE) determination.
Mechanism of Action of Quinupristin/Dalfopristin
Caption: Synergistic mechanism of Quinupristin and Dalfopristin on the 50S ribosomal subunit.
Discussion
The experimental data consistently demonstrate that Quinupristin/Dalfopristin exhibits a prolonged post-antibiotic effect against a wide range of Gram-positive bacteria, including multi-drug resistant strains.[1][2][9] The PAE of Q/D against S. aureus and S. pneumoniae is notably longer than that of many other antibiotic classes, including beta-lactams and some macrolides.[3][4] This prolonged activity suggests that Q/D may remain effective even when its concentration falls below the MIC, a characteristic that supports less frequent dosing intervals.
The mechanism of action of Q/D, involving the synergistic binding of two distinct components to the bacterial ribosome, results in potent inhibition of protein synthesis and bactericidal activity against many susceptible organisms.[10][11][12] Dalfopristin binding induces a conformational change in the ribosome that enhances the binding of quinupristin, leading to a stable ternary complex that effectively halts protein production.[12]
For researchers and drug development professionals, the pronounced PAE of Quinupristin/Dalfopristin is a significant attribute. It underscores the potential for this antibiotic combination in treating serious infections caused by Gram-positive pathogens. Further in vitro and in vivo studies are warranted to fully elucidate the clinical implications of its PAE against a broader range of contemporary clinical isolates. The methodologies and comparative data presented in this guide provide a framework for such investigations.
References
- 1. In vitro activity and post-antibiotic effect of quinupristin/dalfopristin (Synercid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Pronounced Postantibiotic Effect of Quinupristin-Dalfopristin in Static Cultures of Staphylococcus aureus: an Effect Not Seen with Other Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Postantibiotic Effect and Postantibiotic Sub-MIC Effect of Levofloxacin Compared to Those of Ofloxacin, Ciprofloxacin, Erythromycin, Azithromycin, and Clarithromycin against 20 Pneumococci - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apec.org [apec.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Activity of quinupristin/dalfopristin against gram-positive bacteria: clinical applications and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quinupristin-Dalfopristin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. This compound - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 12. Quinupristin/dalfopristin - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Quinupristin/Dalfopristin Against Newer Antibiotics for Gram-Positive Bacterial Infections
A Guide for Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), presents a significant challenge in clinical practice. While Quinupristin/dalfopristin, a streptogramin antibiotic, has been a valuable tool in combating these pathogens, a number of newer antibiotics with potent anti-Gram-positive activity have since been developed. This guide provides a comprehensive comparative analysis of Quinupristin/dalfopristin against these more recent agents, offering a detailed examination of their in vitro activity, pharmacokinetic and pharmacodynamic profiles, and safety considerations to inform research and development efforts.
In Vitro Activity: A Quantitative Comparison
The in vitro potency of an antibiotic is a critical determinant of its potential clinical efficacy. The following table summarizes the minimum inhibitory concentration (MIC) values for Quinupristin/dalfopristin and a selection of newer antibiotics against key Gram-positive pathogens. Specifically, the MIC90, the concentration at which 90% of isolates are inhibited, is presented.
| Antibiotic | Class | MRSA MIC90 (μg/mL) | VRE (E. faecium) MIC90 (μg/mL) | S. pneumoniae (Penicillin-Resistant) MIC90 (μg/mL) |
| Quinupristin/Dalfopristin | Streptogramin | 1 | 2 | 1 |
| Linezolid (B1675486) | Oxazolidinone | 2 | 2 | 1 |
| Daptomycin | Cyclic Lipopeptide | 0.5 | 4 | 0.25 |
| Ceftaroline (B109729) | Cephalosporin | 2 | N/A | 0.25 |
| Dalbavancin (B606935) | Lipoglycopeptide | 0.06 | 0.12 | 0.03 |
| Oritavancin | Lipoglycopeptide | 0.06 | 0.12 | ≤0.03 |
| Tedizolid | Oxazolidinone | 0.5 | 1 | 0.25 |
| Delafloxacin | Fluoroquinolone | 0.25 | 4 | 0.06 |
| Omadacycline | Tetracycline | 0.5 | 0.25 | 0.12 |
Note: VRE data for Quinupristin/dalfopristin and Linezolid primarily pertains to vancomycin-resistant Enterococcus faecium, as they have limited activity against Enterococcus faecalis.N/A: Not Applicable, as cephalosporins generally lack clinically relevant activity against Enterococcus spp.
Pharmacokinetic and Safety Profiles: A Comparative Overview
Beyond in vitro potency, the pharmacokinetic properties and safety profile of an antibiotic are paramount to its clinical utility. The following table provides a comparative summary of key pharmacokinetic parameters and common adverse effects.
| Antibiotic | Half-life (t½) | Protein Binding | Route of Elimination | Common Adverse Effects |
| Quinupristin/Dalfopristin | Q: ~1 hr, D: ~0.7 hr[1] | Q: ~55-78%, D: ~11-26% | Primarily hepatic/fecal[2] | Arthralgia, myalgia, infusion site reactions, hyperbilirubinemia[2][3] |
| Linezolid | 4-6 hours[4] | ~31%[4] | Renal and non-renal[4] | Myelosuppression (thrombocytopenia), peripheral and optic neuropathy, serotonin (B10506) syndrome[5][6] |
| Daptomycin | 8-9 hours[7] | ~92%[7] | Primarily renal[8] | CPK elevation, myopathy, eosinophilic pneumonia[8] |
| Ceftaroline | ~2.6 hours[9] | ~20% | Primarily renal[9] | Diarrhea, nausea, rash, positive Coombs test[10][11] |
| Dalbavancin | 149-250 hours[12][13] | ~93%[13] | Renal and non-renal[13] | Nausea, headache, diarrhea, infusion-related reactions |
| Oritavancin | ~245 hours | ~85% | Not extensively metabolized | Nausea, headache, vomiting, infusion site reactions |
| Tedizolid | ~12 hours[14] | ~70-90%[15] | Primarily hepatic[14] | Nausea, headache, diarrhea, vomiting[14] |
| Delafloxacin | ~8 hours | ~84% | Renal and fecal | Nausea, diarrhea, headache, transaminase elevations |
| Omadacycline | ~16 hours | ~21% | Primarily fecal | Nausea, vomiting, diarrhea, infusion site reactions |
Mechanisms of Action: Visualized Pathways
A fundamental understanding of an antibiotic's mechanism of action is crucial for predicting its spectrum of activity, potential for resistance, and opportunities for synergistic combinations. The following diagrams, generated using the DOT language, illustrate the distinct molecular targets of Quinupristin/dalfopristin and the newer antibiotic classes.
Mechanism of action of Quinupristin/Dalfopristin.
Mechanisms of action of newer Gram-positive antibiotics.
Experimental Protocols: A Methodological Overview
The data presented in this guide are derived from studies employing standardized and rigorous experimental methodologies. Below are detailed protocols for key experiments cited in the comparative analysis.
Antimicrobial Susceptibility Testing: Broth Microdilution
Objective: To determine the Minimum Inhibitory Concentration (MIC) of an antibiotic against a bacterial isolate.
Methodology (based on Clinical and Laboratory Standards Institute - CLSI guidelines):
-
Preparation of Antibiotic Solutions: A series of twofold serial dilutions of the antibiotic is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Bacterial colonies from an 18- to 24-hour agar (B569324) plate are suspended in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included. The microtiter plate is incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.
Workflow for Broth Microdilution Susceptibility Testing.
In Vivo Efficacy: Murine Model of MRSA Bacteremia
Objective: To evaluate the in vivo efficacy of an antibiotic in a systemic MRSA infection model.
Methodology:
-
Animal Model: Female BALB/c mice (6-8 weeks old) are typically used.
-
Infection: Mice are infected via intravenous (tail vein) injection with a predetermined lethal or sublethal dose of a clinical MRSA isolate (e.g., 1 x 10⁷ CFU).
-
Treatment: At a specified time post-infection (e.g., 2 hours), treatment is initiated. The test antibiotic is administered via a clinically relevant route (e.g., subcutaneous or intravenous) at various dosages. A control group receives a placebo (e.g., sterile saline). Treatment is typically administered for a defined period (e.g., 3-7 days).
-
Endpoint Evaluation:
-
Survival: Mice are monitored daily for a specified period (e.g., 7-14 days), and survival rates are recorded.
-
Bacterial Burden: At the end of the treatment period, or at specified time points, mice are euthanized. Target organs (e.g., kidneys, spleen, liver) are aseptically harvested, homogenized, and plated on appropriate agar media to determine the bacterial load (CFU/g of tissue).
-
-
Data Analysis: Survival curves are analyzed using the log-rank test. Bacterial burdens in different treatment groups are compared using appropriate statistical tests (e.g., Mann-Whitney U test).
Conclusion
The landscape of antibiotic therapy for Gram-positive infections is continually evolving. While Quinupristin/dalfopristin remains a therapeutic option, particularly for VRE infections, newer agents offer advantages in terms of their spectrum of activity, pharmacokinetic profiles, and tolerability. The lipoglycopeptides, dalbavancin and oritavancin, provide the convenience of single-dose or infrequent dosing regimens. The oxazolidinones, linezolid and tedizolid, offer excellent oral bioavailability. Ceftaroline is unique among cephalosporins for its anti-MRSA activity. Daptomycin provides rapid bactericidal activity against a broad range of Gram-positive pathogens. Delafloxacin offers broad-spectrum coverage, including activity against MRSA. Omadacycline, a modernized tetracycline, is effective against a variety of typical and atypical pathogens.
The choice of antibiotic will depend on a multitude of factors, including the specific pathogen and its susceptibility profile, the site and severity of infection, and patient-specific factors. The data and methodologies presented in this guide are intended to provide a robust framework for the continued research and development of novel antimicrobial agents to address the ongoing threat of antibiotic resistance.
References
- 1. Quinupristin/dalfopristin - Wikipedia [en.wikipedia.org]
- 2. Quinupristin-Dalfopristin: A New Antibiotic for Severe Gram-Positive Infections | AAFP [aafp.org]
- 3. drugs.com [drugs.com]
- 4. Clinical pharmacokinetics of linezolid, a novel oxazolidinone antibacterial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Linezolid - Wikipedia [en.wikipedia.org]
- 7. Daptomycin Pharmacokinetics and Safety following Administration of Escalating Doses Once Daily to Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Daptomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. [Pharmacokinetics and pharmacodynamics of ceftaroline] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Adverse drug reactions associated with ceftaroline use: A two-center retrospective cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reference.medscape.com [reference.medscape.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Clinical Pharmacokinetics and Pharmacodynamics of Dalbavancin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of Tedizolid Following Oral Administration: Single and Multiple Dose, Effect of Food, and Comparison of Two Solid Forms of the Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
The Combination of Quinupristin/Dalfopristin and Rifampicin for MRSA Infections: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of quinupristin/dalfopristin in combination with rifampicin (B610482) for the treatment of Methicillin-Resistant Staphylococcus aureus (MRSA) infections. The performance of this combination therapy is evaluated against key alternatives, supported by experimental data from in vitro and in vivo studies.
Executive Summary
The combination of quinupristan/dalfopristin and rifampicin has demonstrated significant synergistic activity against MRSA, particularly in challenging infections such as those involving prosthetic joints and endocarditis.[1][2] This combination appears to be more effective than vancomycin (B549263) in preventing the emergence of rifampicin resistance.[1][2] However, the landscape of anti-MRSA therapeutics has evolved, with several alternatives now available, including vancomycin, linezolid (B1675486), daptomycin (B549167), and ceftaroline (B109729). This guide presents a comparative analysis of these treatment options to inform research and development in antimicrobial chemotherapy.
In Vitro Susceptibility Data
The in vitro activity of an antimicrobial agent is a primary indicator of its potential efficacy. The following table summarizes the Minimum Inhibitory Concentrations (MICs) for quinupristin/dalfopristin and alternative agents against MRSA isolates. Lower MIC values are indicative of greater potency.
| Antimicrobial Agent | MRSA Isolates (n) | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Quinupristin/Dalfopristin | 101 | Not Specified | ≤0.015 | 2 | [3] |
| Vancomycin | 50 | 1.5 - 4.0 | 2.0 | 3.0 | [4] |
| Linezolid | 50 | 0.25 - 1.5 | 0.75 | Not Specified | [5] |
| Daptomycin | 63 | <1 | Not Specified | <1 | [6] |
| Ceftaroline | 15 | Not Specified | 1.0 | 1.0 | [7] |
Comparative Efficacy from In Vivo Models
Animal models provide a valuable platform for assessing the in vivo efficacy of antimicrobial agents in a setting that mimics human infections. The following data is derived from a rabbit model of MRSA prosthetic knee joint infection.
| Treatment Group | Mean Bacterial Load (log10 CFU/g of bone) ± SD | Sterile Bone Cultures (%) | Emergence of Rifampicin Resistance (%) | Reference(s) |
| Control (Untreated) | 7.85 ± 0.45 | 0 | Not Applicable | [1][2] |
| Quinupristin/Dalfopristin (Q/D) | 5.56 ± 1.13 | Not Specified | Not Applicable | [1][2] |
| Vancomycin | 6.96 ± 0.98 | Not Specified | Not Applicable | [1][2] |
| Q/D + Rifampicin | 1.60 ± 1.21 | 100 | 0 | [1][2] |
| Vancomycin + Rifampicin | 2.92 ± 2.03 | 45.5 | 45.5 | [1][2] |
In a rabbit model of experimental MRSA endocarditis, the combination of quinupristin/dalfopristin and rifampin was highly bactericidal and synergistic against strains susceptible to quinupristin, resulting in a 94% sterilization rate of cardiac vegetations.[3]
Clinical Efficacy of Alternative Agents
While direct clinical trial comparisons of quinupristin/dalfopristin with rifampicin against other agents for MRSA infections are limited, numerous studies have evaluated the efficacy of alternatives, primarily against vancomycin.
| Alternative Agent | Comparator | Infection Type | Key Efficacy Finding | Reference(s) |
| Linezolid | Vancomycin | Surgical Site Infections | Significantly higher microbiological cure rate for MRSA with linezolid (87%) compared to vancomycin (48%).[8] | [8] |
| Linezolid | Vancomycin | Nosocomial Pneumonia | In a study of veterans with MRSA pneumonia, treatment with linezolid was associated with a 53% higher likelihood of being discharged as a "clinical success" compared to vancomycin.[9] | [9] |
| Daptomycin | Vancomycin | Bacteremia & Endocarditis | Non-inferior to standard therapy (vancomycin or anti-staphylococcal penicillins).[10] An early switch from vancomycin to daptomycin (within 3 days) was associated with lower 30-day mortality.[11] | [10][11] |
| Ceftaroline | Vancomycin | Skin & Skin Structure | Similar cure rates to vancomycin plus aztreonam.[12] | [12] |
| Ceftaroline | Vancomycin/Daptomycin | Bacteremia | In a real-world study, ceftaroline monotherapy resulted in a similar probability of favorable clinical outcomes compared to vancomycin or daptomycin monotherapy.[13] | [13] |
Experimental Protocols
Rabbit Model of MRSA Prosthetic Joint Infection
A detailed methodology for the rabbit model of MRSA knee prosthesis infection is crucial for the interpretation of the in vivo efficacy data.
-
Animal Model : New Zealand White rabbits.
-
Surgical Procedure : A partial knee replacement with a silicone implant is performed.
-
Inoculation : Immediately after surgery, 5 × 107 CFU of an MRSA strain (e.g., HM 1054) in 0.5 ml is injected into the knee joint near the prosthesis.[2]
-
Treatment Initiation : Treatment commences 4 days post-infection.
-
Dosing Regimens :
-
Treatment Duration : 7 days.
-
Endpoint Assessment : Animals are euthanized 3 days after the end of therapy. The knee prosthesis and surrounding bone are aseptically removed, homogenized, and quantitatively cultured to determine the bacterial load (CFU/g of bone).[2]
-
Resistance Monitoring : Bone homogenates are also plated on agar (B569324) containing the study antibiotics to detect the emergence of resistant mutants.[2]
In Vitro Synergy Testing: Time-Kill Assays
Time-kill assays are performed to assess the bactericidal activity of antimicrobial agents over time and to evaluate potential synergy between drugs.
-
Inoculum Preparation : A standardized inoculum of an MRSA strain is prepared to a final concentration of approximately 5 x 105 to 5 x 106 CFU/mL in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Drug Concentrations : The antimicrobial agents are tested alone and in combination at concentrations that are multiples of their MICs (e.g., 5x MIC).[1][2]
-
Incubation : The bacterial suspension with the antimicrobial agents is incubated at 37°C.
-
Sampling and Viable Counts : Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), serially diluted, and plated on agar to determine the number of viable bacteria (CFU/mL).
-
Data Analysis : The change in log10 CFU/mL over time is plotted for each antimicrobial agent and combination. Synergy is typically defined as a ≥2 log10 decrease in CFU/mL by the combination compared with the most active single agent at 24 hours.
Visualizations
Mechanism of Action of Quinupristin/Dalfopristin
Caption: Synergistic inhibition of bacterial protein and RNA synthesis by quinupristin/dalfopristin and rifampicin.
Experimental Workflow for In Vivo Efficacy Testing
References
- 1. Addition of rifampin to vancomycin for methicillin-resistant Staphylococcus aureus infections: what is the evidence? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combination of Quinupristin-Dalfopristin (Synercid) and Rifampin Is Highly Synergistic in Experimental Staphylococcus aureus Joint Prosthesis Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activities of the Combination of Quinupristin-Dalfopristin with Rifampin In Vitro and in Experimental Endocarditis Due to Staphylococcus aureus Strains with Various Phenotypes of Resistance to Macrolide-Lincosamide-Streptogramin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Linezolid for the treatment of methicillin-resistant Staphylococcus aureus infections in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Linezolid eradicates MRSA better than vancomycin from surgical-site infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Linezolid Contributes to “Clinical Success” in MRSA Pneumonia | MDedge [mdedge.com]
- 10. Use of Daptomycin to Manage Severe MRSA Infections in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Ceftaroline for Severe Methicillin-Resistant Staphylococcus aureus Infections: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ceftaroline Fosamil for the Treatment of Methicillin-Resistant Staphylococcus Aureus Bacteremia: A Real-World Comparative Clinical Outcomes Study - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Validation of Quinupristin and Dalfopristin Activity Against Clinical Isolates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of the streptogramin antibiotic combination, Quinupristin (B39894)/Dalfopristin (B1669780) (Q/D), against various clinical isolates. The data presented is supported by experimental findings from multiple studies, offering a comprehensive overview for researchers and drug development professionals.
Introduction to Quinupristin/Dalfopristin
Quinupristin and dalfopristin are semi-synthetic derivatives of pristinamycin (B1678112) IA and pristinamycin IIA, respectively, combined in a 30:70 weight-to-weight ratio.[1] This combination antibiotic, known by the trade name Synercid, is used to treat infections caused by staphylococci and vancomycin-resistant Enterococcus faecium (VRE).[2] While each component is individually bacteriostatic, their combination results in synergistic bactericidal activity.[1][2] The primary mechanism of action is the inhibition of bacterial protein synthesis.[2][3] Dalfopristin binds to the 50S ribosomal subunit, which enhances the binding of quinupristin to a nearby site.[2][3] This dual action effectively blocks peptide chain elongation and leads to the release of incomplete protein chains.[2][4]
In Vitro Activity and Comparative Performance
Quinupristin/Dalfopristin has demonstrated potent in vitro activity against a wide spectrum of Gram-positive bacteria, including multi-drug resistant strains.[5] This section summarizes its performance against key clinical isolates and provides a comparison with other relevant antibiotics such as linezolid (B1675486) and daptomycin (B549167).
Activity Against Staphylococcus aureus (including MRSA)
Quinupristin/Dalfopristin is active against both methicillin-susceptible Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA).[5][6] Studies have shown its efficacy against MRSA isolates that may be resistant to other antimicrobial agents.
Table 1: Comparative In Vitro Activity Against Staphylococcus aureus
| Antibiotic | Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Quinupristin/Dalfopristin | MRSA | 1.0[7] | 1.0[7] | |
| Linezolid | MRSA | < 4.0[7] | ||
| Daptomycin | MRSA | |||
| Vancomycin (B549263) | MRSA | |||
| Quinupristin/Dalfopristin | MRSE | |||
| Daptomycin | MRSE | |||
| Vancomycin | MRSE | |||
| Linezolid | MRSE |
Note: MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
In time-kill studies against an MRSA isolate, daptomycin and vancomycin demonstrated faster bactericidal activity (99.9% killing in 8 hours) compared to linezolid and quinupristin-dalfopristin.[8] Against vancomycin-intermediate S. aureus (VISA), quinupristin-dalfopristin was found to be the most active agent, followed by daptomycin, linezolid, and vancomycin.[8]
Activity Against Vancomycin-Resistant Enterococcus faecium (VRE)
Quinupristin/Dalfopristin is a critical therapeutic option for infections caused by vancomycin-resistant Enterococcus faecium.[2][5] It is important to note that it is generally not active against Enterococcus faecalis.[6][9]
Table 2: Comparative In Vitro Activity Against Vancomycin-Resistant Enterococcus faecium
| Antibiotic | Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Quinupristin/Dalfopristin | VRE (E. faecium) | |||
| Linezolid | VRE (E. faecium) | 2.0[7] | ||
| Daptomycin | VRE (E. faecium) |
A study investigating 96 vancomycin-resistant E. faecium isolates found that 90% were inhibited by linezolid at a concentration of 2.0 mg/l, showing similar activity to quinupristin/dalfopristin.[7] In another study, the activity of daptomycin against both vancomycin-sensitive and -resistant E. faecium was found to be equal to that of quinupristin-dalfopristin.[8]
Activity Against Other Clinically Relevant Bacteria
Quinupristin/Dalfopristin also exhibits in vitro activity against other significant pathogens:
-
Streptococcus pneumoniae : Active against penicillin-resistant strains.[5]
-
Streptococcus pyogenes [4]
-
Coagulase-negative staphylococci (CoNS) : Demonstrates good activity against both mecA-positive and -negative CoNS.[10] In a study of 658 CoNS isolates, only 2.3% were resistant to quinupristin/dalfopristin.[10]
-
Corynebacterium species [4]
Experimental Protocols
The determination of in vitro susceptibility of clinical isolates to Quinupristin/Dalfopristin is crucial for guiding clinical therapy. Standardized methods provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI) are followed.[11]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the bacterial isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Preparation of Antibiotic Dilutions: Serial twofold dilutions of Quinupristin/Dalfopristin (in a 30:70 ratio) are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculation: The microdilution trays containing the antibiotic dilutions are inoculated with the prepared bacterial suspension.
-
Incubation: The trays are incubated at 35°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth. Provisional interpretive criteria for Quinupristin/Dalfopristin are: Susceptible (MIC ≤ 1.0 mg/L), Intermediate (MIC = 2.0 mg/L), and Resistant (MIC ≥ 4.0 mg/L).[12]
Disk Diffusion Method
This method provides a qualitative assessment of susceptibility.
-
Preparation of Inoculum: A bacterial inoculum is prepared to a 0.5 McFarland turbidity standard.
-
Inoculation of Agar (B569324) Plate: A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of a Mueller-Hinton agar plate.
-
Application of Antibiotic Disk: A paper disk impregnated with a specific amount of Quinupristin/Dalfopristin is placed on the agar surface.
-
Incubation: The plate is incubated at 35°C for 16-20 hours.
-
Interpretation: The diameter of the zone of growth inhibition around the disk is measured. The interpretation of susceptible, intermediate, or resistant is based on established zone diameter breakpoints: Susceptible (≥ 19 mm), Intermediate (16–18 mm), and Resistant (≤ 15 mm).[12]
Visualizing the Mechanism and Workflow
To better illustrate the underlying processes, the following diagrams have been generated using Graphviz.
Caption: Synergistic mechanism of this compound.
Caption: Experimental workflow for in vitro susceptibility testing.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinupristin/dalfopristin - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Dalfopristin mesilate? [synapse.patsnap.com]
- 4. Quinupristin/dalfopristin: the first available macrolide-lincosamide-streptogramin antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of quinupristin/dalfopristin against gram-positive bacteria: clinical applications and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro activity of quinupristin/dalfopristin against selected bacterial pathogens isolated in Italy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro activity of linezolid & quinupristin/dalfopristin against Gram-positive cocci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Activities of Daptomycin, Vancomycin, Linezolid, and Quinupristin-Dalfopristin against Staphylococci and Enterococci, Including Vancomycin- Intermediate and -Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. nih.org.pk [nih.org.pk]
- 12. academic.oup.com [academic.oup.com]
Safety Operating Guide
Proper Disposal of Quinupristin and Dalfopristin: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of the streptogramin antibiotic combination, quinupristin (B39894) and dalfopristin (B1669780), is a critical aspect of laboratory and pharmaceutical operations. Adherence to established protocols minimizes the risk of environmental contamination and ensures compliance with regulatory standards. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure appropriate personal protective equipment (PPE) is worn, including safety goggles, a lab coat, and chemical-resistant gloves. All handling of quinupristin and dalfopristin waste should be conducted in a well-ventilated area to minimize the risk of inhalation. In case of a spill, contain the material to prevent it from entering drains or waterways.
Step-by-Step Disposal Procedures
The proper disposal of this compound follows a systematic process of identification, segregation, and selection of the appropriate disposal method.
1. Waste Identification and Segregation:
The initial and most crucial step is the correct identification and segregation of this compound waste at the point of generation. This waste stream should be kept separate from general laboratory waste and other chemical waste to ensure proper handling and disposal.
Categories of this compound waste include:
-
Unused or expired pure drug substance.
-
Contaminated laboratory consumables such as vials, syringes, pipette tips, and culture plates.
-
Contaminated personal protective equipment (PPE).
-
Solutions containing this compound.
All waste containers must be clearly labeled as "Hazardous Pharmaceutical Waste" and specify "this compound."
2. Non-Hazardous vs. Hazardous Waste Determination:
While this compound are not specifically listed as hazardous waste by the U.S. Environmental Protection Agency (EPA), it is best practice to manage all pharmaceutical waste as hazardous unless explicitly determined otherwise by institutional environmental health and safety (EHS) personnel. This precautionary approach ensures the highest level of safety and regulatory compliance.
3. Approved Disposal Methods:
High-temperature incineration is the recommended and most effective method for the destruction of pharmaceutical waste, including this compound. This method ensures the complete breakdown of the active pharmaceutical ingredients, preventing their release into the environment.
Under no circumstances should this compound waste be disposed of down the drain or in regular trash. Improper disposal can contribute to environmental pollution and the development of antibiotic resistance.
4. Partnering with a Licensed Waste Management Vendor:
All disposal activities for this compound waste must be handled by a licensed and certified hazardous waste management company. These vendors are equipped to transport and dispose of pharmaceutical waste in compliance with all federal, state, and local regulations.
Quantitative Data for Disposal
The following table summarizes key quantitative parameters for the high-temperature incineration of pharmaceutical waste, which is the recommended disposal method for this compound.
| Parameter | Recommended Value | Regulation/Guideline |
| Primary Chamber Temperature | 760 to 980°C (1,400 to 1,800°F) | U.S. EPA |
| Secondary Chamber Temperature | 980 to 1,095°C (1,800 to 2,000°F) | U.S. EPA |
| Incineration Temperature for Infectious Waste | Sterilization at 120°C (autoclave) prior to incineration is a common practice in some regions. | European Union |
Experimental Protocols for Environmental Monitoring
To ensure that disposal procedures are effective and not leading to environmental contamination, analytical methods can be employed to detect trace amounts of this compound in wastewater or other environmental samples. A general protocol using High-Performance Liquid Chromatography (HPLC) with UV detection is outlined below.
Principle: This method involves the extraction and concentration of the analytes from an aqueous sample, followed by separation and quantification using reverse-phase HPLC.
Materials and Reagents:
-
This compound analytical standards
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade methanol (B129727)
-
HPLC-grade water
-
Phosphoric acid or other suitable buffer components
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
0.45 µm syringe filters
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with:
-
A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
UV detector
-
Autosampler
-
Degasser
-
-
Solid-phase extraction manifold
-
Nitrogen evaporator or rotary evaporator
-
Vortex mixer
-
pH meter
Procedure:
-
Sample Preparation and Extraction:
-
Collect a representative water sample (e.g., 100 mL of laboratory effluent).
-
Adjust the pH of the sample to approximately 7.0.
-
Condition the C18 SPE cartridge by passing methanol followed by deionized water.
-
Load the water sample onto the SPE cartridge at a slow, steady flow rate.
-
Wash the cartridge with deionized water to remove interfering substances.
-
Elute the retained this compound with a small volume of methanol or acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a rotary evaporator.
-
Reconstitute the residue in a small, known volume of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC.
-
-
Chromatographic Analysis:
-
Mobile Phase: A typical mobile phase would be a gradient or isocratic mixture of acetonitrile and a buffer (e.g., phosphate (B84403) buffer at a specific pH). The exact composition should be optimized for the specific column and instrument.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
-
Injection Volume: Typically 10-20 µL.
-
Detection Wavelength: The UV detector should be set to a wavelength where both this compound have significant absorbance. This would be determined by analyzing the UV spectra of the standard compounds.
-
-
Quantification:
-
Prepare a series of calibration standards of known concentrations of this compound.
-
Inject the standards into the HPLC to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample and determine the peak areas for this compound.
-
Calculate the concentration of each compound in the original sample using the calibration curve, accounting for the concentration factor from the SPE step.
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Safeguarding Researchers: A Comprehensive Guide to Handling Quinupristin and Dalfopristin
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Quinupristin and Dalfopristin. Adherence to these procedural, step-by-step guidelines is critical for ensuring a safe laboratory environment and proper disposal of waste.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is the first line of defense against potential exposure. While the substance is not classified as hazardous according to the Globally Harmonized System (GHS), and is not known to be a skin or eye irritant, proper laboratory practice dictates the use of PPE.[1]
Recommended PPE:
| PPE Component | Specification | Rationale |
| Hand Protection | Powder-free impervious gloves. | To prevent skin contact. Powder-free gloves are recommended to avoid contamination of the work area.[2] |
| Eye Protection | Safety glasses or goggles. | To protect eyes from potential splashes or dust particles. |
| Body Protection | Laboratory coat or impervious protective clothing. | Recommended if skin contact is possible, especially during bulk processing operations.[3] |
| Respiratory Protection | Appropriate respirator with a sufficient protection factor. | To be used if the process generates dust, to control exposure.[3] |
Operational Plan for Safe Handling
A systematic approach to handling this compound minimizes the risk of exposure and contamination.
Step-by-Step Handling Protocol:
-
Preparation:
-
Reconstitution and Dilution (for injectable formulation):
-
Reconstitute the single-dose vial (500 mg) with 5 mL of 5% dextrose injection or sterile water for injection to yield a 100 mg/mL solution.[4]
-
Gently swirl the vial to dissolve the powder; avoid shaking to limit foaming.[4]
-
Allow the solution to sit for a few minutes for any foam to disappear. The resulting solution should be clear.[4]
-
The reconstituted solution must be further diluted within 30 minutes.[4]
-
For peripheral infusion, dilute the dose in 250 mL of 5% dextrose injection. For a central line, 100 mL of 5% dextrose injection can be used.[4]
-
Crucially, do not use sodium chloride solutions for dilution due to incompatibility. [4]
-
-
Post-Handling:
-
Wash hands thoroughly after handling the substance.[3]
-
Clean and decontaminate all work surfaces and equipment used.
-
Emergency Procedures
In the event of an exposure or spill, follow these procedures:
| Emergency Scenario | First-Aid Measures |
| After Inhalation | Supply fresh air; consult a doctor in case of complaints.[1] |
| After Skin Contact | The product generally does not irritate the skin. Wash with soap and water.[1] |
| After Eye Contact | Rinse the opened eye for several minutes under running water.[1] |
| After Swallowing | If symptoms persist, consult a doctor.[1] |
| Spill Cleanup | Pick up the material mechanically. Avoid generating dust. Ensure adequate ventilation.[1] |
Disposal Plan
Proper disposal of Quinupristin, Dalfopristin, and associated materials is crucial to prevent environmental contamination and occupational exposure.
Disposal Guidelines:
| Waste Type | Disposal Procedure |
| Unused Product | Dispose of in accordance with local, state, and federal regulations for pharmaceutical waste. |
| Contaminated Materials (e.g., gloves, vials) | Place in a designated, sealed container for hazardous waste and dispose of according to institutional and regulatory guidelines. |
| Solutions | Do not allow to enter sewers or surface/ground water.[1] Dispose of as chemical waste in accordance with all applicable regulations. |
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
